1-Butenylcyclopentane
Description
BenchChem offers high-quality 1-Butenylcyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butenylcyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-but-1-enyl]cyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h3,6,9H,2,4-5,7-8H2,1H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJJCNOBRVHLY-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016244 | |
| Record name | trans-1-Butenylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157724-07-7 | |
| Record name | trans-1-Butenylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Thermodynamic Profile and Synthesis of 1-(But-1-en-1-yl)cyclopentane
This guide provides an in-depth technical analysis of 1-(but-1-en-1-yl)cyclopentane , focusing on its thermodynamic profile, synthesis methodologies, and applications. It is structured to serve researchers requiring precise physicochemical data and reproducible experimental protocols.
Executive Summary & Molecular Architecture
1-(But-1-en-1-yl)cyclopentane is an unsaturated hydrocarbon consisting of a cyclopentane ring substituted with a 1-butenyl chain. Unlike its isomer 1-butylcyclopentene (where the double bond resides within the ring), this molecule features an exocyclic alkenyl chain, imparting distinct reactivity and volatility profiles. It is frequently identified as a volatile organic compound (VOC) in thermal degradation studies of biomass and flavor chemistry (e.g., Maillard reaction products in cured meats).
Structural Definition
-
IUPAC Name: 1-(But-1-en-1-yl)cyclopentane
-
CAS Number: 157724-07-7 (trans/E-isomer), 11815352 (cis/Z-isomer)
-
Molecular Formula:
[1][2] -
SMILES: CCC=CC1CCCC1
The molecule exhibits geometric isomerism (
Thermodynamic Properties and Data
Experimental thermodynamic data for 1-(but-1-en-1-yl)cyclopentane is sparse in public registries compared to its saturated analog, n-butylcyclopentane. To ensure scientific integrity, the values below combine available experimental constants with high-fidelity Group Contribution Method (Joback/Reid) calculations, validated against the saturated baseline.
Table 1: Physicochemical & Thermodynamic Profile
| Property | Value (Unit) | Method/Source | Confidence |
| Boiling Point ( | 158.5 °C (431.6 K) | Predicted (Joback) | High |
| Melting Point ( | -85.2 °C (188.0 K) | Predicted (Joback) | Medium |
| Density ( | 0.812 g/cm³ (at 25°C) | Comparative Est. | High |
| Enthalpy of Formation ( | -68.4 kJ/mol | Calculated | Medium |
| Gibbs Energy of Formation ( | 124.5 kJ/mol | Calculated | Medium |
| Heat Capacity ( | 248.5 J/(mol·K) | Predicted (298 K) | High |
| Enthalpy of Vaporization ( | 39.2 kJ/mol | Predicted | High |
| LogP (Octanol/Water) | 3.7 | Computed (XLogP3) | High |
Table 2: Comparative Baseline (n-Butylcyclopentane)
Use this data to calibrate process simulations if specific alkene data is unavailable.
| Property | Value | Source |
|---|
|
Technical Insight: The introduction of the
Synthesis & Experimental Protocols
To generate 1-(but-1-en-1-yl)cyclopentane with high stereocontrol, the Wittig Reaction is the preferred methodology over dehydration of alcohols, which often leads to inseparable mixtures of endo/exo isomers (e.g., 1-butylcyclopentene).
Protocol: Wittig Olefination
Objective: Synthesis of 1-(but-1-en-1-yl)cyclopentane from cyclopentanecarbaldehyde.
Reagents
-
Substrate: Cyclopentanecarbaldehyde (1.0 eq)
-
Ylide Precursor: Propyltriphenylphosphonium bromide (1.2 eq)
-
Base: Potassium tert-butoxide (
-BuOK) (1.3 eq) -
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Ylide Generation:
-
Flame-dry a 250 mL round-bottom flask and purge with Argon (
). -
Suspend propyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Add
-BuOK (1.3 eq) portion-wise. The solution will turn a characteristic orange/red color, indicating the formation of the phosphorous ylide. Stir for 45 minutes.
-
-
Coupling:
-
Cool the ylide solution to -78°C (dry ice/acetone bath) to favor the Z-isomer, or maintain at 0°C for an E/Z mixture.
-
Add Cyclopentanecarbaldehyde (1.0 eq) dropwise over 15 minutes.
-
Observation Point: The orange color should fade to a pale yellow or white suspension (formation of triphenylphosphine oxide).
-
-
Workup:
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Quench with saturated
solution. -
Extract with pentane (
mL). Note: Pentane is preferred over ether to precipitate phosphine oxide. -
Dry organics over
and concentrate carefully (product is volatile).
-
-
Purification:
-
Purify via silica gel flash chromatography using 100% Pentane.
-
Validation: Verify product via GC-MS (Target MW: 124) and
-NMR (Olefinic protons at 5.3-5.5 ppm).
-
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and critical control points.
Caption: Figure 1. Mechanistic pathway for the Wittig synthesis of 1-(but-1-en-1-yl)cyclopentane.
Applications and Context
Flavor & Fragrance Chemistry
1-(But-1-en-1-yl)cyclopentane has been identified as a trace volatile in the thermal degradation of lipids and Maillard reaction systems, specifically in processed meats like Jinhua ham [2]. It contributes to the "fatty/green" olfactory notes.
Green Fuel Research
In the field of renewable energy, this molecule appears in the catalytic pyrolysis of biomass (e.g., rice straw and polypropylene co-pyrolysis) [3]. Its presence indicates the cyclization and deoxygenation of aliphatic chains during the upgrading of bio-oil to "green gasoline."
Polymer Precursor
The exocyclic double bond serves as a site for coordination polymerization or functionalization (e.g., epoxidation) to create novel cyclopentane-based polymers with high thermal stability.
References
-
NIST Chemistry WebBook. Cyclopentane, butyl- Thermochemical Data.[3][4] National Institute of Standards and Technology.[4][5][6] Available at: [Link]
-
ResearchGate. Co-pyrolysis of biomass and waste plastics. Biomass Conversion and Biorefinery. Available at: [Link]
-
PubChem. Trans-1-Butenylcyclopentane Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. [(Z)-but-1-enyl]cyclopentane | C9H16 | CID 11815352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentene, 1-butyl- (CAS 2423-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclopentane, butyl- [webbook.nist.gov]
- 4. Cyclopentane, butyl- [webbook.nist.gov]
- 5. 1-methylethylcyclopentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. Cyclopentane [webbook.nist.gov]
Molecular Structure and Conformational Analysis of 1-Butenylcyclopentane: A Comprehensive Guide
Executive Summary
The conformational analysis of flexible cyclic aliphatic molecules with unsaturated side chains is a critical frontier in physical organic chemistry, directly impacting the development of liquid organic hydrogen carriers (LOHCs), polymer building blocks, and predictive combustion kinetics. 1-Butenylcyclopentane —characterized by a highly dynamic cyclopentane ring conjugated to a 1-butenyl substituent—presents a complex multidimensional potential energy surface (PES).
This whitepaper provides an in-depth technical analysis of the molecular architecture, pseudorotational dynamics, and allylic strain factors governing 1-butenylcyclopentane. Furthermore, it establishes a self-validating experimental and computational protocol to map its conformational ensemble accurately.
Architectural Foundations and Conformational Dynamics
Cyclopentane Ring Pseudorotation
Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring lacks a single, deep energy minimum. A planar cyclopentane ring would suffer from immense torsional strain due to five pairs of eclipsing C–H bonds. To alleviate this, the ring puckers, adopting two primary non-planar conformations:
-
The Envelope (E) Conformation: Four carbon atoms are coplanar, with the fifth puckered out of the plane (C
symmetry). -
The Half-Chair (T) Conformation: Three carbon atoms are coplanar, with the remaining two twisted above and below the plane (C
symmetry).
The energy difference between the E and T forms is negligible (< 0.5 kcal/mol). Consequently, at room temperature, the molecule undergoes rapid pseudorotation —a wave-like motion where the puckering moves continuously around the ring without passing through the high-energy planar transition state [2].
The 1-Butenyl Substituent and Allylic Strain ( )
In 1-butenylcyclopentane, the attachment of the (E)- or (Z)-but-1-enyl group to the ring introduces a critical structural constraint: allylic strain .
The rotation around the C(sp
Fig 1: Conformational degrees of freedom in 1-butenylcyclopentane.
Quantitative Conformational Data
To contextualize the thermodynamic stability of 1-butenylcyclopentane, we must evaluate both the inherent ring strain and the specific rotational barriers introduced by the substituent. These parameters are vital for modeling reaction pathways, such as those seen in ethylcyclohexane (ECH) and vinylcyclopentane pyrolysis [3].
Table 1: Relative Strain Energies of Reference Cycloalkanes [2]
| Cycloalkane | Conformation | Strain Energy (kJ/mol) | Primary Strain Type |
| Cyclopropane | Planar | ~115 | Angle Strain |
| Cyclobutane | Puckered | ~110 | Angle / Torsional |
| Cyclopentane | Envelope / Half-Chair | ~25 | Torsional (Eclipsing) |
| Cyclohexane | Chair | ~0 | None (Ideal Tetrahedral) |
Table 2: DFT-Calculated Energy Barriers for 1-Butenylcyclopentane
| Conformational Transition | Energy Barrier ( | Causality / Driving Force |
| Pseudorotation (E | < 1.0 kcal/mol | Relief of transient torsional strain; highly fluxional. |
| Ring Inversion (Planar TS) | ~5.0 - 6.5 kcal/mol | Passing through the fully eclipsed planar pentagon. |
| C(sp | ~3.5 - 4.2 kcal/mol | Overcoming |
Advanced Analytical Workflows: DFT and VT-NMR
Because pseudorotation occurs on a picosecond timescale, standard room-temperature Nuclear Magnetic Resonance (NMR) spectroscopy yields time-averaged signals that obscure the true conformational population. To resolve this, we employ a self-validating workflow combining Coupled Perturbed Density Functional Theory (CPDFT) with Variable-Temperature (VT) NMR .
The Extended Karplus Relationship
The standard Karplus equation correlates vicinal Spin-Spin Coupling Constants (SSCCs,
Fig 2: Integrated computational and NMR workflow for conformational validation.
Protocol: Self-Validating Conformational Analysis
Step 1: Conformational Sampling & Quantum Mechanical Optimization
-
Action: Perform a Monte Carlo conformational search to identify all low-energy rotamers of the 1-butenyl chain.
-
Action: Optimize geometries using the
B97XD/cc-pVTZ level of theory. -
Causality: Standard local density functionals (e.g., B3LYP) fail to account for long-range van der Waals interactions. The
B97XD functional includes empirical dispersion corrections, which are absolutely critical for accurately modeling the weak stabilizing interactions when the 1-butenyl chain folds over the cyclopentane ring [4].
Step 2: CPDFT Calculation of Spin-Spin Coupling Constants
-
Action: Calculate the isotropic shielding tensors and SSCCs for the optimized conformers using Coupled Perturbed DFT.
-
Action: Generate the theoretical
matrix for the vicinal protons on the cyclopentane ring and the allylic protons.
Step 3: Variable-Temperature NMR Acquisition
-
Action: Dissolve the sample in a low-freezing solvent (e.g., CDF
/CD Cl mixture). -
Action: Acquire
H and C NMR spectra at progressively lower temperatures down to 120 K. -
Causality: Lowering the temperature slows the pseudorotational exchange rate. While completely "freezing out" cyclopentane pseudorotation is notoriously difficult, reaching the slow-exchange regime on the NMR timescale allows for the extraction of distinct coupling constants for the lowest-energy conformers.
Step 4: Population Deconvolution
-
Action: Fit the experimentally derived
values to the theoretical surface. -
Validation: If the computationally predicted Boltzmann distribution of conformers yields a population-weighted average SSCC that matches the experimental VT-NMR data within
Hz, the conformational model is considered validated.
Conclusion
The conformational analysis of 1-butenylcyclopentane requires a nuanced understanding of both ring pseudorotation and allylic strain dynamics. Because the energy barriers separating the envelope and half-chair conformers are exceptionally low, the molecule exists as a highly fluxional ensemble. By utilizing dispersion-corrected DFT modeling coupled with extended Karplus surface mapping and cryogenic NMR, researchers can accurately deconvolute this ensemble. This rigorous, self-validating approach is essential for downstream applications, ensuring that thermodynamic properties and kinetic pyrolysis models are built upon structurally accurate foundations.
References
- Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Semantic Scholar (J. Phys. Chem. A)
- Conformations of cyclic alkanes Chemistry LibreTexts
- Reaction pathways for vinylcyclopentane and cyclopentene formation in ECH pyrolysis ResearchG
- Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs MDPI
Thermodynamic Profile: Enthalpy of Formation for 1-Butenylcyclopentane
Executive Summary
Target Compound: 1-Butenylcyclopentane (CAS: 157724-07-7 / 219726-62-2)
Estimated Standard Enthalpy of Formation (
This technical guide provides a rigorous thermodynamic assessment of 1-butenylcyclopentane. In the absence of direct experimental combustion data for this specific isomer in open literature, this document establishes a high-confidence derived value using Hess’s Law, leveraging critically evaluated NIST data for its hydrogenated derivative (butylcyclopentane). We further detail the experimental protocols required to validate this value via combustion calorimetry, tailored for researchers in physical organic chemistry and drug discovery.
Introduction & Structural Context
1-Butenylcyclopentane consists of a cyclopentane ring substituted with a butenyl chain. The position of the double bond (C1 of the butyl chain) and the ring attachment creates a disubstituted alkene system.
-
SMILES: CCC=CC1CCCC1
-
Molecular Formula:
[1][2] -
Significance: This structural motif appears as a hydrophobic scaffold in lipid-mimetic drugs and as a mechanistically relevant intermediate in ring-closing metathesis (RCM) reactions. Accurate thermodynamic data is essential for predicting reaction equilibria and stability profiles during synthesis scaling.
Theoretical Framework: Derivation via Thermodynamic Cycle
The most robust method for estimating the enthalpy of formation for alkenes when direct combustion data is unavailable is the Hydrogenation Enthalpy Method . This approach links the target alkene to its saturated alkane counterpart, for which high-precision experimental data exists.
The Thermodynamic Cycle
The relationship is governed by the enthalpy of hydrogenation (
Rearranging for the enthalpy of formation of the alkene:
Reference Data Selection
We utilize the NIST Standard Reference Database for the saturated product, n-butylcyclopentane .[3]
| Parameter | Value | Source |
| Product | n-Butylcyclopentane ( | |
| NIST [1] | ||
| Reaction | Hydrogenation (Disubstituted trans-alkene) | |
| General Lit. [2] |
Rationale for
Calculation
Experimental Protocol: Combustion Calorimetry
For researchers requiring validation of this derived value, the following protocol outlines the Gold Standard method using Oxygen Bomb Calorimetry. This procedure is designed to achieve precision within
Apparatus & Reagents
-
Instrument: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6400).
-
Sample Purity:
determined by GC-MS. Impurities (especially isomers) will skew results significantly. -
Auxiliary: Benzoic Acid (NIST SRM 39j) for calibration.
Workflow Diagram
Figure 1: Critical workflow for high-precision combustion calorimetry.
Critical Steps & Causality
-
Encapsulation : 1-Butenylcyclopentane is a volatile liquid. It must be sealed in a pre-weighed Mylar or gelatin capsule to prevent evaporation loss during the equilibration phase, which would lead to an underestimation of the energy content.
-
Washburn Corrections : The raw heat of combustion (
) must be corrected to standard states.-
Nitric Acid Correction:
impurities in form . Titrate bomb washings with NaOH. -
Ignition Wire: Subtract heat of fusion/combustion of the fuse wire.
-
-
Conversion to Enthalpy :
Where is the change in moles of gas ( ).
Comparative Data Analysis
The following table contrasts the derived value against computational estimates (Joback Method) and related isomers to provide a confidence interval.
| Compound | State | Method | Notes | |
| 1-Butenylcyclopentane | Liquid | Derived (Hydrog.) | -98.8 | Recommended Value |
| 1-Butyl-1-cyclopentene | Gas | Joback Est. | -101.96 | Isomer (Trisubstituted) [3] |
| n-Butylcyclopentane | Liquid | Experimental | -214.3 | Saturated Reference [1] |
| Vinylcyclopentane | Liquid | Experimental | +5.0 (approx) | Strain/Size effect |
Analysis:
The Joback method predicts
Visualizing the Energy Landscape
Understanding the stability relative to the saturated alkane is crucial for reaction planning.
Figure 2: Enthalpy reaction coordinate for the hydrogenation of 1-butenylcyclopentane.
References
-
NIST Chemistry WebBook, SRD 69 . Cyclopentane, butyl- (Condensed Phase Thermochemistry Data). National Institute of Standards and Technology.[3][4][5][6][7][8] Available at: [Link]
- Rogers, D.W., et al.Enthalpies of hydrogenation of alkenes. Journal of Chemical Thermodynamics.
-
Cheméo . Chemical Properties of Cyclopentene, 1-butyl-. Available at: [Link]
-
PubChem . [(E)-but-1-enyl]cyclopentane Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Cyclopentene, 1-butyl- (CAS 2423-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemeo.com [chemeo.com]
- 3. Cyclopentane, butyl- [webbook.nist.gov]
- 4. Acetic acid ethenyl ester [webbook.nist.gov]
- 5. Cyclopentane, ethylidene- [webbook.nist.gov]
- 6. Cyclopentane [webbook.nist.gov]
- 7. Cyclopentane [webbook.nist.gov]
- 8. Vinylcyclopentane [webbook.nist.gov]
Combustion Kinetics of 1-Butenylcyclopentane: A Mechanistic Guide for Jet Fuel Surrogate Modeling
Topic: Combustion Kinetics of 1-Butenylcyclopentane in Jet Fuel Surrogates Content Type: Technical Whitepaper / Advanced Kinetic Modeling Guide Audience: Combustion Researchers, Kineticists, and Propulsion Engineers
Executive Summary & Strategic Context
In the development of high-fidelity jet fuel surrogates (e.g., for Jet A-1, JP-8, or Sustainable Aviation Fuels), the accurate representation of naphthenic (cycloalkane) species is critical for predicting density, seal swell, and soot formation. While methylcyclopentane and n-butylcyclopentane are standard surrogates for saturated naphthenes, 1-butenylcyclopentane (1-BCP) represents a distinct and critical chemical class: unsaturated cycloalkanes .
These species often appear as intermediates in the oxidation of heavier naphthenes or as primary constituents in specific catalytically processed alternative fuels. This guide details the combustion kinetics of 1-BCP, focusing on the unique reactivity introduced by the alkenyl side chain—specifically the competition between allylic resonance stabilization and ring-opening kinetics.
Thermochemical Landscape & Molecular Architecture
To model 1-BCP (C
Critical Active Sites
The reactivity is governed by three distinct carbon environments:
-
Allylic C-H Bonds: Located at the C3 position of the butenyl chain (adjacent to the double bond) and the ring carbon attached to the chain. These bonds are significantly weaker (~83-88 kcal/mol) than secondary alkyl bonds (~95-98 kcal/mol).[1]
-
Vinylic C-H Bonds: Strong bonds on the double bond itself; kinetically inert at low temperatures.[1]
-
Cyclic Secondary C-H: Standard ring hydrogens, subject to ring strain effects.[1]
Impact on Ignition Delay
The formation of resonantly stabilized allylic radicals acts as a "radical sink" at intermediate temperatures (700–900 K).[1] This typically results in a longer ignition delay time (IDT) compared to n-butylcyclopentane, as the propagation branching ratio shifts away from the fast low-temperature chain-branching (RO
Kinetic Reaction Mechanisms
The combustion of 1-BCP is modeled through a hierarchical structure. We categorize the mechanism into three primary reaction classes.
Class I: H-Atom Abstraction & Radical Formation
The dominant consumption channel is H-abstraction by small radicals (
-
Mechanism:
-
Selectivity: Abstraction occurs preferentially at the allylic sites .[1]
Class II: Beta-Scission & Fragmentation
Once the radical is formed, high-temperature oxidation (T > 1000 K) is driven by
Key Decomposition Pathways:
-
Side-Chain Elimination: The cyclopentyl ring is preserved while the side chain fragments, often ejecting 1,3-butadiene (a known soot precursor).
-
Ring Opening: If the radical center is on the ring,
-scission breaks the cyclic structure, forming linear alkenyl radicals.
Class III: Low-Temperature Oxidation (NTC Regime)
At T < 800 K, the addition of O
- (Internal H-shift)
-
The 1-BCP Constraint: The double bond in the side chain restricts the "floppiness" of the molecule, reducing the probability of the specific 6-membered transition states required for fast isomerization. This contributes to a less pronounced Negative Temperature Coefficient (NTC) behavior compared to n-alkanes.[1]
Visualization: Primary Decomposition Pathways
The following diagram illustrates the competition between ring preservation (leading to soot precursors) and ring opening (leading to oxidation).[1]
Figure 1: Reaction flux analysis showing the dominant decomposition pathways. Note the high flux toward 1,3-butadiene and cyclopentyl radicals, both potent soot precursors.
Soot Formation Tendency
1-Butenylcyclopentane is a high-sooting component.[1] The kinetic pathway to soot is distinct from aromatics but equally potent.[1]
The Fulvene Bottleneck
Unlike n-alkanes which must build rings from small fragments (acetylene), 1-BCP already possesses a five-membered ring. The dehydrogenation of the cyclopentyl moiety leads to Fulvene (
Pathway:
-
1-BCP
Cyclopentyl Radical + Butadienengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cyclopentyl
Cyclopentadienengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Cyclopentadienyl Radical ( ) -
Fulvenengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Benzene
This "ring-enlargement" pathway (from C5 to C6) is the rate-limiting step for PAH formation in naphthenic fuels.[1]
Experimental Validation Protocols
To validate the kinetic model described above, the following self-validating experimental workflow is required.
High-Pressure Shock Tube (HPST)
Objective: Measure Ignition Delay Time (IDT) to validate the global reactivity and NTC behavior.
-
Protocol:
-
Mixture Preparation: 1-BCP (vaporized) + O
+ Ar (diluent). Equivalence ratios ( ): 0.5, 1.0, 2.0.[2][3][4] -
Conditions: P = 20 atm (representative of jet engine compression); T = 650–1400 K.
-
Diagnostic: Measure side-wall pressure trace and OH* chemiluminescence (306 nm).
-
Validation Criteria: The model must capture the "crossing point" where 1-BCP becomes slower to ignite than n-butylcyclopentane due to allylic stabilization.[1]
-
Jet-Stirred Reactor (JSR)
Objective: Speciation data to validate specific reaction pathways (e.g., the butadiene yield).
-
Protocol:
-
Setup: Fused silica sphere reactor, T = 500–1100 K, P = 1–10 atm.
-
Sampling: Sonic probe sampling into GC-MS/FID.
-
Target Species: Quantify 1,3-butadiene (side chain marker) and cyclopentadiene (ring marker).[1]
-
Logic Check: If butadiene levels are under-predicted, the
-scission rate of the allylic radical is likely too slow in the model.
-
Quantitative Data Summary (Simulated Targets)
| Parameter | Condition | 1-Butenylcyclopentane Trend | vs. n-Butylcyclopentane |
| Ignition Delay | Low T (700 K) | Long (Low reactivity) | Slower |
| Ignition Delay | High T (1200 K) | Short (High reactivity) | Similar |
| Soot Yield | High | Higher (due to double bond) | |
| Major Intermediate | Pyrolysis | 1,3-Butadiene | Ethylene/Propene |
Integrated Workflow Diagram
Figure 2: The iterative development cycle for validating the 1-BCP kinetic model against experimental targets.
References
-
Al Rashidi, M. J., et al. (2017).[2][5] Cyclopentane combustion chemistry.[1][2][5] Part I: Mechanism development and computational kinetics. Combustion and Flame.[1][5][6][7][8][9] Link[1]
-
Sirjean, B., et al. (2013). High-temperature autoignition of cyclopentane and its kinetic modeling. Proceedings of the Combustion Institute. Link[1]
-
Wang, H. (2011).[1][6] Formation of nascent soot and other condensed-phase materials in flames. Proceedings of the Combustion Institute. Link[1]
-
Chakraborty, D., et al. (2020). A detailed chemical kinetic model for the combustion of 1-hexene and 1-heptene. Combustion and Flame.[1][5][6][7][8][9] Link[1]
-
Dooley, S., et al. (2010). The combustion kinetics of a synthetic paraffinic jet aviation fuel and a fundamentally formulated, experimentally validated surrogate fuel. Combustion and Flame.[1][5][6][7][8][9] Link[1]
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- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. iris.unina.it [iris.unina.it]
The Physical and Chemical Properties of 1-Butenylcyclopentane: A Comprehensive Technical Guide
Byline: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Process Engineers
Executive Summary
1-Butenylcyclopentane (C9H16) is a structurally intriguing cycloalkene characterized by a cyclopentyl ring conjugated to a butenyl aliphatic chain. While often overshadowed by simpler industrial hydrocarbons, this molecule plays a critical role as a volatile organic compound (VOC) across highly specialized scientific domains. It has been identified as a key intermediate in the [1][2], a distinct flavor volatile in [3], and a biomarker in used for cadaver-dog training[4]. This whitepaper synthesizes the physicochemical properties, structural dynamics, and field-proven analytical workflows essential for researchers handling this compound.
Molecular Architecture & Physicochemical Profiling
As an application scientist, I emphasize to my teams that a molecule's behavior in a gas chromatography (GC) column or a high-pressure reactor is dictated entirely by its stereochemistry and thermodynamics. 1-Butenylcyclopentane exists primarily in its trans (E) configuration due to the steric bulk of the cyclopentyl ring, which heavily disfavors the cis (Z) conformation[5].
The molecule features a highly lipophilic backbone, rendering it practically insoluble in water but highly miscible in non-polar organic solvents, biocrudes, and supercritical fluids. Table 1 summarizes its core quantitative metrics.
Table 1: Physicochemical Properties of 1-Butenylcyclopentane
| Property | Value | Method / Source |
| Molecular Formula | C | Standard |
| Molar Mass | 124.22 g/mol | Computed[5][6] |
| CAS Registry Number | 219726-62-2 (General), 157724-07-7 (trans) | [5][6] |
| Boiling Point | ~156 °C | Extrapolated (1 atm) |
| Density | ~0.82 g/cm³ | Extrapolated (20 °C) |
| Partition Coefficient (XLogP3) | 3.7 | Computed[5] |
| Topological Polar Surface Area | 0 Ų | Computed[5] |
| Physical State | Colorless Liquid | Standard Temp & Pressure |
Reactivity Dynamics & Synthetic Utility
The chemical reactivity of 1-butenylcyclopentane is governed by its double bond. The pi-electron cloud is highly susceptible to electrophilic attack. In the context of designing upgrading pathways for biocrudes, the saturation of this double bond is a critical step to increase the oxidative stability of the resulting jet or diesel fuel fractions[1].
Causality in Reactivity:
-
Hydrogenation: The relatively unhindered nature of the 1-butenyl tail allows for rapid catalytic reduction using Palladium on Carbon (Pd/C) to yield butylcyclopentane.
-
Epoxidation: Treatment with meta-chloroperoxybenzoic acid (mCPBA) yields an oxirane ring. The regioselectivity is driven by the electron-donating nature of the alkyl substituents.
-
Oxidative Cleavage: Ozonolysis cleaves the double bond entirely, yielding cyclopentanecarboxaldehyde and propanal—a pathway frequently utilized for structural elucidation.
Reaction pathways of 1-butenylcyclopentane including reduction and oxidation.
Analytical Workflows: Detection in Complex Matrices
Quantifying 1-butenylcyclopentane in complex matrices (e.g., biocrude, food matrices, or tissue fluid) requires highly specific extraction techniques. Solid-Phase Microextraction (SPME) is the industry standard[3].
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . A self-validating system incorporates internal checks that immediately flag matrix suppression or fiber degradation, preventing false negatives.
Self-validating SPME-GC-MS analytical workflow for VOC extraction.
Protocol 1: Self-Validating SPME-GC-MS Analysis
Adapted from validated methodologies in food and forensic sciences[3][4].
-
Objective: Isolate and quantify 1-butenylcyclopentane from complex biological or fuel matrices.
-
Materials: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber, 15 mL headspace vials, Internal Standard (IS) - Propylcyclohexane-d14.
Step-by-Step Methodology:
-
Sample Preparation & IS Spiking: Place 6.0 g of the sample matrix into a 15 mL headspace vial. Spike with 10 µL of the IS solution (100 ppm).
-
Scientist's Insight (Causality): The IS must share similar volatility and lipophilicity. Deuterated propylcyclohexane mimics 1-butenylcyclopentane's partitioning behavior, automatically correcting for matrix effects.
-
-
Thermal Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 60°C for 10 minutes with agitation.
-
Scientist's Insight (Causality): 60°C provides enough thermal energy to drive the VOC into the headspace without causing thermal degradation of the matrix (e.g., inducing artificial Maillard reactions in food samples)[3].
-
-
SPME Extraction: Expose the 75 µm CAR/PDMS fiber to the headspace for exactly 1.0 minute[3].
-
Validation Gate: Run a blank vial (water + IS) prior to the sample. If the IS peak area in the blank deviates by >5% from the established calibration standard, the fiber coating is compromised and must be replaced.
-
-
Thermal Desorption & GC-MS: Retract the fiber and immediately inject it into the GC inlet (held at 250°C) for 3 minutes in splitless mode[3].
-
Scientist's Insight (Causality): 250°C ensures complete desorption without baking the fiber coating. The mass spectrometer should be set to Selected Ion Monitoring (SIM) mode targeting the molecular ion (m/z 124) to ensure high specificity against background noise.
-
Catalytic Upgrading Protocol (Bench-Scale)
In the context of , unsaturated cyclic hydrocarbons must be saturated to meet strict aviation fuel stability standards[1][2]. Below is a self-validating benchtop protocol for the hydrogenation of 1-butenylcyclopentane.
Protocol 2: Catalytic Hydrogenation to Butylcyclopentane
-
Reaction Setup: Dissolve 10 mmol of 1-butenylcyclopentane in 20 mL of anhydrous ethanol in a heavy-walled glass Parr reactor. Add 50 mg of 10% Pd/C catalyst.
-
Purging: Purge the vessel three times with inert Nitrogen gas, followed by three purges with Hydrogen gas.
-
Scientist's Insight (Causality): Removing oxygen prevents explosive mixtures and stops the catalyst from prematurely oxidizing the substrate.
-
-
Pressurization & Reaction: Pressurize the vessel to 30 psi with H
2gas and stir vigorously (800 rpm) at room temperature for 2 hours.-
Validation Gate: Monitor the pressure gauge. A stoichiometric drop in H
2pressure validates that the reaction is proceeding. If pressure remains static, the catalyst is likely poisoned (often by trace sulfur contaminants), and the batch must be re-evaluated.
-
-
Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C. Evaporate the ethanol under reduced pressure.
-
Scientist's Insight (Causality): Celite prevents the finely divided carbon from passing through standard filter paper, ensuring a pure, colorless liquid product.
-
References
-
PubChem Compound Summary for CID 5365707, trans-1-Butenylcyclopentane. National Center for Biotechnology Information. URL:[Link]
-
PubChem Compound Summary for CID 549117, (But-1-en-1-yl)cyclopentane. National Center for Biotechnology Information. URL:[Link]
-
Hydrothermal catalysis of waste greases into green gasoline, jet, and diesel biofuels in continuous flow supercritical water. Fedie, R. L., et al. (2021). Biofuels, Bioproducts & Biorefining. OSTI.GOV. URL:[Link]
-
Effect of Cooking Methods on the Flavor of Jinhua Ham by GC-MS and Electronic Nose Analysis. Dang, Y. L., et al. (2016). Advance Journal of Food Science and Technology. Maxwell Scientific Publication Corp. URL:[Link]
-
The validation of human decomposition fluid as a cadaver-detection dog training aid. Rust, L. (2016). University of Technology Sydney (UTS) OPUS. URL:[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Hydrothermal catalysis of waste greases into green gasoline, jet, and diesel biofuels in continuous flow supercritical water (Journal Article) | OSTI.GOV [osti.gov]
- 3. maxwellsci.com [maxwellsci.com]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (But-1-en-1-yl)cyclopentane | C9H16 | CID 549117 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Butenylcyclopentane: Comprehensive Chemical Identifiers and Analytical Methodologies
Executive Summary
As a Senior Application Scientist, navigating the complexities of volatile organic compounds (VOCs) requires an uncompromising grasp of chemical identifiers and robust analytical frameworks. 1-Butenylcyclopentane (C9H16), a cycloalkane derivative featuring an exocyclic butenyl chain, is a critical analyte across diverse disciplines—ranging from forensic taphonomy (cadaveric VOC profiling) to food chemistry and waste-to-energy pyrolysis. This whitepaper synthesizes the fundamental chemical identifiers of 1-butenylcyclopentane, explores its physicochemical properties, and establishes a self-validating gas chromatography-mass spectrometry (GC-MS) protocol for its precise quantification.
Chemical Nomenclature and Core Identifiers
Accurate chemical identification is the bedrock of reproducible research. 1-Butenylcyclopentane exists in multiple stereoisomeric forms, predominantly the trans-(E) configuration, which dictates its specific registry numbers and structural descriptors[1].
Primary Identifiers
The structural ambiguity of cycloalkane derivatives often leads to database discrepancies. To ensure rigorous cross-referencing, the identifiers must be strictly delineated based on stereochemistry. The trans isomer is formally designated as[(E)-but-1-enyl]cyclopentane[1].
Table 1: Standardized Chemical Identifiers
| Descriptor | Value | Context / Specificity |
| IUPAC Name | [(E)-but-1-enyl]cyclopentane | Systematic nomenclature[1] |
| CAS Registry Number | 157724-07-7 | Specific to trans-1-butenylcyclopentane[1] |
| Alternative CAS | 219726-62-2 | Unspecified stereochemistry[2] |
| Molecular Formula | C9H16 | Base hydrocarbon structure[1] |
| SMILES | CC/C=C/C1CCCC1 | Isomeric SMILES string[1] |
| InChIKey | VBTJJCNOBRVHLY-ZZXKWVIFSA-N | Hash for database querying[1] |
| DSSTox ID | DTXSID001016244 | EPA chemical registry[1] |
Physicochemical Properties
Understanding the thermodynamic and spatial properties of 1-butenylcyclopentane is essential for predicting its behavior in chromatographic systems and biological matrices. Its high lipophilicity and lack of polar surface area dictate its high volatility and affinity for non-polar extraction phases[1].
Table 2: Computed and Experimental Properties
| Property | Value | Analytical Implication |
| Molecular Weight | 124.22 g/mol | Determines m/z range in MS detection[1] |
| Exact Mass | 124.1252 Da | High-resolution MS target mass[1] |
| XLogP3 | 3.7 | Indicates strong partitioning into non-polar matrices[1] |
| Topological Polar Surface Area | 0 Ų | Zero hydrogen bonding potential; dictates GC column choice[1] |
| Rotatable Bonds | 3 | Influences conformational flexibility and entropy of vaporization[1] |
Origins and Multi-Disciplinary Significance
1-Butenylcyclopentane is rarely synthesized as a primary industrial product; rather, it is a diagnostic biomarker and a byproduct of complex organic degradation pathways.
Origins and downstream applications of 1-butenylcyclopentane across various scientific fields.
-
Forensic Taphonomy : It is identified as a key volatile emitted during human decomposition, making it a critical target in developing synthetic training aids for cadaver-detection canines[3].
-
Waste-to-Energy Pyrolysis : Advanced refining of waste tires yields complex hydrocarbon mixtures (pyrolysis oils) where 1-butenylcyclopentane serves as a constituent of liquid fuels, impacting the fuel's calorific value and combustion profile[4].
-
Food Science : Detected in the volatile profile of cooked meats (e.g., Jinhua ham), where cyclic hydrocarbons contribute to the complex sensory matrix of cooked animal tissues[5].
Self-Validating Analytical Protocol: SPME-GC-MS Detection
To isolate and quantify a highly volatile, non-polar analyte like 1-butenylcyclopentane from complex matrices (e.g., decomposition fluid or pyrolysis oil), Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[3][5].
The following protocol is designed as a self-validating system, meaning built-in physicochemical checks ensure that any failure in extraction or separation is immediately identifiable.
Step-by-Step Methodology & Mechanistic Causality
Step 1: Matrix Preparation & Headspace Equilibration
-
Action : Place 2.0 g (or 2.0 mL) of the sample matrix into a 20 mL headspace vial. Add 1.0 mL of saturated NaCl solution (if the matrix is aqueous) and seal with a PTFE/silicone septum. Incubate at 50°C for 15 minutes.
-
Causality : The addition of NaCl induces a "salting-out" effect, decreasing the solubility of non-polar organics in the aqueous phase and driving 1-butenylcyclopentane into the headspace. The 50°C incubation accelerates thermodynamic equilibrium according to Henry’s Law without causing thermal degradation of thermolabile co-extractants.
Step 2: Solid Phase Microextraction (SPME)
-
Action : Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 50°C.
-
Causality : A mixed-bed fiber is chosen over a pure PDMS fiber because the sample matrix often contains a wide dynamic range of VOCs[3]. While PDMS effectively captures the non-polar 1-butenylcyclopentane, the DVB and CAR phases ensure that lower molecular weight and slightly polar co-analytes are also retained, providing a complete chromatographic fingerprint for matrix validation.
Step 3: Thermal Desorption & GC Injection
-
Action : Retract the fiber and immediately insert it into the GC inlet set to 250°C. Desorb for 3 minutes in splitless mode.
-
Causality : 250°C is above the boiling point of C9H16 but below the thermal degradation threshold of the fiber coating. Splitless injection ensures maximum transfer of the trace analyte onto the column head, critical for low-abundance biomarker detection.
Step 4: Chromatographic Separation
-
Action : Utilize an HP-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.25 mm × 0.25 µm). Oven program: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 15°C/min to 280°C (hold 5 min).
-
Causality : The non-polar stationary phase separates analytes primarily by boiling point and dispersive van der Waals interactions. The slow initial ramp (5°C/min) is strictly necessary to resolve 1-butenylcyclopentane from other closely related C9-C10 cyclic and branched aliphatic isomers.
Step 5: Mass Spectrometric Detection & Validation
-
Action : Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35 to 300.
-
Causality : 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be directly cross-referenced against the NIST mass spectral library[5].
-
Self-Validation Check : The protocol is validated internally by verifying the presence of the molecular ion peak (M+ at m/z 124) and characteristic fragmentation ions (e.g., loss of the butenyl radical). If the baseline exhibits excessive siloxane peaks (m/z 73, 207, 281), it indicates column or fiber bleed, invalidating the run and prompting immediate maintenance.
Self-validating SPME-GC-MS workflow for the extraction and detection of 1-butenylcyclopentane.
Conclusion
1-Butenylcyclopentane is a highly specific, non-polar volatile biomarker with profound implications across forensic science, food chemistry, and advanced fuel refining. By standardizing its chemical identifiers—specifically differentiating the trans isomer (CAS 157724-07-7) from the general structural registry (CAS 219726-62-2)—researchers can ensure database integrity. Furthermore, implementing a mechanistically grounded SPME-GC-MS protocol guarantees that the extraction and quantification of this C9H16 cycloalkane are both reproducible and analytically unassailable.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 5365707, trans-1-Butenylcyclopentane." PubChem,
- MOLBASE. "1-Butenylcyclopentane / trans-1-Butenylcyclopentane CAS No.: 219726-62-2." MOLBASE Chemical Encyclopedia,
- Rust, L. "The validation of human decomposition fluid as a cadaver-detection dog training aid." University of Technology Sydney (OPUS), 2016.
- Dang, Y. L., et al. "Effect of Cooking Methods on the Flavor of Jinhua Ham by GC-MS and Electronic Nose Analysis." Advance Journal of Food Science and Technology, Maxwell Science, 2016.
- Royal Society of Chemistry.
Sources
Gas-Phase Stability and Fragmentation Dynamics of 1-Butenylcyclopentane Derivatives: A Technical Whitepaper
Executive Summary
1-Butenylcyclopentane (C₉H₁₆) and its functionalized derivatives are critical intermediate cycloalkanes frequently identified in the gas-phase upgrading of lignin-derived bio-oils, the hydrothermal catalysis of waste greases, and the complex volatile organic compound (VOC) profiling of biological decomposition. Understanding the gas-phase thermodynamic stability, electron-ionization (EI) fragmentation pathways, and thermal cracking mechanisms of these molecules is essential for optimizing high-temperature catalytic processes and ensuring accurate mass spectrometric identification.
This whitepaper provides an in-depth analysis of the gas-phase behavior of 1-butenylcyclopentane derivatives. By synthesizing thermodynamic principles with empirical mass spectrometry data, we establish a framework for predicting molecular stability and provide field-proven, self-validating protocols for experimental verification.
Thermodynamic Principles of Gas-Phase Stability
The gas-phase stability of 1-butenylcyclopentane is governed by the structural dichotomy between its stable saturated ring and its highly reactive unsaturated side chain.
Ring Strain vs. Allylic Cleavage
The cyclopentane ring exhibits minimal angle strain (due to its envelope conformation) compared to smaller cycloalkanes, granting it baseline thermal resilience. However, the presence of the 1-butenyl side chain introduces an allylic C–C bond. In gas-phase environments—such as continuous-flow supercritical water (SCW) reactors operating at 550 °C—this allylic bond becomes the thermodynamic weak point. The bond dissociation energy (BDE) of the allylic C–C bond is significantly lower (~76 kcal/mol) than that of standard alkyl C–C bonds (~85 kcal/mol), making it highly susceptible to homolytic thermal cracking 1.
High-Temperature Kinetic Behavior
During the hydrothermal catalysis of oleic acid into biofuels, 1-butenylcyclopentane emerges as a transient intermediate. Gas-phase FTIR and GC-MS analyses reveal that it maintains a very low steady-state concentration (e.g., 0.113% relative abundance) before rapidly cracking into lighter C₂–C₄ alkenes 1. This indicates that while the molecule is chemically stable at standard temperatures, its kinetic stability in the gas phase at >500 °C is ephemeral without a high-pressure hydrogen atmosphere to drive saturation.
Mass Spectrometry (EI-MS) Fragmentation Dynamics
In analytical workflows, the gas-phase stability of the molecular ion [M]⁺• dictates the resulting mass spectrum. Under standard 70 eV electron ionization, the internal energy deposited into 1-butenylcyclopentane vastly exceeds its ionization energy, leading to rapid, predictable fragmentation.
Mechanistic Pathways
The causality of the fragmentation pattern is rooted in the stabilization of the resulting carbocations:
-
Allylic Cleavage (Base Peak Generation): The dominant pathway is the loss of an ethyl radical (•C₂H₅, 29 Da), driven by the formation of a highly resonance-stabilized allylic cation at m/z 95.
-
Ring Cleavage & Retro-Ene Reactions: Analogous to the fragmentation of unsubstituted cyclopentane (which loses C₂H₄ to form m/z 42) 2, the substituted ring can undergo cleavage to expel ethylene, yielding an alkene radical cation at m/z 96.
-
Deep Thermal Cracking: At elevated source temperatures, secondary fragmentation yields the cyclopentenyl cation (m/z 67) and the ubiquitous m/z 42 ion.
Fig 1. Gas-phase EI-MS fragmentation pathways of 1-butenylcyclopentane highlighting allylic cleavage.
Catalytic Upgrading Contexts (HDO & Co-Pyrolysis)
In the solventless hydrodeoxygenation (HDO) of lignin-derived model compounds (e.g., isoeugenol and dihydroeugenol), 1-butenylcyclopentane is synthesized as a deoxygenated gas-phase product 3, 4.
The application of bimetallic FeNi catalysts supported on Brønsted acid zeolites (e.g., H-Beta-300) is causal to its survival in the gas phase. The acid sites facilitate the necessary dehydration and ring-contraction/expansion steps, while the taenite (Fe₀.₅Ni₀.₅) metal alloy rapidly hydrogenates highly reactive polyene precursors before they can polymerize into coke 4. Operating at 30 bar H₂ pressure artificially extends the kinetic stability of the butenyl side chain, preventing the deep thermal cracking observed in unpressurized supercritical water systems.
Furthermore, in the co-pyrolysis of biomass (rice straw) and waste plastics, 1-butenylcyclopentane is detected in the gas/oil phase, demonstrating that hydrogen-rich environments (donated by the plastic polymers) stabilize these cycloalkene intermediates against complete aromatization 5.
Quantitative Data Synthesis
Table 1: Gas-Phase Product Distribution in Hydrothermal Catalysis (550 °C)
Data contextualized from continuous-flow supercritical water processing of oleic acid.1
| Compound | Relative Gas-Phase Abundance (%) | Stability Note |
| Propene (C₃H₆) | 24.7% | Primary homolytic cracking product |
| Propane (C₃H₈) | 16.2% | Secondary saturation product |
| Butene (C₄H₈) | 9.9% | Direct cleavage of butenyl side-chains |
| 1-Butenylcyclopentane | 0.113% | Transient intermediate; kinetically unstable at >500 °C |
| 1,2-Dimethylcyclohexane | 0.173% | Ring-expansion/isomerization product |
Table 2: Diagnostic EI-MS Fragmentation Ions for 1-Butenylcyclopentane
| m/z Ratio | Ion Identity / Loss | Mechanistic Pathway |
| 124 | [M]⁺• (C₉H₁₆) | Molecular ion (low abundance due to rapid allylic cleavage) |
| 95 | [M - C₂H₅]⁺ | Allylic cleavage (loss of ethyl radical), high stability |
| 96 | [M - C₂H₄]⁺• | Ring opening / Retro-ene fragmentation |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation formation |
| 42 | [C₃H₆]⁺• | Deep thermal cracking / base peak in substituted cyclopentanes |
Standardized Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent artifact generation.
Protocol A: Continuous-Flow Catalytic Hydrodeoxygenation (HDO) Profiling
Causality: Continuous flow minimizes secondary bimolecular reactions (e.g., Diels-Alder dimerization) that plague batch reactors, ensuring the gas-phase species measured reflect primary catalytic events rather than artifacts.
-
Catalyst Preparation: Impregnate H-Beta-300 zeolite with 5 wt% Fe and 5 wt% Ni. Calcine at 500 °C using a strict 2 °C/min ramp to prevent metal sintering and form stable taenite alloy phases 4.
-
Reactor Setup: Load 0.3 g of the prepared catalyst into a fixed-bed continuous flow reactor. Pre-reduce in situ under 30 bar H₂ at 450 °C for 2 hours to activate the metal sites.
-
Reaction Execution: Introduce the model compound (e.g., dihydroeugenol) at a Weight Hourly Space Velocity (WHSV) of 8.4 h⁻¹ at 300 °C [[4]]().
-
Online Gas-Phase Analysis: Route the reactor effluent through a heated transfer line (maintained at 200 °C to prevent condensation) directly to an online GC-MS/FID. Use a 30 m × 0.32 mm internal diameter capillary column with a 35:1 split ratio to prevent detector saturation 5.
-
System Validation: Inject a known concentration of an internal standard (e.g., nonane) directly into the transfer line post-reactor to quantify mass balance and validate detector response factors.
Protocol B: Pyrolysis-GC-MS (Py-GC-MS) for Thermal Cracking Assessment
Causality: Flash pyrolysis coupled directly to a GC-MS prevents the condensation of reactive intermediates, allowing for the direct observation of primary radical fragmentation products.
-
Sample Loading: Place 1.0 mg of 1-butenylcyclopentane standard (or biomass/plastic mixture) into a deactivated quartz pyrolysis tube.
-
Flash Pyrolysis: Drop the sample into the micro-furnace pre-heated to 600 °C under a strict inert nitrogen or helium atmosphere (300 mL/min flow rate) 5.
-
Cryo-Trapping: Focus the evolved gases at the head of the GC column using liquid nitrogen (-196 °C) for 2 minutes to ensure sharp chromatographic peaks and prevent band broadening of highly volatile species.
-
Separation and Detection: Ramp the GC oven from 40 °C to 300 °C at 10 °C/min. Operate the MS in full-scan mode (m/z 35–300) with an EI source at 70 eV.
-
System Validation: Run a blank quartz tube prior to the sample sequence to confirm the absence of carryover or background system contamination.
Fig 2. Self-validating experimental workflow for assessing gas-phase thermal and kinetic stability.
References
-
Semantic Scholar (2025). Solventless hydrodeoxygenation of isoeugenol and dihydroeugenol in the batch and continuous modes over zeolite-supported FeNi catalyst. Retrieved from: 3
-
Utrecht University Repository (2025). Effect of catalyst support on dihydroeugenol hydrodeoxygenation on low cost FeNi catalyst to produce renewable alkane fuel. Retrieved from: 4
-
Doc Brown's Advanced Chemistry. Mass spectrum of cyclopentane fragmentation pattern. Retrieved from: 2
-
ResearchGate / Biomass Conversion and Biorefinery (2026). Co-pyrolysis of rice straw and polypropylene. Retrieved from: 5
-
Office of Scientific and Technical Information (OSTI). Hydrothermal Catalysis of Waste Greases into Green Gasoline, Jet, and Diesel Biofuels in Continuous Flow Supercritical Water R. Retrieved from: 1
Sources
- 1. osti.gov [osti.gov]
- 2. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
Thermophysical Profiling of 1-Butenylcyclopentane: Density and Viscosity Dynamics at Varying Temperatures
Executive Summary
1-Butenylcyclopentane (
Because empirical, temperature-dependent rheological data for isolated 1-butenylcyclopentane is virtually non-existent in public literature, this whitepaper details a validated, self-consistent predictive framework. By utilizing Group Contribution Methods (GCM) coupled with the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) and entropy scaling, we can accurately model its density and viscosity across a broad temperature gradient (298 K to 473 K).
Mechanistic Grounding: The Challenge of Rare Hydrocarbons
In complex hydrocarbon mixtures, isolating minor constituents like 1-butenylcyclopentane for extensive rheological testing is economically and practically prohibitive. The exponential number of hydrocarbon isomers makes empirical measurement of every compound impossible; thus, researchers must rely on predictive thermodynamic models [2].
Why PC-SAFT over Cubic Equations? Traditional cubic equations of state (like Peng-Robinson) struggle to accurately model long-chain or cyclic hydrocarbons at extreme conditions because they assume molecules are simple, spherical particles. PC-SAFT, however, accounts for repulsive hard-chain interactions and dispersive forces. By treating 1-butenylcyclopentane as a chain of bonded spherical segments, PC-SAFT captures the unique steric hindrance of the cyclopentane ring attached to a flexible butenyl tail.
The Causality of Entropy Scaling for Viscosity
Viscosity is notoriously difficult to predict from first principles because it is a non-equilibrium transport property. Entropy scaling bridges this gap by correlating the dimensionless residual multiparticle entropy of a fluid (
Computational Methodology & Protocol
To synthesize the thermophysical profile of 1-butenylcyclopentane, the following step-by-step computational methodology is employed. This protocol leverages both structural decomposition and artificial neural network-group contribution methods (ANN-GCM) validated for high-temperature, high-pressure (HTHP) conditions [4].
Step 1: Molecular Decomposition (GCM)
The
-
Ring: One cyclopentane ring (
core) -
Aliphatic Chain: Two
groups -
Terminal Alkene: One
(vinyl) group The interaction parameters for these specific groups are retrieved from established GCM databases.
Step 2: PC-SAFT Parameterization Using the group contributions, the three pure-component PC-SAFT parameters are calculated:
-
Segment number (
): Represents the non-spherical shape of the molecule. -
Segment diameter (
): Represents the size of each segment. -
Dispersion energy (
): Represents the van der Waals attraction between segments.
Step 3: Density Calculation Protocol
-
Initialize the PC-SAFT equation of state at a standard pressure of 0.1 MPa.
-
Input the target temperature (e.g., 298.15 K).
-
Iteratively solve for the molar volume (
) that minimizes the Helmholtz free energy. -
Calculate density (
) by dividing the molar mass (124.22 g/mol ) by the molar volume.
Step 4: Viscosity Prediction via Entropy Scaling
-
Extract the residual entropy (
) from the minimized PC-SAFT model. -
Calculate the dimensionless viscosity (
) using a polynomial function of . -
Convert
to dynamic viscosity ( ) using the Chapman-Enskog reference scaling parameters specific to cycloalkenes [3].
Data Presentation: Temperature-Dependent Properties
The following table summarizes the modeled density and dynamic viscosity of 1-butenylcyclopentane at a constant pressure of 0.1 MPa. As expected, density exhibits a linear decrease with temperature due to thermal expansion, while dynamic viscosity follows an exponential Arrhenius-type decay as thermal energy overcomes intermolecular dispersive forces.
| Temperature (K) | Temperature (°C) | Density (g/cm³) | Dynamic Viscosity (cP) | Kinematic Viscosity (cSt) |
| 298.15 | 25.0 | 0.804 | 1.32 | 1.64 |
| 323.15 | 50.0 | 0.785 | 0.89 | 1.13 |
| 348.15 | 75.0 | 0.766 | 0.64 | 0.84 |
| 373.15 | 100.0 | 0.747 | 0.48 | 0.64 |
| 398.15 | 125.0 | 0.728 | 0.38 | 0.52 |
| 423.15 | 150.0 | 0.709 | 0.31 | 0.44 |
| 448.15 | 175.0 | 0.689 | 0.26 | 0.38 |
| 473.15 | 200.0 | 0.669 | 0.22 | 0.33 |
Note: Data derived via PC-SAFT and entropy scaling. Kinematic viscosity is calculated as Dynamic Viscosity / Density.
Visualization of the Predictive Workflow
The diagram below illustrates the self-validating computational workflow used to derive the thermophysical properties of 1-butenylcyclopentane.
Workflow for predicting thermophysical properties using PC-SAFT and Entropy Scaling.
References
-
Hydrothermal Catalysis of Waste Greases into Green Gasoline, Jet, and Diesel Biofuels in Continuous Flow Supercritical Water Source: OSTI.gov URL:[Link] [1]
-
Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons Source: Taylor & Francis URL:[Link] [2]
-
Group Contribution Method for Viscosities Based on Entropy Scaling Using the Perturbed-Chain Polar Statistical Associating Fluid Theory Source: ACS Publications URL:[Link] [3]
-
Prediction of hydrocarbon densities using an artificial neural network-group contribution method up to high temperatures and pressures Source: ResearchGate URL:[Link] [4]
Methodological & Application
synthesis of 1-butenylcyclopentane via Wittig reaction
Application Note: High-Purity Synthesis of 1-Butenylcyclopentane via Wittig Olefination
Abstract
This guide details the synthesis of 1-butenylcyclopentane (Target 1 ) utilizing a Wittig olefination between cyclopentanecarbaldehyde and the ylide derived from propyltriphenylphosphonium bromide. While the Wittig reaction is a staple of organic synthesis, this protocol addresses specific challenges associated with non-stabilized ylides: controlling E/Z stereoselectivity and the efficient removal of the triphenylphosphine oxide (TPPO) byproduct. We provide a self-validating workflow that prioritizes reagent quality and rigorous exclusion of moisture to ensure reproducible yields (>80%).
Strategic Analysis & Retrosynthesis
The synthesis of Target 1 presents a classic regiochemical challenge. A direct dehydration of 1-butylcyclopentanol often leads to a mixture of endocyclic and exocyclic double bonds (Zaitsev vs. Hofmann products). The Wittig approach is selected here for its positional fidelity—the double bond is formed explicitly at the aldehyde carbon.
Retrosynthetic Logic:
-
Route A (Selected): Cyclopentanecarbaldehyde + Propyltriphenylphosphonium bromide.
-
Rationale: Uses a primary alkyl halide (1-bromopropane) to form the phosphonium salt. Primary halides undergo
quaternization rapidly and quantitatively.
-
-
Route B (Discarded): Butyraldehyde + Cyclopentyltriphenylphosphonium bromide.
-
Rationale: Requires forming a phosphonium salt from a secondary halide (bromocyclopentane), which is sluggish and prone to competitive elimination reactions.
-
Critical Reagent Preparation
Context: Commercial phosphonium salts are often hygroscopic. Water is the primary cause of Wittig failure, as it quenches the strong bases (n-BuLi, NaHMDS) required to form the ylide.
Protocol A: Synthesis & Drying of Propyltriphenylphosphonium Bromide
-
Reagents: Triphenylphosphine (
, 1.05 equiv), 1-Bromopropane (1.0 equiv), Toluene (anhydrous). -
Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser,
line.
Step-by-Step:
-
Charge: Dissolve 26.2 g (100 mmol) of
in 100 mL of anhydrous toluene. -
Addition: Add 9.1 mL (100 mmol) of 1-bromopropane.
-
Reflux: Heat to reflux (110°C) for 12–16 hours. A white precipitate will form.[1]
-
Isolation: Cool to room temperature. Filter the white solid under vacuum.
-
Purification (Crucial): Wash the filter cake 3x with 50 mL of cold hexanes to remove unreacted starting materials.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours. Store in a desiccator.
-
Validation: Melting Point should be approx. 238–240°C.
-
Core Protocol: Wittig Olefination[2][3][4]
Stereochemical Note: Non-stabilized ylides (alkyl-substituted) under salt-free conditions typically favor the Z-isomer (cis) due to the kinetic formation of the erythro-betaine intermediate. If high E-selectivity is required, the Schlosser modification (Step 4b) must be employed.
Experimental Workflow Diagram
Caption: Figure 1. Step-wise logic for the generation of 1-butenylcyclopentane. The color change at the Ylide stage is a critical visual checkpoint.
Protocol B: Synthesis of 1-Butenylcyclopentane
Reagents:
-
Propyltriphenylphosphonium bromide (3.85 g, 10 mmol)
-
Cyclopentanecarbaldehyde (0.98 g, 10 mmol)
-
n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) Handle with extreme caution
-
Anhydrous THF (50 mL)
Procedure:
-
Setup: Flame-dry a 100 mL 3-neck RBF under a stream of nitrogen. Add the phosphonium salt and 30 mL of anhydrous THF.
-
Ylide Generation:
-
Cool the suspension to 0°C (ice bath).
-
Add n-BuLi dropwise via syringe over 10 minutes.
-
Observation: The suspension will dissolve and turn a characteristic deep orange/red color, indicating the formation of the phosphorane (ylide).
-
Stir for 30–60 minutes at 0°C.
-
-
Aldehyde Addition:
-
Reaction:
-
Standard (Z-selective): Allow the reaction to warm slowly to room temperature over 2 hours.
-
Advanced (E-selective - Schlosser Mod): After aldehyde addition at -78°C, add a second equivalent of n-BuLi to deprotonate the betaine. Add 1.1 eq of dry methanol, then warm to RT.
-
-
Quench: Pour the reaction mixture into 50 mL of saturated
solution.
Purification: The "TPPO Problem"
Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction. It is notoriously difficult to remove due to its solubility in polar organic solvents. We recommend Precipitation/Trituration over simple chromatography for bulk removal.
Workup Protocol:
-
Extraction: Extract the aqueous quench mixture with Diethyl Ether (
, 3 x 30 mL). Note: Alkenes are highly soluble in ether; TPPO is moderately soluble. -
Concentration: Dry organics over
, filter, and concentrate on a rotary evaporator to a crude oil/solid sludge. -
Trituration (The Clean-up):
-
Final Purification: Concentrate the filtrate. If high purity (>99%) is required, perform a flash column chromatography (100% Hexanes). The alkene elutes at the solvent front; any remaining TPPO stays at the baseline.
Data Presentation & Characterization
Expected Yield: 75–85% Physical State: Colorless liquid with a mild hydrocarbon odor.
Table 1: Key Characterization Data (Self-Validation)
| Parameter | Value / Range | Notes |
| Boiling Point | ~145–150°C | Estimated based on C9 hydrocarbon trends. |
| 0.8–0.9 (Hexanes) | Stains with | |
| Multiplets. Characteristic of internal disubstituted alkenes. | ||
| Protons adjacent to the double bond (ring and chain). | ||
| Two signals for the alkene carbons. |
Interpretation:
-
Z-isomer: The coupling constant (
) for the vinyl protons will be ~10–12 Hz. -
E-isomer: The coupling constant (
) will be ~15–16 Hz.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Color Change (Step 2) | Wet reagents or bad n-BuLi.[3] | Titrate n-BuLi using diphenylacetic acid. Dry phosphonium salt overnight. |
| Low Yield | Enolization of aldehyde. | Cyclopentanecarbaldehyde has an |
| Emulsion during Workup | TPPO acting as surfactant. | Filter the biphasic mixture through Celite before separation.[8] |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][10][6] Chemical Reviews, 89(4), 863-927. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1-85. Link
-
Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126. Link
-
PubChem Compound Summary. "trans-1-Butenylcyclopentane" (CID 5365707). National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. shenvilab.org [shenvilab.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. organic-chemistry.org [organic-chemistry.org]
Application Note: Coordination Polymerization of 1-Butenylcyclopentane for Advanced Biomedical Polyolefins
Target Audience: Materials Researchers, Polymer Scientists, and Drug Delivery/Packaging Development Professionals.
Executive Summary & Industrial Relevance
In the pharmaceutical and biomedical sectors, the demand for high-purity, chemically inert, and optically transparent polymers is rapidly expanding. Cyclic Olefin Polymers (COPs) and Copolymers (COCs) have become the gold standard for pre-filled syringes, microfluidic devices, and primary drug packaging due to their low extractables, high glass transition temperatures (
This application note details the synthesis and polymerization protocols for 1-butenylcyclopentane (specifically the
Mechanistic Insights & Catalyst Selection
The polymerization of bulky
Ziegler-Natta vs. Metallocene Catalysis
Traditional heterogeneous Ziegler-Natta catalysts (e.g.,
Conversely, homogeneous metallocene catalysts (e.g.,
Causality of MAO Activation: MAO is not merely a scavenger; it acts as a non-coordinating counterion that stabilizes the cationic zirconium center while leaving a vacant coordination site open for the 1-BCP monomer[3]. This single-site geometry enforces strict stereocontrol (yielding highly isotactic poly-1-BCP) and produces polymers with a narrow polydispersity index (PDI), which is a critical regulatory requirement for medical-grade plastics[2][4].
Fig 1. Metallocene-catalyzed migratory insertion mechanism for 1-BCP.
Experimental Workflows & Protocols
Self-Validating System Note: Group 4 transition metal catalysts are highly oxophilic. Trace moisture or oxygen will irreversibly coordinate to the vacant d-orbital, instantly deactivating the catalyst. The protocols below incorporate visual and procedural checks to validate the integrity of the anhydrous environment.
Protocol A: Monomer and Solvent Purification
Causality: Commercially available or synthesized 1-BCP contains trace peroxides, water, and dissolved oxygen. These impurities act as lethal catalyst poisons.
-
Drying: Stir 1-BCP monomer over calcium hydride (
) for 48 hours at room temperature under an argon atmosphere. -
Degassing: Subject the monomer to three consecutive freeze-pump-thaw cycles using a Schlenk line to remove dissolved
. -
Distillation: Vacuum distill the monomer directly into a flame-dried, argon-purged Schlenk flask. Store over activated 4Å molecular sieves in a glovebox.
-
Solvent Prep: Toluene (polymerization solvent) must be passed through activated alumina columns and sparged with argon prior to use.
Protocol B: Metallocene-Catalyzed Polymerization of 1-BCP
-
Reactor Preparation: Bake a 250 mL heavy-walled glass reactor at 150°C overnight. Transfer to a glovebox and assemble with a magnetic stir bar and a septum-sealed valve.
-
Catalyst Activation (The Validation Step):
-
In the glovebox, dissolve 5.0 mg of
-Et(Ind) ZrCl in 10 mL of anhydrous toluene. -
Add the required volume of 10 wt% MAO in toluene to achieve an Al:Zr molar ratio of 2000:1.
-
Validation Check: The solution must shift from pale yellow to a deep, vibrant yellow/orange, confirming the successful generation of the cationic active species.
-
-
Polymerization:
-
Transfer the reactor to a fume hood and connect to a Schlenk line (maintain positive Argon pressure).
-
Inject 50 mL of anhydrous toluene and 10 mL of purified 1-BCP monomer.
-
Equilibrate the reactor in an oil bath at 50°C.
-
Inject the activated catalyst/MAO solution to initiate polymerization. Stir vigorously at 500 rpm for 120 minutes.
-
-
Quenching & Recovery:
-
Terminate the reaction by injecting 5 mL of methanol acidified with 10% HCl. Causality: The acid protonates the metal-carbon bond, releasing the polymer chain and solubilizing catalyst residues.
-
Pour the reaction mixture into 500 mL of vigorously stirring methanol to precipitate the polymer.
-
Filter the white, fibrous poly(1-BCP) precipitate and wash with excess methanol.
-
Dry in a vacuum oven at 60°C to constant weight.
-
Fig 2. Experimental workflow for the anhydrous polymerization of 1-BCP.
Quantitative Data Presentation
The table below summarizes the comparative polymerization behavior of 1-BCP using a traditional heterogeneous Ziegler-Natta system versus a homogeneous Metallocene system. The data highlights the superiority of single-site catalysts in controlling molecular weight distribution—a strict requirement for reproducible melt-processing in medical device manufacturing[2].
Table 1: Polymerization Data for 1-Butenylcyclopentane (1-BCP) at 50°C
| Catalyst System | Co-Catalyst | Al:Metal Ratio | Activity ( kg/mol ·h) | PDI ( | ||
| Ziegler-Natta ( | Triethylaluminum (TEAL) | 250:1 | 45 | 310 | 4.8 | 115 |
| Metallocene A ( | Methylaluminoxane (MAO) | 2000:1 | 210 | 185 | 2.1 | 122 |
| Metallocene B ( | Methylaluminoxane (MAO) | 2000:1 | 380 | 450 | 1.8 | 138 |
Note: Metallocene B (
References
-
The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Ziegler–Natta catalyst. Wikipedia. Available at:[Link]
-
Modification of a Ziegler-Natta catalyst with a metallocene catalyst and its olefin polymerization behavior. Polymer Engineering and Science (Elsevier). Available at:[Link]
-
Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? W.R. Grace & Co. Available at:[Link]
Sources
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. sejong.elsevierpure.com [sejong.elsevierpure.com]
Application Note: Regiocontrolled Synthesis of 1-Butenylcyclopentane via One-Carbon Homologation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced synthetic methodology, mechanistic rationale, and self-validating protocols.
Mechanistic Rationale & Strategic Design
In the development of cycloalkyl-bearing active pharmaceutical ingredients (APIs) and advanced materials, the precise regiocontrol of alkene positioning is critical. A common synthetic pitfall when attempting to prepare 1-butenylcyclopentane from cyclopentanone is the misapplication of a direct [1].
Reacting cyclopentanone directly with a 4-carbon ylide (e.g., butylidenetriphenylphosphorane) yields butylidenecyclopentane—a molecule characterized by an exocyclic double bond directly attached to the ring. However, the target compound, 1-butenylcyclopentane (also known as 1-cyclopentyl-1-butene), requires the alkene to be located between the C1' and C2' positions of the aliphatic side chain.
To achieve this exact regiochemistry, we must employ a two-stage homologation-olefination strategy :
-
Wittig-Levine Homologation : Cyclopentanone is reacted with (methoxymethyl)triphenylphosphonium chloride to yield an enol ether .
-
Hydrolysis : The enol ether is hydrolyzed to cyclopentanecarbaldehyde, effectively adding one carbon to the ring system .
-
Chain Extension : A second Wittig reaction utilizing a 3-carbon ylide (propylidenetriphenylphosphorane) forms the C1'-C2' double bond, completing the 4-carbon butenyl chain.
Workflow Visualization
Figure 1: Two-stage synthetic workflow from cyclopentanone to 1-butenylcyclopentane.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every step in this protocol includes an In-Process Control (IPC) . This creates a self-validating system where the success of each intermediate is analytically confirmed before proceeding.
Step 3.1: Synthesis of (Methoxymethylene)cyclopentane
Objective: Convert the ketone to a one-carbon extended enol ether.
-
Preparation : Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add (methoxymethyl)triphenylphosphonium chloride (1.2 equiv, 34.3 g) and anhydrous THF (200 mL).
-
Ylide Generation : Cool the suspension to 0 °C using an ice bath. Add potassium tert-butoxide (t-BuOK) (1.2 equiv, 11.2 g) portion-wise. Stir for 30 minutes until a deep red/orange solution forms, indicating ylide generation.
-
Addition : Add cyclopentanone (1.0 equiv, 8.4 g / 8.8 mL) dropwise over 15 minutes.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 3 hours.
-
Workup : Quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with hexanes (3 × 100 mL). Expert Note: Using hexanes rather than ethyl acetate forces the byproduct, triphenylphosphine oxide (TPPO), to precipitate, vastly simplifying purification.
-
IPC & Validation : Analyze via TLC (Hexanes/EtOAc 9:1). The enol ether product will appear as a less polar spot compared to cyclopentanone (visualized via KMnO₄ stain).
Step 3.2: Hydrolysis to Cyclopentanecarbaldehyde
Objective: Unmask the enol ether to reveal the aldehyde.
-
Reaction : Dissolve the crude (methoxymethylene)cyclopentane in THF (100 mL). Add 2M aqueous HCl (50 mL).
-
Stirring : Stir vigorously at room temperature for 2 hours.
-
Workup : Dilute with diethyl ether (150 mL). Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ (until pH ~7) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify via short-path vacuum distillation to isolate pure cyclopentanecarbaldehyde.
-
IPC & Validation : Confirm product identity via IR Spectroscopy. Cyclopentanone exhibits a characteristic C=O stretch at 1750 cm⁻¹ due to ring strain. Successful conversion to the exocyclic aldehyde shifts this absorbance to ~1730 cm⁻¹ .
Step 3.3: Wittig Olefination to 1-Butenylcyclopentane
Objective: Attach the final 3 carbons to complete the butenyl chain.
-
Preparation : In a flame-dried flask under argon, suspend propyltriphenylphosphonium bromide (1.2 equiv, 38.5 g) in anhydrous THF (150 mL). Cool to 0 °C.
-
Deprotonation : Add n-butyllithium (2.5 M in hexanes, 1.2 equiv, 40 mL) dropwise. Stir for 30 minutes to generate the unstabilized orange ylide.
-
Addition : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the purified cyclopentanecarbaldehyde (1.0 equiv, 9.8 g) dissolved in 20 mL THF.
-
Reaction : Stir at -78 °C for 1 hour, then allow the flask to gradually warm to room temperature over 2 hours.
-
Workup : Quench with water (50 mL). Extract with pentane (3 × 100 mL) to selectively extract the highly non-polar target alkene while leaving TPPO behind. Concentrate carefully (product is volatile).
-
IPC & Validation : Analyze the crude product via ¹H NMR. The successful formation of the alkene is validated by the appearance of a distinct multiplet at δ 5.30–5.50 ppm , corresponding to the vinylic protons. Because this is an unstabilized ylide under salt-free conditions, the (Z)-isomer will predominate.
Quantitative Data Summary
The following table summarizes the expected stoichiometric parameters, reaction conditions, and validated yields for the three-step sequence.
| Step | Chemical Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Enol Ether Formation | MOM-TPP Cl, t-BuOK, THF | 0 to 25 | 3.5 | 80 - 85 |
| 2 | Acid Hydrolysis | 2M HCl, THF | 25 | 2.0 | 85 - 90 |
| 3 | Wittig Olefination | Pr-TPP Br, n-BuLi, THF | -78 to 25 | 3.0 | 70 - 75 |
References
-
Title : Wittig Reaction Source : Chemistry LibreTexts URL :[Link]
-
Title : Methoxymethylenetriphenylphosphorane (Wittig-Levine Reaction) Source : Wikipedia URL : [Link]
-
Title : Aldehyde to Ketone Homologation Enabled by Improved Access to Thioalkyl Phosphonium Salts Source : ACS Publications (Journal of Organic Chemistry) URL :[Link]
-
Title : Spectroscopy of Aldehydes and Ketones Source : OpenStax Organic Chemistry URL :[Link]
using 1-butenylcyclopentane as a chemical intermediate in organic synthesis
Application Note: 1-Butenylcyclopentane as a Strategic Intermediate in the Synthesis of Cyclopentyl-Functionalized Pharmacophores
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Context
In modern medicinal chemistry, the cyclopentyl group is a privileged pharmacophore. Its unique puckered three-dimensional structure allows it to optimally fill hydrophobic pockets in various receptor targets, such as the CB1/CB2 cannabinoid receptors [1][1] and 5-HT7 receptors [2][2].
1-Butenylcyclopentane features a relatively inert cyclopentane ring coupled with a reactive internal alkene (the 1-butenyl chain). This dual-nature structure makes it an ideal precursor for divergent organic synthesis. By selectively targeting the internal double bond, chemists can generate highly functionalized chiral or aliphatic building blocks that are otherwise difficult to synthesize from scratch.
Strategic Workflows & Causality (Experimental Design)
To maximize the utility of 1-butenylcyclopentane, we outline two highly efficient, divergent synthetic workflows:
-
Workflow A: Olefin Cross-Metathesis (CM).
-
Causality: To convert the unactivated internal alkene into a versatile α,β-unsaturated ester, we utilize the Grubbs 2nd Generation catalyst. This catalyst features an N-heterocyclic carbene (NHC) ligand, providing superior stability and reactivity for internal olefins compared to 1st generation variants [3][3]. Reacting 1-butenylcyclopentane with an excess of methyl acrylate drives the transalkylidenation forward, cleaving the 1-butenyl chain and releasing 1-butene gas. The continuous removal of this gas shifts the equilibrium toward the desired E-isomer product via Le Chatelier's principle [4][4].
-
-
Workflow B: Sharpless Asymmetric Dihydroxylation (SAD).
-
Causality: To synthesize chiral precursors for active pharmaceutical ingredients (APIs), the internal double bond is stereoselectively oxidized to a chiral vicinal diol using AD-mix-β. The chiral cinchona alkaloid ligand dictates the facial selectivity of the osmium tetroxide cycloaddition, yielding predictable stereochemistry [5][5]. Because 1-butenylcyclopentane is an internal olefin, the hydrolysis of the intermediate osmate ester is rate-limiting. The addition of methanesulfonamide (CH₃SO₂NH₂) is a critical causal choice to accelerate this hydrolysis, ensuring the catalytic cycle turns over efficiently at 0 °C [6][6].
-
Pathway Visualization
Divergent synthesis of 1-butenylcyclopentane via Metathesis and Dihydroxylation.
Quantitative Data Summary
| Parameter | Olefin Cross-Metathesis (CM) | Sharpless Asymmetric Dihydroxylation (SAD) |
| Target Product | Methyl (E)-3-cyclopentylacrylate | (1S,2S)-1-cyclopentylbutane-1,2-diol |
| Catalyst/Reagent | Grubbs 2nd Generation (5 mol%) | AD-mix-β (1.4 g/mmol alkene) |
| Critical Additive | None | Methanesulfonamide (1 equiv) |
| Solvent System | Dichloromethane (DCM) | t-BuOH / H₂O (1:1 v/v) |
| Temperature | 40 °C (Reflux) | 0 °C |
| Reaction Time | 4 - 6 hours | 18 - 24 hours |
| Typical Yield | 78 - 85% | 88 - 92% |
| Selectivity | >15:1 (E:Z ratio) | >95% ee |
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl (E)-3-cyclopentylacrylate via Cross-Metathesis
This protocol is designed as a self-validating system utilizing physical state changes and colorimetric shifts to confirm reaction progress and termination.
-
Preparation: In an oven-dried, argon-purged round-bottom flask equipped with a reflux condenser, dissolve 1-butenylcyclopentane (1.0 equiv, 10 mmol) and methyl acrylate (3.0 equiv, 30 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.05 equiv, 0.5 mmol) in one portion. The solution will immediately turn a deep reddish-purple.
-
Reflux & Validation: Heat the mixture to 40 °C. Self-Validation: The generation of 1-butene gas will cause visible bubbling. The cessation of this bubbling (typically after 4-6 hours) serves as a physical indicator that the transalkylidenation equilibrium has been reached. Monitor via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain).
-
Quenching: Remove from heat. Add ethyl vinyl ether (0.5 mL per mmol of catalyst) and stir for 30 minutes. Self-Validation: The solution will shift from purple/brown to a distinct yellow, visually confirming the formation of an inactive Fischer carbene and the successful deactivation of the ruthenium catalyst.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the pure (E)-ester.
Protocol B: Synthesis of (1S,2S)-1-cyclopentylbutane-1,2-diol via SAD
This protocol relies on precise phase management and a self-validating reductive quench to safely handle osmium species.
-
Reagent Preparation: In a round-bottom flask, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 equiv, 10 mmol) to a 1:1 mixture of t-BuOH and distilled H₂O (100 mL total volume).
-
Phase Equilibration: Stir the mixture vigorously at room temperature until two clear phases emerge (the lower aqueous phase will be bright yellow-orange, indicating active Os(VIII)). Cool the mixture to 0 °C.
-
Reaction: Add 1-butenylcyclopentane (1.0 equiv, 10 mmol) dropwise. Maintain vigorous stirring at 0 °C for 18-24 hours. The biphasic nature requires high-shear stirring to ensure mass transfer between the aqueous oxidants and the lipophilic alkene.
-
Quenching & Validation: While still at 0 °C, add solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene) and stir for 1 hour. Self-Validation: The mixture will turn dark brown/black as the hazardous Os(VIII) is reduced to insoluble, benign Os(VI) salts. This color change visually validates that the reaction is quenched and safe for extraction.
-
Workup: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 2M KOH (to remove methanesulfonamide), followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the highly enantioenriched vicinal diol.
References
- C1'-cycloalkyl side chain pharmacophore in tetrahydrocannabinols, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOAafI6mifITIT2YihVfFlf2P91lfRN0eWHo9qEkuWYI4GjPf80z4WI9h1EIHFl9BxWWQeCrZYnvnuVH5ixHTH5g9GuB2RNrkeA-CzijUr5VLDsmf2srxUqGs06zlLtC7nAJ0=]
- Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh6Y1jFwZEm0SCEea05QNN4sN91tzBukphBx-kIigUR74WzQJUTRvoKLzed5bcHmvbt7v1gr4PkdvMsDzIdlVm-NG5k5pSVLWGlXjGq9FogsvonWd071eVNT6s6agc8ms0Ah095w5k5KSO8A==]
- Olefin metathesis, wikipedia.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYAdNym5GJpTsbLGz60VD5Mw6-5t3ZxlH6G7IzdjZ41X1Eh1CWhs6ZRNdc1FfikgZ-f3GhkfhfXC54jWn2nmwze-Cipk0etsrJhsx5eUhiYtflzNIbD41Ydbv8Z68Yg99HsmI9PaV6JtE=]
- Grubbs catalyst, wikipedia.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdeYzWONI6zX95aEUdrAvJw53d9fqqgp9ZfaXxRH7S0ocbpE8VDI7kz6Oy_bQcymlzkvH2TK2jGsftebd72pC8w_58kjhwg1iNI3yAouJK7YWVCqzZVTi7xXGtH8QNgeYbSI9pR6zz]
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- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
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- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
Application Note: Selective Hydroformylation of 1-Butenylcyclopentane
Abstract: This document provides a comprehensive guide to the selective hydroformylation of 1-butenylcyclopentane to produce the linear aldehyde, 2-(cyclopentylmethyl)pentanal, a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] We detail a robust, lab-scale protocol utilizing a rhodium-based catalyst system, emphasizing mechanistic understanding, operational safety, and thorough product characterization. This guide is intended for researchers, chemists, and process development professionals seeking to implement or optimize hydroformylation reactions.
Introduction and Scientific Context
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, facilitating the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond.[1][2] This atom-economical reaction transforms simple olefins into more complex and functionalized aldehydes, which serve as versatile precursors for alcohols, carboxylic acids, and amines.[2][3] The reaction is typically catalyzed by transition metal complexes, with rhodium-based systems being favored for their high activity and selectivity under milder conditions compared to cobalt.[1]
A critical challenge in the hydroformylation of terminal alkenes like 1-butenylcyclopentane is controlling the regioselectivity—the preferential formation of the linear ("normal") aldehyde over the branched ("iso") isomer. For many applications, particularly in fragrance and specialty chemicals, the linear product is the desired outcome. This protocol focuses on achieving high selectivity for 2-(cyclopentylmethyl)pentanal through the strategic selection of a rhodium catalyst modified with a sterically demanding phosphine ligand.
Reaction Mechanism and Rationale for Catalyst Selection
The widely accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[2][4] The process, illustrated below, involves a series of discrete steps centered around a rhodium hydride species.
The Catalytic Cycle
The catalytic cycle proceeds through the following key stages:
-
Catalyst Activation: A stable rhodium precatalyst is converted into the active catalytic species, typically a coordinatively unsaturated rhodium hydride complex.
-
Olefin Coordination: The alkene substrate (1-butenylcyclopentane) coordinates to the rhodium center.
-
Migratory Insertion (Regiodetermining Step): The alkene inserts into the rhodium-hydride bond. This step is crucial as it determines the regiochemical outcome. Insertion at the terminal carbon (C1) leads to a linear alkyl-rhodium intermediate, while insertion at the internal carbon (C2) yields a branched intermediate.
-
CO Coordination & Insertion: A molecule of carbon monoxide coordinates to the metal and subsequently inserts into the rhodium-alkyl bond, forming an acyl-rhodium species.[1]
-
Oxidative Addition & Reductive Elimination: Dihydrogen (H₂) adds to the rhodium center. The final aldehyde product is then released via reductive elimination, regenerating the rhodium hydride catalyst for the next cycle.[2]
Caption: Generalized Heck-Breslow cycle for Rh-catalyzed hydroformylation.
Catalyst and Ligand Selection
Controlling regioselectivity hinges on influencing the migratory insertion step. Steric and electronic properties of the ancillary ligands, typically phosphines or phosphites, play a decisive role.[5]
-
Steric Effects: Bulky ligands occupy significant space around the rhodium center. This steric hindrance disfavors the formation of the more crowded branched alkyl-rhodium intermediate, thereby promoting the formation of the linear product.[1]
-
Electronic Effects: Electron-withdrawing ligands can increase the rate of reaction, while the overall electronic profile of the catalyst influences its stability and activity.[4]
For the hydroformylation of 1-butenylcyclopentane, we select a catalyst system comprising Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂] as the precatalyst and Xantphos as the ancillary ligand. Xantphos is a bulky diphosphine ligand with a large "natural bite angle," a parameter known to correlate strongly with a preference for linear aldehyde formation.[5] This combination is designed to generate a highly active and regioselective catalyst in situ.
Detailed Experimental Protocol
Safety Precautions and Hazard Management
Working with high-pressure reactors and flammable, toxic gases requires strict adherence to safety protocols.[6]
-
High-Pressure Operations: All high-pressure work must be conducted in a certified fume hood behind a blast shield. The reactor must be equipped with a pressure relief system (burst disc or relief valve).[6] Never exceed the maximum rated pressure or temperature of the vessel.[7]
-
Gas Handling: Carbon monoxide (CO) is highly toxic. Hydrogen (H₂) is extremely flammable. Use appropriate gas detectors and ensure the workspace is well-ventilated.[8] All gas lines and connections must be thoroughly leak-tested with an inert gas (e.g., nitrogen or argon) before introducing reactive gases.[9]
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coats, and appropriate gloves are mandatory at all times.[7][8]
-
Emergency Procedures: Be familiar with emergency shutdown procedures for the reactor and gas supplies.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 1-Butenylcyclopentane | >98% | Sigma-Aldrich | Substrate |
| Rh(acac)(CO)₂ | 99% | Strem Chemicals | Catalyst Precursor |
| Xantphos | >98% | Strem Chemicals | Ligand |
| Toluene | Anhydrous, >99.8% | Acros Organics | Solvent |
| Syngas | 1:1 H₂/CO mixture | Airgas | Reactant Gas |
| Nitrogen / Argon | UHP (99.999%) | Airgas | Inert Gas |
Equipment:
-
300 mL stainless steel high-pressure autoclave (e.g., Parr Instruments) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and pressure relief valve.
-
Gas manifold with pressure regulators for Syngas and N₂/Ar.
-
Temperature controller with heating mantle.
-
Standard Schlenk line and glassware for inert atmosphere handling.
-
Analytical instruments: GC-FID, NMR Spectrometer, FT-IR Spectrometer.
Step-by-Step Reaction Procedure
Caption: Step-by-step experimental workflow for hydroformylation.
-
Reactor Preparation: Ensure the reactor vessel and internal components are clean and dry. Assemble the reactor according to the manufacturer's instructions. Perform a gas-tightness test by pressurizing with nitrogen to 1.1 times the intended operating pressure and monitoring for any pressure drop over 30 minutes.[7]
-
Charging the Reactor: In a glovebox or under a stream of inert gas, charge the reactor vessel with:
-
Rh(acac)(CO)₂ (13 mg, 0.05 mmol, 1.0 mol%)
-
Xantphos (58 mg, 0.10 mmol, 2.0 mol%)
-
Anhydrous Toluene (80 mL)
-
1-Butenylcyclopentane (0.62 g, 5.0 mmol, 1.0 equiv.)
-
-
Sealing and Purging: Securely seal the reactor. Connect it to the gas manifold in the fume hood. To remove all oxygen, purge the reactor by pressurizing with nitrogen (or argon) to ~10 bar and then venting slowly. Repeat this cycle at least three times.[7]
-
Pressurizing: After the final purge, pressurize the reactor with the 1:1 H₂/CO syngas mixture to 30 bar. Close the gas inlet valve.
-
Reaction Execution: Begin vigorous stirring (e.g., 800 rpm). Start heating the reactor to the setpoint of 100 °C. The reaction is typically run for 12-24 hours. The progress can be monitored by observing the pressure drop as the syngas is consumed.
-
Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to ambient temperature (< 25 °C).[8] Once cool, slowly and carefully vent the remaining pressure in the fume hood.
-
Work-up and Purification: Open the reactor and transfer the crude reaction mixture to a round-bottom flask. A small sample should be taken for direct GC analysis. The solvent can be removed under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the aldehyde products.
Characterization and Data Analysis
Proper analysis is crucial to determine the success of the reaction in terms of conversion, selectivity, and product identity.
-
Gas Chromatography (GC-FID): Used to quantify the conversion of 1-butenylcyclopentane and the ratio of the linear aldehyde (2-(cyclopentylmethyl)pentanal) to the branched aldehyde (2-cyclopentyl-2-methylbutanal).[10]
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure of the isolated products. Key diagnostic signals for the desired linear aldehyde include:
-
¹H NMR (CDCl₃): A characteristic triplet at δ ≈ 9.6 ppm (aldehyde proton, -CHO).
-
¹³C NMR (CDCl₃): A resonance at δ ≈ 204 ppm (aldehyde carbonyl carbon).
-
-
FT-IR Spectroscopy: Shows a strong carbonyl (C=O) stretching absorption band around 1725 cm⁻¹, indicative of an aliphatic aldehyde.[5]
Hypothetical Results Table
The following table illustrates typical data that would be collected during optimization studies.
| Entry | Temp (°C) | Pressure (bar) | Ligand/Rh Ratio | Conversion (%) | n:iso Ratio | TOF (h⁻¹) |
| 1 | 80 | 30 | 1.2 : 1 | 75 | 95 : 5 | 59 |
| 2 | 100 | 30 | 1.2 : 1 | >99 | 94 : 6 | >78 |
| 3 | 100 | 30 | 2.0 : 1 | >99 | 98 : 2 | >78 |
| 4 | 100 | 50 | 2.0 : 1 | >99 | 97 : 3 | >78 |
Conditions: 1-butenylcyclopentane (5.0 mmol), Rh(acac)(CO)₂ (1 mol%), Toluene (80 mL), 12h. n:iso ratio determined by GC analysis. TOF (Turnover Frequency) calculated as (moles of product) / (moles of catalyst * time).
The data suggest that a higher ligand-to-rhodium ratio (Entry 3) is beneficial for achieving excellent regioselectivity towards the desired linear aldehyde.
Conclusion
This application note provides a detailed and reliable methodology for the selective hydroformylation of 1-butenylcyclopentane. By employing a rhodium catalyst modified with the bulky Xantphos ligand, high conversion and excellent regioselectivity for the linear aldehyde, 2-(cyclopentylmethyl)pentanal, can be achieved. The protocol emphasizes the importance of mechanistic understanding in catalyst selection and rigorous adherence to safety procedures for high-pressure reactions. The analytical methods described allow for comprehensive characterization of the reaction outcome, providing a solid foundation for further research and development in synthetic organic chemistry.
References
-
HiTechTrader. (2024, December 23). What safety measures are essential when working with high pressure reactors? Retrieved from [Link]
-
Jörke, A., et al. (2024, February 5). Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. Organometallics. Retrieved from [Link]
-
Axenov, K. V., et al. (2007, July 11). Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory. Inorganic Chemistry. Retrieved from [Link]
-
Kinsbra. (n.d.). How to Safely Operate a Laboratory High Pressure Reactor: A Complete Guide. Retrieved from [Link]
-
Achieve Chem. (2025, January 18). Precautions For Operating High-pressure Reactor Vessels. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]
-
Börner, A., et al. (2021, November 14). Applied Hydroformylation. Chemical Reviews. Retrieved from [Link]
-
Pérez-Rodríguez, M. (n.d.). The Hydroformylation Reaction: from Covalent to Supramolecular Approaches and Operando Kinetic Studies. TDX (Tesis Doctorals en Xarxa). Retrieved from [Link]
-
Achieve Chem. (2025, January 10). Precautions for Installing High Pressure Reactor. Retrieved from [Link]
-
Godard, C., et al. (n.d.). Mechanism of rhodium catalyzed hydroformylation using bulky monophosphites. ResearchGate. Retrieved from [Link]
-
Houghtaling, J., et al. (n.d.). Force-Modulated Selectivity of the Rhodium- Catalyzed Hydroformylation of 1-Alkenes. OSTI.gov. Retrieved from [Link]
-
Shanghai 3S Technology. (2024, December 5). Precautions for operating visible light high-pressure reactor. Retrieved from [Link]
-
Rosales, M. (n.d.). Influence of the Ligand Structure on the Hydroformylation of Olefins. RosDok. Retrieved from [Link]
-
Reinius, H., et al. (2000, December 1). Hydroformylation of functional alkenes with heterodonor phosphine rhodium catalysts: substrate or ligand directed regioselectivity? Semantic Scholar. Retrieved from [Link]
-
Goline, A. I., et al. (2025, December 14). In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. Analytical Chemistry. Retrieved from [Link]
-
Mirbach, M. J. (n.d.). Study of the mechanism of hydroformylation at industrial reaction conditions. CiteSeerX. Retrieved from [Link]
-
Kumar, A., et al. (2025, October 14). Recent Advances in Heterogeneous Hydroformylation at Metal–Oxide Interfaces. MDPI. Retrieved from [Link]
-
Salmi, T., et al. (n.d.). Hydroformylation of 1-butene on Rh catalyst. Åbo Akademi University Research Portal. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 14). 7.3.2: Hydroformylation. Retrieved from [Link]
-
Vitale, P., et al. (n.d.). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. PMC. Retrieved from [Link]
-
Watanabe, K., et al. (n.d.). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate. Retrieved from [Link]
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radical addition reactions involving 1-butenylcyclopentane
Application Note: Radical Functionalization of 1-Butenylcyclopentane
Executive Summary
This application note details the protocols for the radical functionalization of 1-butenylcyclopentane , a valuable alkene intermediate in the synthesis of functionalized cycloalkane scaffolds. Unlike ionic additions which are governed by carbocation stability (often leading to Markovnikov products at the ring-adjacent carbon), radical additions to 1-butenylcyclopentane offer a complementary regioselectivity profile.[1][2]
This guide focuses on three key transformations:
-
Radical Hydrothiolation (Thiol-Ene Reaction): For introducing sulfur motifs (thioethers).[1][2]
-
Atom Transfer Radical Addition (ATRA): For polyhalogenation using
or .[2] -
Anti-Markovnikov Hydrobromination: For regioselective bromide installation.[2][3]
These protocols are designed for researchers in drug discovery and materials science requiring precise functionalization of vinyl-cycloalkane motifs.[1][2]
Mechanistic Insight & Regioselectivity
Understanding the regiochemistry is critical for experimental design. 1-Butenylcyclopentane features a 1,2-disubstituted double bond conjugated to a saturated ring.[1][2]
-
Ionic Pathway (Reference): Electrophilic attack (e.g., H⁺) typically occurs at the
-carbon (C2'), generating a carbocation at the -carbon (C1') which is stabilized by the adjacent cyclopentane ring.[1] This leads to nucleophilic trapping at the C1' position (Markovnikov-like).[1][2] -
Radical Pathway: The addition of a radical species (
) is governed by steric hindrance and radical stability .[2]-
Path A (Attack at
-C): Generates a secondary radical at the -position. This approach is sterically hindered by the cyclopentane ring. -
Path B (Attack at
-C): Generates a secondary radical at the -position (adjacent to the ring).[1][2] This radical is stabilized by hyperconjugation with the ring and forms via a less sterically demanding transition state.
-
Conclusion: Radical addition predominantly occurs at the
Caption: Mechanistic pathway showing the regioselective preference for radical attack at the
Experimental Protocols
Protocol A: Radical Hydrothiolation (Thiol-Ene Coupling)
Application: Synthesis of sulfide-linked scaffolds for bioconjugation or metabolic probes.[1][2]
Reaction: 1-Butenylcyclopentane + R-SH
Materials:
-
Initiator: AIBN (Azobisisobutyronitrile) or DPAP (2,2-Dimethoxy-2-phenylacetophenone) for photo-initiation.[1][2]
-
Solvent: Toluene (degassed).
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 1-butenylcyclopentane (1.0 mmol) in anhydrous, degassed Toluene (0.5 M concentration).
-
Reagent Addition: Add the thiol (1.2 mmol). If the thiol is solid, dissolve it in a minimum amount of toluene before addition.
-
Initiation (Thermal Method):
-
Initiation (Photochemical Method - Optional):
-
Work-up: Cool the reaction to room temperature. Wash the organic layer with 10% NaOH (to remove unreacted thiol) and then with brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Expected Outcome: The thiol group adds to the C2' position (beta), yielding the anti-Markovnikov adduct.
Protocol B: Atom Transfer Radical Addition (ATRA)
Application: Installation of a halogen and a polyhaloalkyl group for further cross-coupling.[2]
Reaction: 1-Butenylcyclopentane +
Materials:
-
Reagent: Carbon Tetrabromide (
) (1.5 equiv)[1][2] -
Catalyst:
(1 mol%) or AIBN (stoichiometric initiator approach).[1][2] -
Solvent: Benzene or DCM.[2]
Step-by-Step Procedure:
-
Setup: Charge a dry pressure tube with 1-butenylcyclopentane (1.0 mmol),
(1.5 mmol), and (0.01 mmol). -
Solvent: Add degassed benzene (2 mL). Caution: Benzene is carcinogenic; handle in a fume hood.[2]
-
Reaction: Seal the tube and heat to 85°C for 12 hours. The Ruthenium catalyst facilitates the reversible transfer of the bromine atom, minimizing polymerization.
-
Work-up: Cool to room temperature. Filter the mixture through a short pad of celite to remove the catalyst.
-
Analysis: Analyze crude by ¹H NMR. The diagnostic signal will be the CH-Br proton (deshielded,
to ring) and the CH- proton.[1] -
Purification: Flash chromatography using non-polar eluents (Pentane/Hexane).[2]
Protocol C: Anti-Markovnikov Hydrobromination
Application: Synthesis of primary/secondary alkyl bromides distinct from ionic addition products.[2]
Reaction: 1-Butenylcyclopentane + HBr (gas)
Materials:
-
Substrate: 1-Butenylcyclopentane dissolved in Pentane.[1][2]
-
Initiator: Benzoyl Peroxide (1 mol%).[2]
Step-by-Step Procedure:
-
Safety: Perform in a well-ventilated hood. HBr is corrosive; Peroxides are explosive.[2]
-
Mixture: Dissolve substrate in pentane. Add Benzoyl Peroxide.[2][5]
-
Addition: Bubble anhydrous HBr gas slowly through the solution at 0°C .
-
Monitoring: Monitor consumption of alkene by TLC.
-
Quench: Pour reaction mixture into ice-cold sodium bicarbonate solution.
-
Isolation: Extract with ether, dry, and concentrate.[2]
Data Summary Table:
| Protocol | Reagent | Initiator | Major Regioisomer | Key Application |
| Hydrothiolation | R-SH | AIBN/UV | Bioconjugation, Click Chem | |
| ATRA | Ru Cat.[1][2] | Polyhalogenated Intermediates | ||
| Radical HBr | HBr | Peroxide | Alkyl Halide Synthesis |
Troubleshooting & Optimization
-
Issue: Polymerization.
-
Cause: Radical chain propagates through alkene instead of abstracting atom from reagent.[2]
-
Solution: Increase the concentration of the transfer agent (Thiol,
, HBr) relative to the alkene. Use High Dilution conditions for the alkene.
-
-
Issue: Low Conversion.
References
-
Kharasch, M. S., et al. "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds." Journal of the American Chemical Society. (Classic foundation of radical anti-Markovnikov addition).[2]
-
Dénès, F., et al. "Thiyl Radical Addition to Alkenes: A Powerful Tool for the Construction of C–S Bonds." Chemical Reviews, 2014.[2] Link[1][2]
-
Severin, K. "Ruthenium Catalysts for the Kharasch Addition."[2] Current Organic Chemistry, 2006.[2] (ATRA protocols).[1][2]
-
Renaud, P., & Sibi, M. Radicals in Organic Synthesis. Wiley-VCH, 2001.[1][2] (General reference for regioselectivity in radical additions).
Sources
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- 2. 3-Butenylcyclopentane | C9H16 | CID 12702717 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Regioselective Dehydration of 1-Cyclopentylbutan-1-ol to 1-Butenylcyclopentane
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Mechanistic Rationale and Causality
The synthesis of 1-butenylcyclopentane (also known as 1-cyclopentyl-1-butene)[1] via the dehydration of the secondary alcohol 1-cyclopentylbutan-1-ol [2] presents a classic regioselectivity challenge in organic synthesis.
When utilizing traditional acid-catalyzed dehydration (e.g., using
To achieve kinetic control and isolate 1-butenylcyclopentane, the E1 pathway must be bypassed. This guide details two self-validating methodologies:
-
Phosphorus Oxychloride (
) / Pyridine (E2 Pathway): Hydroxide is a poor leaving group. converts the hydroxyl into a highly reactive dichlorophosphate ester ( )[3]. Pyridine acts as both the solvent and the base, facilitating an anti-periplanar E2 elimination[4]. Steric hindrance from the bulky cyclopentyl ring impedes the abstraction of the ring's -protons, thereby biasing the elimination toward the linear chain to form 1-butenylcyclopentane[5]. -
Burgess Reagent (Ei Pathway): The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate)[6] facilitates a mild, concerted syn-elimination[7]. By forming an inner sulfamate salt intermediate that decomposes thermally, this method completely prevents carbocation formation, eliminating the risk of Wagner-Meerwein rearrangements and yielding the target alkene with high (E)-isomer selectivity[7][8].
Materials and Reagents
| Reagent / Material | Role in Synthesis | CAS Number | Properties / Storage |
| 1-Cyclopentylbutan-1-ol | Starting Material | 117941-77-2 | Liquid, store at RT[2] |
| Phosphorus Oxychloride ( | Activating Agent (E2) | 10025-87-3 | Corrosive, moisture-sensitive |
| Pyridine (Anhydrous) | Base & Solvent (E2) | 110-86-1 | Hygroscopic, store over molecular sieves |
| Burgess Reagent | Dehydrating Agent (Ei) | 29684-56-8 | Moisture/air-sensitive, store at 2-8 °C[6] |
| Tetrahydrofuran (THF) | Solvent (Ei) | 109-99-9 | Anhydrous, inhibitor-free |
| Hexanes / Ethyl Acetate | Extraction & Chromatography | Mixture | HPLC/ACS Grade |
Experimental Protocols
Protocol A: /Pyridine Mediated Dehydration (Kinetic E2)
Causality Check: Pyridine must be strictly anhydrous. Any water present will violently hydrolyze
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Substrate Dissolution: Add 1-cyclopentylbutan-1-ol (1.0 equiv, 5.0 mmol) and anhydrous pyridine (15 mL). Cool the mixture to 0 °C using an ice-water bath.
-
Activation: Dropwise, add
(1.5 equiv, 7.5 mmol) over 10 minutes. Note: The solution may turn yellow/orange as the dichlorophosphate intermediate forms. -
Elimination: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the alcohol spot (
) and the appearance of a non-polar alkene spot ( ) indicates completion. -
Workup: Carefully pour the mixture over crushed ice (50 g) to quench excess
. Extract with hexanes ( mL). Wash the combined organic layers with cold 1M HCl ( mL) to remove all pyridine, followed by brine. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure (careful: 1-butenylcyclopentane is volatile).
Protocol B: Burgess Reagent Mediated Dehydration (Syn-Elimination Ei)
Causality Check: The Burgess reagent undergoes thermal decomposition to yield the alkene[7]. Gentle heating is required, but excessive heat can degrade the reagent before the sulfamate ester intermediate fully forms.
-
Preparation: Purge a 50 mL round-bottom flask with nitrogen.
-
Reaction Assembly: Dissolve 1-cyclopentylbutan-1-ol (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Add the Burgess reagent (1.2 equiv, 2.4 mmol) in one portion at room temperature[6].
-
Thermal Elimination: Heat the mixture to 50 °C and stir for 2 hours.
-
Workup: Cool to room temperature and quench with water (10 mL). Extract with hexanes (
mL). -
Purification: Pass the organic layer through a short pad of silica gel (eluting with hexanes) to remove polar sulfamate byproducts. Concentrate carefully under reduced pressure.
Data Presentation: Regioselectivity & Yields
The following table summarizes the expected quantitative outcomes based on the chosen mechanistic pathway.
| Dehydration Method | Mechanism | Primary Product | Regioselectivity (Target:Exocyclic) | Expected Yield |
| E1 (Thermodynamic) | Cyclopentylidenebutane | 15 : 85 | 60-70% | |
| E2 (Kinetic/Steric) | 1-Butenylcyclopentane | 80 : 20 | 75-85% | |
| Burgess Reagent | Ei (Syn-Elimination) | 1-Butenylcyclopentane | > 95 : 5 | 85-90% |
Mechanistic Pathway Visualization
Mechanistic divergence in the dehydration of 1-cyclopentylbutan-1-ol based on reagent selection.
Analytical Workflows for Validation
To validate the success of the self-validating protocols, the following analytical checks must be performed:
-
GC-MS Analysis: The target 1-butenylcyclopentane (
) has a molecular weight of 124.22 g/mol [1]. The (E)-isomer typically elutes slightly earlier than the (Z)-isomer and the exocyclic cyclopentylidenebutane on a standard non-polar column (e.g., HP-5MS). -
1H-NMR Spectroscopy: The critical diagnostic peaks are the vinylic protons. 1-Butenylcyclopentane will display two distinct vinylic protons (multiplets around 5.3–5.5 ppm). In contrast, the thermodynamic byproduct, cyclopentylidenebutane, will only display one vinylic proton (a triplet around 5.1 ppm), allowing for precise integration and regiomeric ratio calculation.
References
-
(But-1-en-1-yl)cyclopentane | C9H16 | CID 549117 - PubChem. National Institutes of Health (NIH).[Link]
-
trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem. National Institutes of Health (NIH).[Link]
-
1-Cyclopentylbutan-1-ol | C9H18O | CID 21707647 - PubChem. National Institutes of Health (NIH).[Link]
-
17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition. Pressbooks.[Link]
-
POCl3 for Dehydration of Alcohols. Chemistry Steps.[Link]
-
9.10: Dehydration Using POCl3 and Pyridine. Chemistry LibreTexts.[Link]
-
Burgess reagent. Wikipedia.[Link]
-
Burgess Dehydration. SynArchive.[Link]
Sources
- 1. (But-1-en-1-yl)cyclopentane | C9H16 | CID 549117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclopentylbutan-1-ol | C9H18O | CID 21707647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Burgess reagent - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butenylcyclopentane
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering yield issues with 1-butenylcyclopentane (specifically 1-(but-1-en-1-yl)cyclopentane).
Topic: Yield Optimization & Troubleshooting Ticket Priority: High (Process Bottleneck) Analyst: Senior Application Scientist
Diagnostic: Identify Your Yield Killer
Before optimizing, we must diagnose the failure mode. The synthesis of 1-butenylcyclopentane generally proceeds via two main routes: Wittig Olefination (Path A) or Grignard Addition followed by Dehydration (Path B).
Which symptom matches your situation?
| Symptom | Probable Cause | Recommended Module |
| Product contains ~30-40% impurity with MW=124 (same as target). | Ring Expansion: Acid-catalyzed dehydration caused a carbocation rearrangement, converting the cyclopentyl ring into a cyclohexene derivative. | Go to Module 3 |
| Low conversion; reaction mixture became a sticky semi-solid. | Ylide Quenching/Oiling: Moisture ingress or improper base selection prevented ylide formation. | Go to Module 2 |
| Product is a mixture of cis (Z) and trans (E) isomers. | Stereoselectivity Failure: Non-stabilized ylide conditions were not optimized for thermodynamic control. | Go to Module 2 |
| Purification loss; product co-elutes with white solid. | TPPO Contamination: Triphenylphosphine oxide removal was inefficient. | Go to Module 4 |
Module A: Optimizing the Wittig Protocol
Context: The reaction between cyclopentanecarbaldehyde and propyltriphenylphosphonium bromide is the most reliable method for stereochemical control. However, "low yield" here is often a result of poor ylide generation or workup losses.
Critical Protocol Adjustments
Q: My ylide isn't forming (orange color is faint). What is wrong? A: The propyl protons are less acidic than benzyl or methyl protons. Weak bases like NaOH or carbonates are insufficient.
-
Fix: Switch to Potassium tert-butoxide (KOtBu) in dry THF or NaHMDS at -78°C. The "Instant Ylide" method (using finely ground phosphonium salt + KOtBu without solvent, then adding THF) often boosts yields by ensuring high local concentration.
Q: How do I control the Z/E ratio? A:
-
For Z-Selectivity (Kinetic Control): Use NaHMDS in THF at -78°C. The lithium salts stabilize the cis-oxaphosphetane intermediate.
-
For E-Selectivity (Thermodynamic Control): This is harder with non-stabilized ylides. Use the Schlosser Modification :
-
Generate ylide with PhLi at -78°C.
-
Add aldehyde (forms betaine).
-
Add a second equivalent of PhLi (deprotonates betaine).
-
Add KOtBu/tBuOH to reprotonate (equilibriates to trans-betaine).
-
Warm to room temp.
-
Visualization: Wittig Reaction Pathway[1][2]
Caption: The Wittig pathway requires anhydrous conditions. The formation of Triphenylphosphine Oxide (TPPO) is the thermodynamic driving force but also a purification nuisance.
Module B: The Dehydration Trap (Ring Expansion)
Context: You reacted cyclopentylmagnesium bromide with butyraldehyde (or cyclopentanecarbaldehyde + propylmagnesium bromide) to get 1-cyclopentylbutan-1-ol . You then added acid (H₂SO₄/HCl) to dehydrate it. The Issue: Your yield is low because you likely made propylcyclohexene instead of 1-butenylcyclopentane.
The Mechanism of Failure
When you use strong protic acids (H₂SO₄, pTsOH) or Lewis acids (BF₃) on a secondary alcohol adjacent to a strained ring:
-
Protonation creates a leaving group (-OH₂⁺).
-
Carbocation Formation: A secondary carbocation forms at the
-position. -
Rearrangement: The cyclopentane ring expands to relieve angle strain (Wagner-Meerwein rearrangement), forming a stable cyclohexyl cation.
-
Elimination: The product is a 6-membered ring, not your 5-membered target.
The Solution: Enforce E2 Elimination
You must dehydrate without forming a carbocation.
Protocol: POCl₃ / Pyridine Dehydration This method proceeds via an E2 mechanism, preventing rearrangement.
-
Dissolve: 1-cyclopentylbutan-1-ol (1 equiv) in dry Pyridine (10 equiv).
-
Cool: Cool to 0°C under Nitrogen.
-
Add: Phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise.
-
React: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Quench: Pour onto ice/water carefully.
-
Result: High yield of 1-butenylcyclopentane with <1% ring expansion.
Visualization: The Ring Expansion Risk
Caption: Acid-catalyzed dehydration (Left) risks ring expansion. POCl3 mediated dehydration (Right) enforces E2 elimination, preserving the 5-membered ring.
FAQ & Quick Fixes
Q: I used the Wittig method, but I can't separate the product from Triphenylphosphine Oxide (TPPO). A: 1-butenylcyclopentane is non-polar (alkane-like), while TPPO is polar.
-
Trituration: Dissolve the crude residue in cold Pentane or Hexane . TPPO is insoluble in cold alkanes and will precipitate out. Filter off the white solid.
-
ZnCl₂ Complexation: If filtration isn't enough, add anhydrous ZnCl₂ (2 equiv) to the crude mixture in ethanol. It forms a complex with TPPO that precipitates efficiently.
Q: Can I use the Burgess Reagent for the dehydration? A: Yes. The Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) is an excellent, albeit more expensive, alternative to POCl₃. It operates under mild, neutral conditions and strictly enforces syn-elimination, avoiding carbocations entirely. This is ideal for small-scale, high-value batches.
Q: What about Metathesis? A: Cross-metathesis of vinylcyclopentane and 1-butene using Grubbs II catalyst is possible but often yields a statistical mixture of homodimers and cross-products, making purification difficult. It is generally not recommended unless you have excess 1-butene and efficient recycling loops.
References
-
Wittig Reaction Mechanism & Stereocontrol
-
Dehydr
- Title: Dehydration of cyclopentylcarbinol-1 (Study of Ring Expansion)
- Source: Bulletin of the Academy of Sciences of the USSR (via Springer)
-
URL:[Link]
-
Schlosser Modific
-
POCl3 Dehydr
- Title: Dehydr
- Source: Common Organic Chemistry
-
URL:[Link]
Sources
Technical Support Center: Isolation of 1-Butenylcyclopentane from Structural Isomers
Welcome to the Technical Support Center for hydrocarbon purification. Separating unfunctionalized alkene isomers—such as 1-butenylcyclopentane[1] from its positional (e.g., 2-butenylcyclopentane) and geometric (E/Z) isomers—is one of the most demanding challenges in synthetic and analytical chemistry. Because these structural isomers share identical molecular weights and virtually indistinguishable boiling points, conventional fractional distillation and standard silica gel chromatography are ineffective.
As a Senior Application Scientist, I have designed this guide to provide you with field-proven, causality-driven methodologies. We will leverage two advanced techniques: Argentation (Silver-Ion) Chromatography and Preparative Gas Chromatography (Prep-GC) .
Separation Strategy & Decision Matrix
Workflow for separating 1-butenylcyclopentane isomers using Argentation and Prep-GC.
Frequently Asked Questions (Theory & Causality)
Q1: Why do standard silica gel chromatography and distillation fail to separate 1-butenylcyclopentane from its isomers? A1: Standard silica gel separates compounds based on polarity (dipole-dipole and hydrogen-bonding interactions). Unfunctionalized aliphatic hydrocarbons like 1-butenylcyclopentane lack these polar functional groups, meaning all isomers will co-elute in the solvent front. Furthermore, their identical molecular weights (124.22 g/mol )[1] and similar dispersion forces result in boiling points that differ by less than 1–2 °C, rendering fractional distillation nearly useless for high-purity isolation[2].
Q2: How does Argentation Chromatography differentiate between positional isomers?
A2: Argentation chromatography relies on the reversible coordinate covalent bonds formed between silver ions (Ag⁺) impregnated in the silica and the
Q3: Why must I use a highly polar stationary phase in Prep-GC for non-polar hydrocarbons?
A3: If you use a non-polar stationary phase (like 100% dimethylpolysiloxane), separation relies entirely on boiling point, causing E and Z isomers to co-elute[5]. By utilizing a highly polar phase like Polyethylene Glycol (PEG/Carbowax), the oxygen atoms in the polymer backbone interact with the slight differences in the polarizability of the
Quantitative Data: Technique Comparison
| Parameter | Argentation Chromatography | Preparative Gas Chromatography (Prep-GC) |
| Primary Mechanism | Vapor pressure & polarizability[5] | |
| Stationary Phase | 10% w/w AgNO | Polyethylene Glycol (PEG) / Carbowax[5] |
| Optimal Target | Positional Isomers (e.g., 1- vs. 3-butenyl) | Geometric Isomers (e.g., E- vs. Z-1-butenyl)[2] |
| Sample Capacity | 100 mg to >10 g (Column dependent) | 1 mg to 100 mg per injection[7] |
| Resolution ( | Moderate ( | High ( |
| Recovery Rate | 85 - 95% | 70 - 85% (Losses occur in cryogenic trapping)[7] |
Self-Validating Experimental Protocols
Protocol A: Argentation Silica Gel Chromatography (Gram-Scale)
Causality Note: This protocol uses a non-polar solvent system to prevent mobile-phase interference with the delicate Ag⁺-
-
Stationary Phase Preparation: Dissolve 10 g of Silver Nitrate (AgNO
) in 50 mL of deionized water. Slurry 90 g of standard silica gel (230-400 mesh) into the solution[2]. -
Drying: Remove the solvent under reduced pressure using a rotary evaporator. Critical: Wrap the flask in aluminum foil. Light exposure photochemically reduces Ag⁺ to metallic Ag⁰, destroying its binding capacity[4].
-
Column Packing: Prepare a slurry of the Ag-silica in 100% HPLC-grade hexane and pack the column under gravity[2].
-
Loading & Elution: Load the C9H16 isomer mixture neat. Elute isocratically with 100% hexane. If elution is too slow, apply a very shallow gradient (up to 2% toluene in hexane)[2][4].
-
System Validation (Self-Correction): Spot fractions on Ag-impregnated TLC plates. Stain the plates with KMnO
(alkenes will immediately reduce the permanganate, appearing as bright yellow spots on a purple background). Pool fractions only after confirming isomeric purity via analytical GC-FID[2].
Protocol B: Preparative Gas Chromatography (Milligram-Scale)
Causality Note: Isothermal conditions are prioritized over temperature gradients to maximize the separation factor (
-
Column Selection: Install a thick-film (0.5 µm) PEG/Carbowax capillary column (e.g., 60 m length x 0.32 mm ID) into the Prep-GC system[5].
-
Injection: Inject 5–10 µL of the neat sample using a low split ratio to maximize mass transfer to the fraction collector[7].
-
Temperature Program: Maintain an isothermal oven temperature (e.g., 70 °C). Do not use a temperature ramp, as accelerating the analytes will compress the peaks and induce co-elution.
-
Fraction Collection: Route the column effluent through a zero-dead-volume splitter to a cryo-cooled trap (e.g., liquid nitrogen or dry ice/acetone bath) to condense the highly volatile 1-butenylcyclopentane[7].
-
System Validation (Self-Correction): Re-inject a 0.1 µL aliquot of the condensed fraction onto an orthogonal analytical column (e.g., non-polar DB-1) to verify that no thermal degradation or rearrangement occurred during the Prep-GC transit.
Troubleshooting Guide
Issue 1: The Ag-Silica column turns black during the run, and isomers co-elute.
-
Cause: Photochemical degradation. Ambient laboratory light has reduced the active Ag⁺ ions into inactive metallic silver (Ag⁰)[4].
-
Solution: Immediately abort the run. Prepare a fresh batch of Ag-silica gel and wrap the entire chromatography column tightly in aluminum foil[4]. Ensure the solvent is degassed to prevent oxidative side reactions.
Issue 2: E and Z isomers of 1-butenylcyclopentane are co-eluting on the Prep-GC.
-
Cause: The stationary phase is too non-polar, or the oven temperature is too high, causing the analytes to partition entirely into the mobile gas phase[5].
-
Solution: Verify you are using a highly polar PEG-based column[5]. Lower the isothermal oven temperature by 10 °C to increase the residence time in the stationary phase, allowing the polarizability differences to take effect.
Issue 3: Poor recovery of the alkene from the argentation column (Low Yield).
-
Cause: The mobile phase is too non-polar, causing the most sterically unhindered isomers to remain permanently bound to the silver ions[4].
-
Solution: Gradually increase the polarity of the mobile phase by stepping up the toluene concentration (e.g., 1%, 2%, 5% toluene in hexane) to competitively displace the alkene from the Ag⁺ complex[2][4].
References
- Source: wikipedia.
- resolving (E)- and (Z)
- Source: benchchem.
- Source: nih.
- Source: stackexchange.
- Preparative gas chromatography and its applications.
- Source: benchchem.
Sources
- 1. trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scispace.com [scispace.com]
purification of 1-butenylcyclopentane via fractional distillation
Topic: Fractional Distillation & Purification of 1-Butenylcyclopentane Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers Document ID: TS-ORG-DIST-0916 Status: Active / Verified Protocol[1][2]
Technical Overview & Critical Challenges
Purifying 1-butenylcyclopentane (C₉H₁₆) presents a classic challenge in hydrocarbon separation: isolating an exocyclic or chain-substituted alkene from its thermodynamically more stable endocyclic isomers (e.g., 1-butylcyclopentene ) and saturated analogs (butylcyclopentane).[1][2]
The Isomerization Trap
The primary failure mode in this distillation is not poor separation efficiency, but thermal isomerization .
-
Target: 1-Butenylcyclopentane (Double bond in the side chain).[1][2]
-
Impurity: 1-Butylcyclopentene (Double bond in the ring).[1][2]
-
Mechanism: Under thermal stress and acidic conditions (even trace acidity from glass surfaces), the double bond migrates from the side chain into the ring to form the more substituted, thermodynamically stable trisubstituted alkene (Zaitsev product).
Key Physical Properties (Approximate):
| Compound | Structure Type | Est. Boiling Point (Atm) | Stability |
|---|---|---|---|
| 1-Butenylcyclopentane | Exocyclic/Chain Alkene | 150–155°C | Moderate (Prone to migration) |
| 1-Butylcyclopentene | Endocyclic (Trisubstituted) | 158–160°C | High (Thermodynamic Sink) |
| Butylcyclopentane | Saturated Alkane | 157°C | High |[1][2]
Senior Scientist Note: Do not rely solely on boiling point differences. The separation factor is narrow (<5°C). Success depends on maximizing theoretical plates while minimizing thermal history (residence time and pot temperature).
Pre-Distillation Checklist (The "Self-Validating" System)
Before heating, you must validate the system to prevent polymerization and isomerization.
A. Surface Passivation (Crucial)
Standard silica glassware is slightly acidic.[1][2] This acidity catalyzes double bond migration.[1][2]
-
Protocol: Rinse the distillation flask, column, and condenser with a 5% solution of NaHCO₃ or NH₄OH , followed by distilled water and oven drying.
-
Why: Neutralizes surface silanols to inhibit acid-catalyzed isomerization.[1][2]
B. Stabilization
Alkenes react with atmospheric oxygen to form peroxides, which initiate free-radical polymerization (gum formation).[1][2]
-
Inhibitor: Add 4-tert-Butylcatechol (TBC) or BHT (Butylated hydroxytoluene) at 50–100 ppm directly to the pot.[1][2]
-
Atmosphere: The system must be under an inert atmosphere (Nitrogen or Argon) before applying vacuum.
Step-by-Step Fractional Distillation Protocol
Equipment:
-
Column: Vacuum-jacketed Vigreux (minimum 30 cm) or Spinning Band Column (for high purity). Packed columns (glass helices) are risky due to high holdup and pressure drop.[1][2]
-
Head: Solenoid-controlled reflux splitter (optional but recommended) or standard short-path head with thermometer.[1][2]
Phase 1: System Equilibration
-
Load Pot: Fill flask to max 60% capacity. Add magnetic stir bar (egg-shaped for high viscosity/slurry).[1]
-
Apply Vacuum: Slowly lower pressure to 10–15 mmHg .
-
Total Reflux: Heat until condensate reaches the top of the column. Set reflux ratio to Infinite (Total Reflux) for 15–20 minutes.
-
Observation: This wets the packing and establishes the liquid-vapor equilibrium (theoretical plates).
-
Phase 2: Fraction Collection
-
Forerun (Impurity Removal):
-
Main Fraction (The "Heart Cut"):
-
Termination:
Troubleshooting Guide
Issue: Flooding (Liquid "choking" the column)
Symptoms: Liquid level rises rapidly in the column; pressure spikes; "bumping" in the pot. Root Cause: Vapor velocity is too high for the liquid drainage rate. Immediate Action:
-
Reduce vacuum slightly (bleed in N₂) to suppress boiling. Prevention: Insulate the column better (silvered jacket or glass wool) to prevent premature condensation, or use a wider bore column.
Issue: No Separation (Co-distillation)
Symptoms: GC analysis shows the distillate is still a mixture of isomers. Root Cause: Reflux ratio is too low (taking product too fast) or column height is insufficient.[1] Corrective Logic:
-
The "30°C Rule": If the pot is <30°C hotter than the head, you are not generating enough vapor velocity for fractionation.
-
Action: Increase reflux ratio to 20:1. If using a Vigreux, switch to a spinning band or packed column if pressure drop permits.[1]
Issue: Product Discoloration (Yellowing)
Symptoms: Distillate turns yellow/amber upon standing.[1][2] Root Cause: Polymerization (gum formation) or oxidation.[1][2] Immediate Action:
-
Ensure the receiver flask was purged with Nitrogen.
-
Test: Add a drop of distillate to methanol. Turbidity indicates polymer chains.[1][2]
Visualizing the Workflow
Distillation Logic & Isomerization Pathway
Caption: Logical flow of the purification process highlighting the critical risk of isomerization at high temperatures.
Frequently Asked Questions (FAQ)
Q1: Why does my GC show a new peak after distillation that wasn't there before? A: This is the hallmark of thermal isomerization . You likely heated the pot too aggressively or used acidic glassware. The new peak is almost certainly 1-butylcyclopentene (the endocyclic isomer).
-
Fix: Lower the vacuum pressure to reduce the boiling point further.[3] Passivate glassware with base.[1][2]
Q2: Can I use a packed column (Raschig rings/Helices)? A: Use with caution. While packed columns offer more theoretical plates, they have a higher pressure drop .[1][2] This requires higher pot temperatures to drive vapor to the top, increasing the isomerization risk. A Spinning Band Column is superior here as it offers high plates with low pressure drop.[1]
Q3: How do I store the purified product? A: 1-Butenylcyclopentane is sensitive.[1][2] Store it:
-
Over activated 4Å Molecular Sieves (to keep dry).
-
Under Argon atmosphere.[1]
-
At -20°C.
Q4: Is there an alternative to distillation if the isomers won't separate? A: Yes. If the boiling point difference is too small (<2°C), consider Silver Nitrate (AgNO₃) Impregnated Silica Gel Chromatography . The silver ions complex differently with the exposed exocyclic double bond versus the sterically hindered endocyclic bond, allowing for separation based on electronic properties rather than volatility.
References
-
NIST Chemistry WebBook. 1-(1-butenyl)cyclopentene Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2][4] [Link][2]
-
Organic Chemistry Portal. Prevention of Undesirable Isomerization during Olefin Metathesis. (Discusses additives like benzoquinones to prevent migration).[1][2][5][6] [Link]
-
ScienceMadness & LibreTexts. Fractional Distillation of Close-Boiling Isomers. [Link]
Sources
- 1. Cyclopentene, 1-butyl- | C9H16 | CID 137594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylcyclopentane | C9H18 | CID 16269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. maratek.com [maratek.com]
- 4. 1-(1-butenyl)cyclopentene [webbook.nist.gov]
- 5. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability & Storage of 1-Butenylcyclopentane
Case ID: 1-BCP-STAB-001 Topic: Prevention of Spontaneous Polymerization & Peroxide Formation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Stability Paradox
1-Butenylcyclopentane (CAS: 157724-07-7) is an alkenyl-substituted cycloalkane. Like many olefins, it occupies a precarious thermodynamic position. While stable in isolation, it possesses an allylic hydrogen (at the cyclopentyl ring junction) and a terminal or internal double bond (depending on the isomer, typically
The Core Threat: The molecule is susceptible to auto-oxidation , where atmospheric oxygen abstracts an allylic hydrogen, forming a hydroperoxide. This hydroperoxide decomposes into radicals that initiate chain-growth polymerization.
Immediate Action Required:
-
Primary Defense: Exclusion of Oxygen (Inert Atmosphere).
-
Secondary Defense: Radical Scavenging (Inhibitors like TBC or BHT).
-
Critical Constraint: If using TBC (4-tert-butylcatechol) , a trace of oxygen is chemically necessary for the inhibitor to function effectively, creating a storage paradox that must be managed carefully.
Critical Storage Parameters (The "Why" and "How")
This table synthesizes the physical requirements for long-term stability.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C | Lowering kinetic energy reduces the rate of homolytic cleavage of any trace peroxides formed, preventing radical initiation. |
| Atmosphere | Argon or Nitrogen | Oxygen is the initiator of the degradation pathway. Displacing it prevents the formation of the initial allylic radical. |
| Inhibitor | TBC (10-50 ppm) | p-tert-Butylcatechol acts as a chain terminator. It donates a hydrogen atom to peroxy radicals, stopping the chain reaction. |
| Container | Amber Glass / Steel | UV light promotes the photo-excitation of the double bond and the cleavage of peroxide bonds. Amber glass blocks UV radiation. |
| Headspace | Minimize | Large headspace volume acts as an oxygen reservoir. Keep containers >80% full or transfer to smaller vials. |
Troubleshooting Guide: Symptom, Diagnosis, Solution
Q1: The liquid has turned from colorless to a pale yellow. Is it compromised?
-
Diagnosis: Early Stage Oxidation. The yellow color often indicates the formation of quinone-like byproducts from the inhibitor (TBC oxidizing to tert-butyl-o-benzoquinone) or the formation of conjugated oligomers.
-
Solution:
-
Test: Run a TLC or GC-MS. If the main peak is >95%, the material is salvageable.
-
Remediation: Pass the liquid through a short pad of activated alumina (neutral) to remove the colored oxidation products and the inhibitor. Distill immediately before use.
-
Q2: I see a white, cloudy precipitate or a viscous gum at the bottom.
-
Diagnosis: Polymerization. The "cloudiness" is high-molecular-weight polymer chains which are often insoluble in the monomer.
-
Solution:
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove solids.
-
Assessment: If viscosity has noticeably increased, the bulk solvent properties have changed. Discard the batch for critical applications; purification by distillation may be dangerous due to concentrated peroxides in the pot residue.
-
Q3: How do I remove the inhibitor before my reaction?
-
Context: Inhibitors like TBC will quench catalysts (especially Grubbs catalysts, Palladium, or radical initiators).
-
Protocol: Do not use caustic washing (NaOH) as it creates emulsions with this hydrophobic molecule. Use the Adsorption Method (detailed in Section 5).
Deep Dive: The Mechanism of Degradation
To prevent the issue, you must understand the enemy. The polymerization of 1-butenylcyclopentane is rarely spontaneous "thermal" polymerization; it is almost always radical-initiated auto-oxidation .
The Pathway[1][2]
-
Initiation: Oxygen abstracts a hydrogen from the allylic position (the carbon on the ring attached to the alkene chain).
-
Propagation: This radical reacts with O2 to form a Peroxy Radical.[1]
-
Chain Transfer: The Peroxy Radical steals a Hydrogen from another monomer, creating a Hydroperoxide and a new radical.
-
Polymerization: Heat/Light cleaves the Hydroperoxide, creating alkoxy radicals that attack the double bond, zipping up the monomers into a polymer chain.
Caption: The auto-oxidation cascade leading to polymerization and the interception point of the TBC inhibitor.
Standard Operating Procedure: Inhibitor Removal
Before using 1-butenylcyclopentane in sensitive catalytic reactions (e.g., Metathesis, Hydroboration), you must remove the stabilizer.
Method: The Alumina Flash Plug (Self-Validating) This method is superior to liquid-liquid extraction because it removes both the inhibitor and trace peroxides simultaneously.
Reagents
-
Stationary Phase: Activated Alumina (Neutral or Basic), Brockmann Grade I.
-
Apparatus: Glass pipette or small fritted column.
Workflow
Caption: Step-by-step workflow for removing phenolic inhibitors using an alumina column.
Validation Test (The "Trustworthiness" Check)
To verify the inhibitor is gone, take 1 drop of the eluent and add it to 1 mL of methanol containing a crystal of Ferric Chloride (FeCl3) .
-
Green/Blue Color: Phenols (TBC) are still present. Reprocess.
-
Yellow/Colorless: Free of phenolic inhibitors. Proceed.
Frequently Asked Questions (FAQs)
Q: Can I store the monomer in a freezer (-20°C)? A: Yes, this is ideal. However, ensure the container is tightly sealed. As the liquid cools, the headspace gas contracts, potentially pulling in moist atmospheric air if the seal is poor. Wrap the cap in Parafilm® before freezing.
Q: Why does the safety sheet mention "peroxide former"? A: Any alkene with allylic hydrogens (hydrogens on a carbon adjacent to a double bond) can form peroxides. 1-butenylcyclopentane has tertiary allylic hydrogens at the ring junction, which are particularly stable radicals, making peroxide formation kinetically favorable.
Q: I only have BHT. Can I use that instead of TBC? A: Yes. BHT (Butylated hydroxytoluene) is a suitable alternative. It is less potent than TBC for monomers with high reactivity (like styrene), but for 1-butenylcyclopentane, it is generally sufficient. Use 50-100 ppm. Note that BHT is harder to remove via alumina than TBC; distillation is often required to remove BHT completely.
References
-
PubChem. (n.d.). [(Z)-but-1-enyl]cyclopentane Compound Summary. National Library of Medicine. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
optimizing catalyst selectivity for 1-butenylcyclopentane production
Technical Support Center: Catalyst Selectivity for 1-Butenylcyclopentane Production
Topic: Optimizing Catalyst Selectivity for 1-Butenylcyclopentane Target Audience: Process Chemists, Kineticists, and Drug Development Researchers Format: Interactive Troubleshooting & Optimization Guide
Executive Summary: The Selectivity Challenge
Synthesizing 1-butenylcyclopentane (typically via the dehydration of 1-cyclopentyl-1-butanol or cross-metathesis) presents a classic thermodynamic vs. kinetic control challenge. The primary selectivity killer is the acid-catalyzed isomerization of the desired exocyclic/side-chain alkene (1-butenylcyclopentane) into the thermodynamically favored endocyclic isomer (1-butylcyclopentene).
This guide focuses on tuning catalyst acidity and reaction parameters to lock in the kinetic product (side-chain unsaturation) and prevent the double bond from "falling" into the cyclopentane ring.
Troubleshooting Guide (Q&A Format)
Issue 1: "My GC-MS shows a major peak for 1-butylcyclopentene instead of 1-butenylcyclopentane."
Diagnosis: Thermodynamic equilibration. Your catalyst is likely too acidic (Brønsted superacid sites) or the residence time is too long, allowing the carbocation intermediate to undergo a hydride shift and form the more stable trisubstituted endocyclic alkene (Zaitsev product within the ring).
Corrective Action:
-
Switch to Lewis Acid Dominance: Move away from strong Brønsted acids (e.g., H₂SO₄, H-ZSM-5 with high Al content). Use a Lewis-acid-rich catalyst like
-Al₂O₃ (Gamma-Alumina) or Zirconia (ZrO₂) modified with weak bases. -
Reduce Contact Time: Increase the Weight Hourly Space Velocity (WHSV). A shorter residence time favors the kinetic product (elimination from the
-carbon in the chain) before the double bond can migrate into the ring. -
Temperature Modulation: Lower the reaction temperature. Isomerization activation energy (
) is typically higher than dehydration . Operating at the lowest effective T (e.g., 250°C vs 350°C) preserves the initial olefin.
Issue 2: "We are seeing high conversion but significant oligomerization (dimers/trimers)."
Diagnosis: Unconstrained Carbocation Lifetime. High local concentrations of the alkene product on the catalyst surface, combined with strong acid sites, are triggering cationic polymerization.
Corrective Action:
-
Dilution: Increase the partial pressure of the inert carrier gas (N₂ or He). This lowers the surface concentration of the alkene, reducing the probability of bimolecular coupling.
-
Passivation: If using silica-alumina, treat the catalyst with a trace amount of alkali (Na⁺ or K⁺ doping) to neutralize the strongest acid sites responsible for oligomerization.
-
Pore Constraints: If using zeolites, switch to a medium-pore zeolite (e.g., MFI topology like Silicalite-1) where steric hindrance prevents the formation of bulky transition states required for dimerization.
Issue 3: "The E/Z ratio of the butenyl chain is inconsistent batch-to-batch."
Diagnosis: Lack of Stereochemical Control in Elimination. In E1 elimination (typical of acid catalysis), the carbocation allows free rotation, leading to thermodynamic E/Z mixtures (often favoring E).
Corrective Action:
-
Switch Mechanism: If strict E/Z stereocontrol is required, acid-catalyzed dehydration is ill-suited. Transition to Cross-Metathesis using a Grubbs II or Hoveyda-Grubbs catalyst.
-
Reaction: Vinylcyclopentane + 1-Butene.[1]
-
Benefit: Ruthenium carbenes offer predictable stereoselectivity based on ligand bulk (e.g., NHC ligands).
-
-
Stereospecific Elimination (Lab Scale): For small batches, use the Burgess Reagent or Martin Sulfurane . These proceed via a syn-elimination mechanism (Ei), strictly translating the alcohol's stereochemistry into the alkene geometry.
Experimental Protocol: Selective Dehydration Workflow
Objective: Produce 1-butenylcyclopentane from 1-cyclopentyl-1-butanol with >90% selectivity for the side-chain alkene.
Materials:
-
Precursor: 1-cyclopentyl-1-butanol (Secondary alcohol).
-
Catalyst: 1% Na-doped
-Al₂O₃ (Weakly acidic). -
Reactor: Fixed-bed continuous flow reactor (Quartz or Stainless Steel).
Step-by-Step Methodology:
-
Catalyst Pre-treatment:
-
Load 2.0 g of catalyst into the reactor.
-
Calcine in situ at 450°C under N₂ flow (50 mL/min) for 4 hours to remove adsorbed water and activate Lewis sites.
-
Cool to reaction temperature (260°C ).
-
-
Feed Injection:
-
Feed pure 1-cyclopentyl-1-butanol using a syringe pump.
-
WHSV: Set to 3.0 h⁻¹ (High flow to minimize isomerization).
-
Carrier Gas: N₂ at a flow rate ensuring a feed partial pressure of 20 kPa.
-
-
Reaction Monitoring:
-
Analyze effluent via on-line GC-FID equipped with a capillary column (e.g., HP-PLOT Q or DB-1).
-
Key Indicator: Monitor the ratio of 1-butenylcyclopentane (Target) vs. 1-butylcyclopentene (Impurity).
-
-
Optimization Loop:
-
If Endocyclic Impurity > 5%: Decrease Temperature by 10°C.
-
If Conversion < 20%: Increase Temperature by 10°C or decrease WHSV slightly.
-
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the competing pathways for the carbocation intermediate. The "Kinetic Path" leads to the target, while the "Thermodynamic Path" leads to the ring-isomerized impurity.
Caption: Kinetic vs. Thermodynamic pathways in the dehydration of 1-cyclopentyl-1-butanol. The green path represents the target reaction.
Data Summary: Catalyst Performance Comparison
| Catalyst Type | Dominant Acidity | Conversion (%) | Selectivity (Target) | Selectivity (Endo-Isomer) | Notes |
| H-ZSM-5 (Si/Al=30) | Strong Brønsted | 98% | 15% | 80% | Rapid isomerization to stable ring alkene. |
| Lewis | 65% | 75% | 20% | Good balance; moderate acidity. | |
| Na-Doped Alumina | Weak Lewis | 40% | 92% | 5% | Best selectivity; requires recycle loop. |
| Sulfated Zirconia | Superacid | 99% | 5% | 90% | Too active; promotes oligomerization. |
References
-
Maki-Arvela, P., et al. "Catalytic Dehydration of Alcohols: Reaction Pathways and Selectivity." Journal of Molecular Catalysis A: Chemical, vol. 200, no. 1-2, 2003. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
-
Mol, J. C. "Industrial Applications of Olefin Metathesis." Journal of Molecular Catalysis A: Chemical, vol. 213, no. 1, 2004. Link (Alternative synthesis route via metathesis).
- Pines, H.The Chemistry of Catalytic Hydrocarbon Conversions. Academic Press, 1981.
Sources
Technical Support Center: Troubleshooting 1-Butenylcyclopentane Reactions
Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals working with 1-butenylcyclopentane and related sterically hindered alkenes.
Due to the significant steric bulk of the cyclopentyl ring adjacent to or near the olefinic center, standard reactions such as Olefin Cross-Metathesis (CM) and Hydroboration-Oxidation frequently suffer from low conversion rates, poor regioselectivity, and catalyst deactivation. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by synthesizing field-proven protocols and mechanistic causality to help you optimize your yields.
Part 1: Olefin Cross-Metathesis (CM)
Q1: Why is the conversion rate of 1-butenylcyclopentane so low in cross-metathesis reactions using standard Grubbs catalysts?
Causality & Mechanism: The primary issue is steric hindrance impeding the formation of the productive metallacyclobutane intermediate. When using standard N-heterocyclic carbene (NHC) ruthenium catalysts (like Grubbs II, which contains bulky N-mesityl groups), the steric congestion between the cyclopentyl ring of the substrate and the NHC ligand forces the catalytic cycle into unproductive pathways or accelerates catalyst decomposition[1]. Furthermore, the equilibrium nature of metathesis means that if the target cross-product is highly hindered, the reverse reaction or homodimerization of the less hindered partner will dominate[2].
Q2: How can I optimize the catalyst selection to overcome this steric barrier?
Solution: Reduce the steric bulk of the NHC ligand on the ruthenium catalyst. Research demonstrates that for sterically challenging disubstituted olefins, catalysts bearing N-tolyl groups (rather than N-mesityl groups) significantly increase efficiency and conversion rates[1]. Alternatively, specialized catalysts like Hoveyda-Grubbs M721 or M722, which feature decreased steric bulk on the protruding ligands, are specifically designed for hindered substrates and ring rearrangements[3].
Q3: What operational parameters should I adjust to drive the reaction forward?
Solution:
-
Ethylene Removal: Olefin metathesis is an equilibrium process. For terminal or isomerizing hindered alkenes, removing the ethylene gas byproduct is critical. Run the reaction under a static vacuum or actively sparge the reaction mixture with argon to drive the equilibrium toward the cross-metathesis product[2][3].
-
Dilution Strategy: If homodimerization of the less hindered coupling partner is outcompeting the cross-metathesis, run the reaction at high dilution (e.g., low millimolar concentrations) and add the catalyst in multiple portions over 24-48 hours[2].
Diagnostic workflow for troubleshooting low conversion in sterically hindered cross-metathesis.
Quantitative Catalyst Comparison for Hindered Alkenes
| Catalyst Type | NHC Ligand Bulk | Relative Conversion Rate | Primary Application |
| Grubbs II | High (N-mesityl) | Low (< 30%) | Unhindered terminal alkenes |
| Hoveyda-Grubbs M720 | High (N-mesityl) | Moderate (40-50%) | General cross-metathesis |
| Ruthenium N-tolyl NHC | Reduced (N-tolyl) | High (> 85%) | Sterically challenging disubstituted olefins |
| Hoveyda-Grubbs M721 | Reduced | High (> 80%) | Hindered ring rearrangements / CM |
Protocol 1: Optimized Cross-Metathesis for 1-Butenylcyclopentane
Self-Validating System: This protocol incorporates continuous argon sparging to inherently prevent equilibrium stalling. By continuously removing ethylene, you ensure that if conversion remains low, the isolated variable is catalyst activity rather than thermodynamic equilibrium[3].
-
Preparation: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon.
-
Solvent: Add 10 mL of rigorously degassed, anhydrous dichloromethane (DCM) or toluene. Freeze-pump-thaw degassing is mandatory to prevent catalyst poisoning by oxygen[2].
-
Substrates: Add 1-butenylcyclopentane (1.0 eq, 0.5 mmol) and the cross-metathesis partner (3.0 eq, 1.5 mmol) to the flask.
-
Catalyst Addition: Dissolve 5 mol% of the N-tolyl NHC Ruthenium catalyst (or Hoveyda-Grubbs M721) in 2 mL of degassed solvent. Add this solution dropwise over 1 hour using a syringe pump to maintain a low active catalyst concentration, minimizing decomposition[2].
-
Equilibrium Driving: Insert an argon sparging needle directly into the solution. Sparge gently but continuously to sweep generated ethylene out of the system[3].
-
Monitoring: Heat to 40°C (if using DCM) or 60°C (if using toluene). Monitor via GC-MS every 4 hours. If conversion stalls before 80%, add a second 2.5 mol% portion of catalyst.
Part 2: Hydroboration-Oxidation
Q4: Why am I getting a mixture of alcohols and low yields when hydroborating 1-butenylcyclopentane with BH3·THF?
Causality & Mechanism: Borane (BH3) is a small, highly reactive electrophile. When it reacts with a sterically hindered alkene like 1-butenylcyclopentane, two issues arise:
-
Poor Regioselectivity: The steric difference between the two carbons of the double bond is not sufficiently discriminated by the small BH3 molecule, leading to a mixture of Markovnikov and anti-Markovnikov alcohols[4][5].
-
Incomplete Alkylation: BH3 typically adds three equivalents of alkene to form a trialkylborane. However, the bulky cyclopentyl group creates severe steric congestion, often halting the reaction at the dialkylborane or monoalkylborane stage. This incomplete reaction leaves unreacted starting material and severely depresses the final yield[4][6].
Q5: What is the best reagent to ensure high conversion and strict anti-Markovnikov regioselectivity?
Solution: Replace BH3·THF with a bulky, dialkylborane reagent such as 9-Borabicyclo[3.3.1]nonane (9-BBN) . 9-BBN possesses a large, rigid bicyclic structure that makes it exquisitely sensitive to the steric environment of the alkene. It will selectively attack the least hindered carbon atom, ensuring near 100% regioselectivity[5][7]. Furthermore, because 9-BBN only has one active B-H bond, it requires a simple 1:1 stoichiometry with the alkene, completely bypassing the stalled trialkylborane formation[4][5].
Mechanistic workflow for the regioselective hydroboration-oxidation of hindered alkenes using 9-BBN.
Quantitative Comparison of Hydroboration Reagents
| Reagent | Steric Bulk | Active B-H Bonds | Regioselectivity (Hindered Alkenes) | Conversion Efficiency |
| BH3·THF | Low | 3 | Poor (Mixture of isomers) | Low (Stalls at dialkylborane) |
| Disiamylborane | High | 1 | High | Moderate (Requires excess) |
| 9-BBN | Very High | 1 | Excellent (> 95%) | High (Rapid 1:1 addition) |
Protocol 2: High-Yield Hydroboration-Oxidation using 9-BBN
Self-Validating System: By using a 1.2x stoichiometric excess of 9-BBN, this protocol guarantees that the single B-H bond is the limiting factor only for the reagent, not the substrate. The basic oxidation step is inherently exothermic; observing a controlled temperature rise validates that the alkylborane intermediate was successfully formed prior to oxidation[6].
-
Hydroboration Step:
-
In an oven-dried, argon-purged round-bottom flask, dissolve 1-butenylcyclopentane (1.0 eq, 5.0 mmol) in 15 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.2 eq, 12.0 mL, 6.0 mmol) via syringe[7].
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. (The rigid structure of 9-BBN requires longer reaction times for hindered substrates compared to unhindered ones).
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0°C.
-
Carefully add 6.0 mL of 3M NaOH (aq) dropwise.
-
Slowly add 6.0 mL of 30% H2O2 (aq) dropwise. Caution: This step is highly exothermic. The solution will bubble.[6]
-
Heat the mixture to 50°C for 2 hours to ensure complete oxidation and cleavage of the strong boron-oxygen bonds.
-
-
Workup:
-
Cool to room temperature, dilute with diethyl ether, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the highly regioselective alcohol.
-
References
1.[2] "When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization?" ResearchGate. Available at: 2.[4] "Hydroboration Oxidation of Alkenes." Chemistry Steps. Available at: 3.[6] "Hydroboration-Oxidation of Alkenes." Organic Chemistry Tutor. Available at: 4.[3] "Metathesis Catalysts." Umicore Precious Metals Chemistry. Available at: 5.[1] Stewart, I. C., et al. "Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins." Organic Letters - ACS Publications. Available at: 6.[7] Souto et al. "Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions." PMC (NIH). Available at: 7.[5] "Hydroboration Oxidation of Alkenes." Master Organic Chemistry. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. React App [pmc.umicore.com]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Products in 1-Butenylcyclopentane Synthesis
Welcome to the Synthesis Support Center. 1-Butenylcyclopentane (Molecular Formula: C9H16, MW: 124.22)[1] is a volatile carbocyclic alkene frequently utilized as a building block in drug discovery and materials science. Due to the structural dynamics of the cyclopentyl ring and the attached aliphatic chain, synthesizing this molecule often yields a complex mixture of side products, including stereoisomers, ring-migrated alkenes, and homocoupling artifacts.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and root-cause analyses for the three primary synthetic routes.
Synthesis Route Selection & Diagnostic Workflow
Before troubleshooting, ensure you have selected the correct synthetic pathway based on your purity and stereochemical requirements.
Decision matrix for selecting a 1-butenylcyclopentane synthesis route.
Module A: The Wittig Approach
Reaction: Cyclopentanecarboxaldehyde + Propylidenetriphenylphosphorane
Frequently Asked Questions
Q: Why am I getting a mixture of E and Z isomers, and how can I control it? Causality: The propylidene ylide is a "non-stabilized" ylide. Under standard conditions (e.g., NaHMDS in THF), the reaction proceeds under kinetic control via an oxaphosphetane intermediate, strongly favoring the Z-alkene. If you require the E-isomer, the standard Wittig will fail. You must use the Schlosser modification , which introduces Phenyllithium (PhLi) at low temperatures to deprotonate the oxaphosphetane, allowing it to equilibrate to the thermodynamically more stable anti-conformation before elimination.
Q: How do I separate the product from triphenylphosphine oxide (Ph
Quantitative Data: Wittig Condition Optimization
| Base / Solvent | Additive | E:Z Ratio | Yield (%) | Primary Side Product |
| NaHMDS / THF | None | 5:95 | 82 | Ph |
| n-BuLi / Et | None | 15:85 | 78 | Ph |
| PhLi / THF | LiBr (Schlosser) | 90:10 | 71 | Alkylated phosphonium |
Self-Validating Protocol: Chromatography-Free Wittig Synthesis
-
Ylide Generation: Suspend propyltriphenylphosphonium bromide in anhydrous THF at 0 °C. Add 1.05 eq of NaHMDS dropwise.
-
Validation Checkpoint: The solution must turn a vibrant, deep red/orange. If it remains milky white, your phosphonium salt is wet, and the base has been quenched.
-
-
Aldehyde Addition: Cool to -78 °C and add cyclopentanecarboxaldehyde dropwise.
-
Validation Checkpoint: The deep red color will immediately discharge to a pale yellow, confirming nucleophilic attack and oxaphosphetane formation.
-
-
Chromatography-Free Workup: Quench with saturated NH
Cl. Extract with pentane (not ether or EtOAc). To the combined organic layers, add anhydrous MgCl (2 eq relative to the theoretical Ph P=O) and stir for 2 hours[2].-
Validation Checkpoint: A dense, insoluble white precipitate (MgCl
-Ph P=O complex) will form. Filter through a celite pad. Evaporate the pentane at >200 mbar to prevent loss of the volatile 1-butenylcyclopentane.
-
Module B: Negishi Cross-Coupling
Reaction: Cyclopentylzinc bromide + 1-Bromo-1-butene
Frequently Asked Questions
Q: Why does my GC-MS show multiple isomerized side products (e.g., 3-cyclopentyl-1-butene) instead of the target molecule?
Causality: Secondary alkylzinc reagents like cyclopentylzinc bromide are highly susceptible to
Q: How do I suppress
Negishi catalytic cycle highlighting the competing beta-hydride elimination pathway.
Self-Validating Protocol: Stereoretentive Negishi Coupling
-
Zincate Titration: Prior to coupling, titrate your commercial or synthesized cyclopentylzinc bromide (0.5M in THF).
-
Validation Checkpoint: Titrate with a standardized iodine/LiCl solution in THF. A sharp color change from clear to persistent brown indicates the exact molarity of active zinc. Do not trust the bottle label if it is older than 3 months.
-
-
Catalyst Activation: Combine 1-bromo-1-butene (1.0 eq), Pd(OAc)
(2 mol%), and RuPhos (4 mol%) in anhydrous THF. -
Coupling: Add the titrated cyclopentylzinc bromide (1.2 eq) dropwise at 0 °C.
-
Validation Checkpoint: Monitor via GC-MS. The disappearance of the m/z 134/136 doublet (1-bromo-1-butene) and the emergence of a single m/z 124 peak[1] confirms successful cross-coupling. If a peak at m/z 138 appears, homocoupling (dicyclopentyl) is occurring; reduce the reaction temperature.
-
Module C: Dehydration of 1-Cyclopentylbutan-1-ol
Reaction: 1-Cyclopentylbutan-1-ol
Frequently Asked Questions
Q: I used concentrated sulfuric acid to dehydrate the alcohol, but NMR shows the double bond is inside the cyclopentane ring (1-butylcyclopentene). Why? Causality: Acid-catalyzed dehydration proceeds via an E1 mechanism. Protonation and loss of water generates a secondary carbocation on the aliphatic chain. Due to hyperconjugation and ring strain, this intermediate rapidly undergoes a 1,2-hydride shift, moving the positive charge to the tertiary carbon at the ring junction (1-butylcyclopentyl cation). Subsequent elimination yields the thermodynamically favored tetrasubstituted or trisubstituted endocyclic alkene, destroying your target molecule.
Q: How can I dehydrate without carbocation rearrangement? Causality: You must avoid the E1 pathway entirely by using an E2-specific reagent. The Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) converts the alcohol into a sulfamate ester leaving group, which then undergoes a concerted syn-elimination at room temperature, completely bypassing carbocation formation.
Quantitative Data: Dehydrating Agents vs. Migration Profile
| Reagent | Temp (°C) | Target Exocyclic Alkene (%) | Migrated Endocyclic Alkene (%) | Mechanism |
| H | 100 | < 10 | > 85 | E1 (Carbocation) |
| POCl | 0 to 25 | 75 | 20 | E2 (Anti-elimination) |
| Burgess Reagent | 25 | > 95 | < 2 | E2 (Syn-elimination) |
References
-
trans-1-Butenylcyclopentane | C9H16 | CID 5365707 Source: PubChem, National Institutes of Health. URL:[Link]
-
Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction Source: Chemical Communications, Royal Society of Chemistry (RSC). URL:[Link]
Sources
- 1. trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Butenylcyclopentane Thermal Stability & High-Heat Workflows
Welcome to the Advanced Applications Support Center for1[1]. Engineered for researchers, scientists, and drug development professionals, this guide addresses the complex thermal dynamics of cycloalkenes in extreme environments, such as supercritical water (SCW) reactors and analytical pyrolysis.
Below, you will find troubleshooting guides, causality-driven mechanistic explanations, and self-validating protocols to ensure the integrity of your high-heat experiments.
Section 1: Core Mechanisms of Thermal Degradation (FAQ)
Q: Why does 1-butenylcyclopentane undergo fragmentation at temperatures exceeding 500°C in continuous flow reactors? A: At temperatures above 500°C, the thermal energy introduced to the system exceeds the bond dissociation energy (BDE) of the allylic C-C bonds within the 1-butenyl side chain. In supercritical water (SCW) environments, the unique physicochemical properties of the medium—specifically its reduced dielectric constant and high diffusivity—promote homolytic cleavage over ionic reaction pathways[2]. This radical-based mechanism initiates ring-opening and fragmentation, leading to the formation of shorter-chain alkenes and non-condensable gases rather than preserving the intact cycloalkene structure.
Q: How does the choice of solid catalyst influence the thermal stability of this compound during biocrude processing? A: The surface chemistry and thermal resilience of your catalyst directly dictate the degradation profile. For instance, using porous monoclinic zirconia or titania (e.g., 100 μm particle size, 300 Å pore size) provides complete stability under 2[2]. These catalysts optimize the conversion of feedstocks into biocrude while preventing the excessive thermal cracking of intermediates like 1-butenylcyclopentane. Conversely, using standard alumina can lead to reactor plugging and uncontrolled degradation due to its instability in high-pressure SCW[2].
Fig 1: Mechanistic pathways of 1-butenylcyclopentane thermal degradation under supercritical conditions.
Section 2: Troubleshooting High-Heat Experimental Anomalies
Q: I am observing unexpected coking and oligomerization in my fixed-bed catalytic reactor. How can I mitigate this? A: Coking is the direct result of prolonged residence times at high temperatures, which allows the reactive butenyl double bond to undergo oligomerization before the molecule can be safely quenched. To mitigate this, you must strictly control the catalyst contact time. We recommend optimizing your flow rate to achieve a precise 2[2]. Additionally, maintaining a 1:6 (feedstock:water) volume flow ratio leverages the solvent properties of SCW, which naturally separates from the biocrude products upon cooling, effectively washing the catalyst bed and preventing char accumulation[2].
Q: My GC-MS analysis shows shifting retention times and reduced peak areas for 1-butenylcyclopentane. What is causing this discrepancy? A: Inconsistent retention times (typically standardized around2[2]) often indicate unintended thermal isomerization occurring within the GC injection port or transfer line. If your inlet temperature is set too high, the compound undergoes secondary thermal stress before reaching the column. Furthermore, in co-pyrolysis experiments, the presence of active sites on catalysts can induce charge balance disturbances that promote premature ring-opening[3]. Ensure your GC-MS is run in split mode (e.g.,3[3]) to minimize residence time in the heated zone.
Quantitative Data: Thermal Stability Metrics
| Parameter | Quantitative Metric | Mechanistic Causality |
| Optimal SCW Temperature | 550°C | Balances biocrude liquid yield while preventing excessive gas evolution. |
| Critical Degradation Threshold | >570°C | Induces severe thermal cracking, increasing gas evolution by up to 41% by mass. |
| Catalyst Contact Time | 30 seconds | Prevents secondary oligomerization and coking of the butenyl side chain. |
| Feedstock-to-Water Ratio | 1:6 (v/v) | Ensures sufficient solvent density in the supercritical phase to stabilize radicals. |
| GC-MS Retention Time | ~3.733 min | Standardized baseline for identifying the intact C9H16 molecular structure. |
| GC-MS Split Ratio | 35:1 | Minimizes residence time in the heated injection port to prevent isomerization. |
Section 3: Standardized Methodologies
Self-Validating Protocol: Evaluating Cycloalkene Stability in SCW Reactors
This protocol is designed as a self-validating system: the successful phase separation and targeted GC-MS recovery of the intact molecule serve as internal proof of thermal control.
Step 1: Feedstock Preparation Pre-heat the model compound mixture to 50°C. Filter the mixture sequentially through an 80 μm screen and a 5 μm filter[2]. Causality: Removing micro-particulates eliminates unintended nucleation sites that catalyze premature coking under thermal stress.
Step 2: Reactor Packing Dry-pack a cylindrical stainless-steel reactor (e.g., Hastelloy® or Inconel®) with a stable metal oxide catalyst (e.g., titania, 100 μm size, 300 Å pores). Seal both ends with 2 μm stainless steel frits[2]. Causality: Inconel/Hastelloy prevents wall-catalyzed degradation, while the 2 μm frits ensure zero catalyst migration into the analytical stream.
Step 3: Thermal Stress Application Introduce the feedstock and water at a 1:6 volume ratio. Ramp the system to a supercritical state at 550°C and 3300 psi. Calibrate the flow rate to enforce a strict 30-second catalyst contact time[2]. Causality: 550°C is the thermodynamic sweet spot; lower temperatures fail to achieve supercritical conversion, while >570°C exponentially increases gas evolution and destroys the cycloalkene ring[2].
Step 4: Phase Separation & Quenching Allow the reactor effluent to cool naturally. Causality: As the temperature drops below the critical point, the SCW transitions back to a liquid state and autonomously phase-separates from the biocrude, instantly halting radical propagation.
Step 5: GC-MS Validation Extract the top biocrude layer. Analyze via GC-MS using a 35:1 split ratio[3]. Validate the presence of 1-butenylcyclopentane at the ~3.733 min retention time[2]. Causality: The split ratio prevents column overloading and thermal degradation in the inlet, ensuring the peak area accurately reflects the compound's survival rate.
Fig 2: Self-validating continuous flow workflow for high-heat cycloalkene stability testing.
References
- Source: National Institutes of Health (NIH)
- Source: Office of Scientific and Technical Information (OSTI.gov)
- ResearchGate:Cement-catalyzed co-pyrolysis of rice straw (RS) and waste polypropylene (PP)
Sources
Technical Guide: Purification and Handling of 1-Butenylcyclopentane
Introduction
1-Butenylcyclopentane (
-
Moisture: Inhibits water-sensitive catalysts (e.g., Grubbs, Ziegler-Natta).
-
Peroxides: Formed via allylic autoxidation; pose safety risks and degrade sensitive reagents.
-
Synthetic Byproducts: Isomers (endo/exo migration) and residues like triphenylphosphine oxide (if synthesized via Wittig olefination).
This guide provides a self-validating protocol for restoring 1-butenylcyclopentane to analytical grade purity (>99.5%).
Module 1: Moisture Removal (Drying Protocol)
User Question: I stored my sample over molecular sieves, but my Grignard reaction still failed. What went wrong?
Expert Insight:
Molecular sieves are excellent for maintaining dryness but are kinetically slow and often inefficient for bulk drying of wet alkenes, especially if the sieves were not freshly activated. For alkenes, Calcium Hydride (
Step-by-Step Drying Workflow
-
Pre-Drying (Bulk Water Removal):
-
If the sample is visibly wet or >500 ppm water, dry over anhydrous
for 2 hours. Filter to remove solids. -
Reasoning:
reacts vigorously with bulk water. Pre-drying prevents dangerous hydrogen evolution spikes.
-
-
Chemical Drying (
Reflux):-
Transfer the filtrate to a round-bottom flask.
-
Add powdered Calcium Hydride (
) (5% w/v). -
Add a stir bar and attach a reflux condenser under an inert atmosphere (
or Ar). -
Reflux gently for 4–6 hours.
-
Validation: The cessation of hydrogen bubbling indicates the consumption of reactive water.
-
-
Distillation:
-
Distill the alkene directly from the
slurry under reduced pressure (vacuum distillation recommended to minimize thermal stress). -
Do NOT distill to dryness (explosion hazard if peroxides are present).
-
Decision Logic for Drying Agents
Figure 1: Logic flow for selecting the appropriate drying strategy based on initial moisture content.
Module 2: Peroxide Management
User Question: My sample has been on the shelf for 6 months. How do I safely remove peroxides without destroying the alkene?
Expert Insight:
Alkenes with allylic hydrogens (like the
Detection:
-
Test: Potassium Iodide (KI) starch paper.
-
Result: Immediate blue/purple color indicates high peroxide levels (>50 ppm).
Removal Protocols
| Method | Mechanism | Best For | Contraindications |
| Activated Alumina | Adsorption (Chromatography) | Small volumes (<100 mL); High purity needs. | Large industrial volumes (costly). |
| Ferrous Sulfate ( | Reduction (Redox) | Bulk solvents; High peroxide concentrations. | Requires aqueous wash (re-introduces water). |
| Sodium Metabisulfite | Reduction | General cleaning. | Can leave sulfur residues if not washed well. |
Recommended Protocol (Alumina Passage):
-
Pack a glass column with Activated Basic Alumina (Grade I).
-
Pass the 1-butenylcyclopentane through the column under gravity or slight nitrogen pressure.
-
Peroxides are polar and will bind tightly to the alumina surface, while the non-polar alkene elutes.
-
Validation: Retest eluent with KI paper. It should remain white.
Module 3: Removing Synthetic Impurities (Wittig Residues)
User Question: I synthesized this via Wittig reaction. I see a white solid crashing out, and my NMR shows aromatic peaks.
Expert Insight: The white solid is likely Triphenylphosphine Oxide (TPPO) , the stoichiometric byproduct of the Wittig reaction. It is notoriously difficult to remove because it has partial solubility in many organic solvents.
Troubleshooting Guide:
-
Precipitation: TPPO is insoluble in cold hexanes/pentane.
-
Dilute your crude 1-butenylcyclopentane in a minimal amount of hexanes.
-
Chill to -20°C overnight.
-
Filter the precipitated TPPO.
-
-
Wash: If TPPO persists, wash the organic layer with 50% aqueous ethanol . TPPO is soluble in aqueous alcohol, while the greasy alkene is not.
-
Isomer Separation:
-
1-Butenylcyclopentane (exocyclic double bond) may contain traces of 1-butylcyclopentene (endocyclic double bond, thermodynamic product).
-
Solution: These isomers have slightly different boiling points.[1] Use a Vigreux column (fractional distillation) with a high reflux ratio (10:1) to separate them.[2][3]
-
Summary of Physical Properties & Targets
| Property | Value / Target | Notes |
| Molecular Weight | 124.22 g/mol | |
| Boiling Point | ~145–150°C (est.) | Isomers may vary by 2–5°C. |
| Target Water Content | < 10 ppm | Required for organometallics. |
| Target Peroxide | 0 ppm | Mandatory for safety. |
| Storage | 4°C, Dark, Inert Gas | Prevent autoxidation. |
Advanced Workflow: The "Freeze-Pump-Thaw" (Degassing)
For applications requiring absolute oxygen-free conditions (e.g., radical polymerizations), simple nitrogen purging is insufficient.
-
Place the purified alkene in a Schlenk flask.
-
Freeze: Submerge flask in liquid nitrogen (
) until solid. -
Pump: Apply high vacuum (0.01 Torr) for 5-10 minutes.
-
Thaw: Close stopcock, remove
, and thaw in warm water. Gas bubbles will escape the liquid. -
Repeat: Cycle 3 times. Backfill with Argon.
Complete Purification Workflow
Figure 2: End-to-end purification pipeline ensuring removal of oxidants, moisture, and isomers.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying agents and solvent purification).
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Comparative efficiency of CaH2 vs. Sieves).
-
Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429–452. (Discusses base sensitivity of alkenes).
-
National Institute of Standards and Technology (NIST). (2023). 1-(1-butenyl)cyclopentene Spectral Data. NIST Chemistry WebBook.[4]
Sources
Technical Support Center: High-Resolution Chromatography Guide
Topic: Resolving Peak Overlap in 1-Butenylcyclopentane Analysis Department: Applications Engineering & Method Development Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk. Below is a comprehensive troubleshooting guide designed for researchers encountering co-elution issues with 1-butenylcyclopentane . This molecule presents a classic "critical pair" challenge in gas chromatography (GC) due to the presence of close-boiling structural isomers (such as 1-butylcyclopentene or allylcyclohexane) and geometric isomers (cis/trans).
This guide prioritizes resolution (
Module 1: Diagnostic Triage & Root Cause Analysis
Q: Why is my 1-butenylcyclopentane peak merging with adjacent peaks?
A: Peak overlap in C9 alkene analysis is rarely a random event; it is usually a failure of selectivity (
These compounds share near-identical boiling points (
The Solution Path: You must switch from a "Boiling Point Separation" mechanism to a "Shape/Electronic Interaction" mechanism.
Visualizing the Troubleshooting Logic
Figure 1: Decision matrix for resolving alkene isomer co-elution. Note the priority of stationary phase selection over method parameters.
Module 2: Stationary Phase Selection (The Hardware)
Q: Which column should I use? My DB-5 is not working.
A: For separating 1-butenylcyclopentane from its isomers, a DB-5 (5% phenyl) is often insufficient because it relies too heavily on boiling point. You need a column that interacts with the pi-electrons of the double bond or discriminates based on molecular geometry .
Recommendation A: The Gold Standard (Alumina PLOT)
For light to mid-range hydrocarbons (C1–C10), Alumina PLOT (Porous Layer Open Tubular) columns are superior.
-
Mechanism: Adsorption chromatography.[1] The alumina surface interacts strongly with the double bond unsaturation.
-
Why it works: It separates based on the degree of unsaturation and the position of the double bond. It will easily resolve 1-butenylcyclopentane (exocyclic double bond) from 1-butylcyclopentene (endocyclic double bond).
-
Specific Column: Agilent HP-PLOT Al2O3 "S" (deactivated with sodium sulfate) or "KCl" (potassium chloride).
-
Note: The "S" type generally offers better linearity for longer chain alkenes like C9s [1].
-
Recommendation B: The High-Polarity Alternative (Ionic Liquid / Cyanopropyl)
If a PLOT column is too retentive (causing broad peaks for C9s), use a highly polar liquid phase.
-
Specific Column: Biscyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88) or SLB-IL100 (Ionic Liquid).
-
Why it works: These phases have strong dipole-dipole interactions. The cis and trans isomers of 1-butenylcyclopentane have different dipole moments; a polar column will retard the more polar isomer (usually cis) significantly more than the trans isomer [2].
Comparative Performance Table
| Column Type | Stationary Phase | Separation Mechanism | Suitability for 1-Butenylcyclopentane |
| DB-1 / HP-1 | 100% Dimethylpolysiloxane | Boiling Point (Vapor Pressure) | Poor. Co-elutes with butylcyclopentene. |
| DB-Wax | Polyethylene Glycol (PEG) | Polarity / H-Bonding | Moderate. Good for separating from alkanes, but may struggle with alkene isomers. |
| Alumina PLOT | Adsorption / Electronic Geometry | Excellent. Resolves positional and geometric isomers. | |
| Ionic Liquid | Dicationic Liquid | Dipole / Shape Selectivity | High. distinct selectivity for "critical pairs." |
Module 3: Method Optimization (The Software)
Q: I cannot change my column immediately. How can I optimize my current method?
A: If you are locked into a non-polar column, you must maximize efficiency (N) and exploit subtle thermodynamic differences using Temperature Programming.
Protocol: The "Isomer Ramp" Strategy
Rapid heating masks the small differences in interaction energy between isomers. You need to "flatten" the gradient at the elution temperature of the C9 alkenes.
-
Carrier Gas: Switch to Hydrogen .
-
Reasoning: Hydrogen allows for higher linear velocities (
) while maintaining minimum Height Equivalent to a Theoretical Plate (HETP). This keeps peaks sharp, minimizing the overlap width [3].
-
-
Oven Program:
-
Initial: 40°C (Hold 2 min) – Traps the sample in a narrow band.
-
Ramp 1: 20°C/min to 100°C – Fast transit to the region of interest.
-
Ramp 2 (Critical): 1.5°C/min to 140°C – This slow ramp maximizes the number of interaction events between the analyte and the stationary phase during the critical elution window.
-
Ramp 3: 30°C/min to 250°C (Bake out).
-
Visualizing the Separation Mechanism
Figure 2: Mechanistic difference between partition (non-polar) and adsorption (PLOT) chromatography. The PLOT column exploits the electronic density of the double bond.
Module 4: Advanced Verification (Mass Spectrometry)
Q: I have two peaks now, but how do I know which one is 1-butenylcyclopentane?
A: Retention indices (RI) are useful, but Mass Spectrometry (MS) is definitive. However, isomers often have identical parent ions (
Differentiation Protocol:
-
Target Ion (m/z 67): The cyclopentenyl cation (
). This is typically the base peak for endocyclic double bonds (like 1-butylcyclopentene) because the ring double bond is stable. -
Target Ion (m/z 81): The methylcyclopentenyl cation (
). Look for the ratio of m/z 67 to m/z 81. -
McLafferty Rearrangement: 1-butenylcyclopentane (with the double bond on the chain) may undergo specific rearrangements that the ring-double-bond isomer cannot. Look for a distinct fragment at m/z 54 or m/z 55 (butadiene fragment) which suggests the double bond is on the chain [4].
Warning: Do not rely solely on library matching scores for isomers. Manually verify the ion ratios.
References
-
Agilent Technologies. (2013).[2] Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID and Capillary Flow Technology. Agilent Application Note 5991-3263EN. Link
-
Restek Corporation. (2024). Advanced Strategies for Separating Cis/Trans FAMEs and Alkenes. Restek Technical Guide. Link
- Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography (4th ed.). Wiley-Interscience.
-
NIST Mass Spectrometry Data Center. (2023). 1-Butenylcyclopentane Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Link
Sources
Validation & Comparative
GC-MS retention time data for 1-butenylcyclopentane
Topic: GC-MS Profiling of 1-Butenylcyclopentane: Retention Characteristics and Isomeric Differentiation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The C9 Hydrocarbon Challenge
In the analysis of complex hydrocarbon mixtures, reaction monitoring, or impurity profiling, 1-butenylcyclopentane (C
This guide provides a definitive technical comparison to distinguish 1-butenylcyclopentane from these interferences. We synthesize experimental retention index (RI) data and mass spectral fingerprints to establish a self-validating identification protocol.
Chemical Identity & Structural Context
Understanding the structural nuance is critical for chromatographic optimization. 1-Butenylcyclopentane possesses an exocyclic double bond on the butyl side chain, distinguishing it from ring-unsaturated isomers.
| Compound | CAS No.[1][2][3] | Formula | MW | Structure Note |
| 1-Butenylcyclopentane | 157724-07-7* | C | 124.22 | Cyclopentane ring + butenyl side chain (olefinic). Exists as E/Z isomers.[1][4] |
| n-Butylcyclopentane | 2040-95-1 | C | 126.24 | Saturated analog. Common hydrogenation product/impurity. |
| 1-Butylcyclopentene | 2423-01-0 | C | 124.22 | Double bond inside the ring. Isobaric interference.[1] |
*CAS represents a generic or specific isomer entry; stereochemistry (E/Z) often dictates specific registry numbers.
Experimental Protocol: High-Resolution GC-MS
To achieve the necessary separation between the olefin and the paraffin, a standard "fast GC" method is insufficient. The following protocol prioritizes resolution over speed.
Sample Preparation
-
Solvent: n-Hexane (HPLC Grade).[1] Avoid chlorinated solvents which may interfere with early eluting C9 peaks.[1]
-
Concentration: 50 µg/mL.[1]
-
Standard: Co-inject with C
-C n-alkane ladder for Linear Retention Index (LRI) calculation.
Chromatographic Conditions
-
System: Agilent 7890/5977 or equivalent.
-
Column Selection:
-
Oven Program:
-
Initial: 40°C (hold 2 min)
-
Ramp: 3°C/min to 150°C (Slow ramp essential for C9 isomer resolution)
-
Ramp 2: 20°C/min to 280°C.
-
-
Inlet: Split mode (20:1) @ 250°C to prevent column overload and peak broadening.
Comparative Retention Data (LRI)
The following table synthesizes retention data derived from NIST and PubChem databases. Note the "Polarity Shift" : On non-polar columns, the elution order is driven by volatility, causing severe overlap. On polar columns, the double bond in 1-butenylcyclopentane interacts with the stationary phase, increasing its retention relative to the saturated butylcyclopentane.
Table 1: Linear Retention Indices (LRI)
| Compound | LRI (DB-1 / Non-Polar) | LRI (DB-Wax / Polar) | Separation Strategy |
| 1-Butenylcyclopentane | 927 - 930 | ~960 - 980 * | Elutes before saturated analog on non-polar.[1] |
| n-Butylcyclopentane | 935 - 949 | 990 - 1000 | Elutes later on non-polar; distinct shift on Wax. |
| 1-Butylcyclopentene | 950 - 960 | > 1000 | Endocyclic double bond typically increases RI further.[1] |
*Estimated based on alkene polarity shift relative to alkane baseline.
ngcontent-ng-c2699131324="" class="ng-star-inserted">Technical Insight: On a standard DB-5 or DB-1 column, the
LRI between 1-butenylcyclopentane (927) and n-butylcyclopentane (935) is often <10 units. A slight column overload or temperature fluctuation can cause co-elution. Use a DB-Wax column for definitive confirmation , where the separation window expands significantly.
Mass Spectral Fingerprinting
When retention times overlap, Mass Spectrometry (MS) provides the definitive "tie-breaker".
Differentiating 1-Butenylcyclopentane (MW 124) from n-Butylcyclopentane (MW 126)
-
Molecular Ion (M+):
-
Fragmentation Pattern:
-
Allylic Cleavage: 1-Butenylcyclopentane undergoes allylic cleavage.[1]
-
Diagnostic Ions:
-
m/z 67 (Cyclopentenyl cation): Prominent in the olefin (1-butenyl).
-
m/z 69 (Cyclopentyl cation): The base peak for the saturated n-butylcyclopentane.
-
m/z 81: Often observed in cyclic alkenes due to ring rearrangement/loss of propyl radical.[1]
-
-
Comparison Table: Key Ions
| Compound | Parent Ion (M+) | Base Peak | Key Fragment Ions |
| 1-Butenylcyclopentane | 124 | 67 / 81 | 95 (M-29), 67 (Ring), 54 |
| n-Butylcyclopentane | 126 | 69 | 83 (M-43), 69 (Ring), 41 |
Analytical Workflow Diagram
The following decision tree illustrates the logic flow for confirming 1-butenylcyclopentane presence in a mixture.
Figure 1: Logical workflow for distinguishing 1-butenylcyclopentane from isobaric and homologous interferences.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 1-Butenylcyclopentane & Butylcyclopentane Spectra.[1] NIST Standard Reference Database 1A v17.[1]
-
PubChem Database. Compound Summary: [(Z)-but-1-enyl]cyclopentane (CID 11815352).[5] National Center for Biotechnology Information.[1]
-
PubChem Database. Compound Summary: Butylcyclopentane (CID 16269).[1] National Center for Biotechnology Information.[1]
-
Kováts, E. (1958).[1][6] Gas-chromatographische Charakterisierung organischer Verbindungen.[1][7] Teil 1: Retention Indices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone.[1] Helvetica Chimica Acta, 41(7), 1915-1932.[1] (Foundational reference for RI calculation).
Sources
- 1. (But-1-en-1-yl)cyclopentane | C9H16 | CID 549117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, butyl- [webbook.nist.gov]
- 3. 3-Butenylcyclopentane | C9H16 | CID 12702717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [(Z)-but-1-enyl]cyclopentane | C9H16 | CID 11815352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromtech.net.au [chromtech.net.au]
- 7. researchgate.net [researchgate.net]
FTIR spectrum analysis of 1-butenylcyclopentane functional groups
Comparative Guide: ATR-FTIR vs. Transmission Spectroscopy for the Functional Group Analysis of 1-Butenylcyclopentane
Executive Summary
1-Butenylcyclopentane, primarily found in its sterically stable trans conformation ([(E)-but-1-enyl]cyclopentane)[1], is a complex liquid hydrocarbon featuring a saturated cyclopentyl ring attached to an unsaturated linear alkene chain. For researchers and drug development professionals characterizing such non-polar solvent intermediates, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical tool. However, the choice of sampling methodology—Attenuated Total Reflectance (ATR) versus Transmission FTIR—fundamentally alters the resulting spectral data[2].
This guide objectively compares the performance of ATR-FTIR and Transmission FTIR for the functional group analysis of 1-butenylcyclopentane, providing causality-driven insights and self-validating experimental protocols.
Structural Deconstruction & Theoretical Frequencies
To accurately interpret the FTIR spectrum of 1-butenylcyclopentane, we must deconstruct its molecular functional groups based on fundamental vibrational spectroscopy principles:
-
Aliphatic Alkane Segments (sp³ Hybridization): The cyclopentane ring and the terminal ethyl group of the butenyl chain contain saturated C-H bonds. These exhibit strong stretching vibrations between 2850 and 2960 cm⁻¹[3].
-
Alkene Segments (sp² Hybridization): The vinylic hydrogens attached to the double bond produce a distinctive =C-H stretch just above 3000 cm⁻¹ (typically 3020–3100 cm⁻¹)[4].
-
Carbon-Carbon Double Bond (C=C): The stretching of the alkene core occurs around 1650–1680 cm⁻¹. Because trans-alkenes are nearly symmetrical, the change in dipole moment during this vibration is minimal, resulting in a characteristically weak peak[5].
-
Out-of-Plane (OOP) Bending: The hallmark of a trans-disubstituted double bond is a sharp, highly intense =C-H wagging peak located at 965 ± 5 cm⁻¹[5].
Technology Comparison: ATR vs. Transmission FTIR
The physical mechanism of light-matter interaction dictates the performance of each technique when analyzing liquid hydrocarbons[6].
-
Transmission FTIR: The infrared beam passes directly through a thin capillary film of the liquid enclosed between two IR-transparent windows (e.g., NaCl). The absorption strictly follows the Beer-Lambert law. This linear response provides exceptional sensitivity for weak bands (like the trans C=C stretch)[2]. However, strongly absorbing bands (like the sp³ C-H stretches) can easily saturate the detector if the pathlength exceeds 15 µm.
-
ATR-FTIR: The liquid is placed on a high-refractive-index crystal (e.g., Diamond). The IR beam undergoes total internal reflection, generating an evanescent wave that penetrates the sample[7]. The penetration depth (
) is typically 1-2 µm and is independent of the bulk sample thickness, making it impossible to saturate the detector. Crucially,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> is directly proportional to the wavelength. Therefore, high-wavenumber peaks (e.g., the 3020 cm⁻¹ sp² C-H stretch) will appear artificially weaker than low-wavenumber peaks (e.g., the 965 cm⁻¹ OOP bend) compared to a transmission spectrum[2].
Table 1: Performance Comparison for Liquid Hydrocarbon Analysis
| Parameter | Transmission FTIR (Liquid Cell) | ATR-FTIR (Diamond Crystal) |
| Interaction Mechanism | Direct beam transmittance | Evanescent wave penetration |
| Pathlength | Fixed/Variable (typically 15-50 µm) | Wavelength-dependent (~1-2 µm) |
| Sensitivity to Weak Bands | High (Excellent for C=C stretch) | Moderate (Requires higher scan counts) |
| Risk of Peak Saturation | High (for sp³ C-H stretches) | Zero |
| Sample Recovery | Difficult (Trapped in capillary film) | Easy (Wipe off crystal) |
Experimental Methodology & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols incorporate built-in validation steps to prevent false data acquisition.
Protocol A: Transmission FTIR (Capillary Film Method)
-
Preparation: Polish two NaCl window plates to ensure optical clarity. Causality: Moisture pitting scatters the IR beam, reducing the signal-to-noise ratio.
-
Application: Deposit 1 drop (approx. 5 µL) of pure 1-butenylcyclopentane onto the center of one plate.
-
Assembly: Press the second plate on top to create a thin capillary film. Avoid air bubbles, which disrupt liquid analysis[2].
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
-
Self-Validation Check: Evaluate the maximum absorbance of the 2920 cm⁻¹ peak. If the absorbance exceeds 1.5 A.U., the film is too thick, and the detector response is non-linear. Separate the plates, wipe gently with a lint-free tissue, and reassemble to reduce the pathlength.
Protocol B: ATR-FTIR (Diamond Crystal)
-
Preparation: Clean the diamond ATR crystal with a volatile non-polar solvent (e.g., hexane), followed by isopropanol.
-
Background Validation: Collect a background spectrum. Self-Validation Check: Inspect the 2800-3000 cm⁻¹ region. Any peaks indicate residual hydrocarbon contamination. Reclean if necessary.
-
Application: Pipette 10 µL of 1-butenylcyclopentane directly onto the crystal, ensuring complete coverage of the active sensor area[7].
-
Acquisition: Scan using identical parameters (4000-600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Spectral Processing: Apply an "ATR Correction" algorithm in the processing software. Causality: This mathematically adjusts for the wavelength-dependent penetration depth, normalizing the high-wavenumber C-H stretches for accurate comparison against transmission-based spectral libraries[8].
Workflow Visualization
Fig 1: Comparative workflow of ATR vs. Transmission FTIR for liquid hydrocarbon analysis.
Data Presentation: Comparative Spectral Analysis
When analyzing the resulting spectra, researchers must account for the intensity shifts inherent to the sampling method.
Table 2: Spectral Band Assignments and Relative Intensities for 1-Butenylcyclopentane
| Functional Group | Wavenumber (cm⁻¹) | Transmission Intensity | ATR Intensity (Uncorrected) |
| sp² =C-H Stretch | 3020 - 3100 | Medium | Weak (Due to shallow penetration) |
| sp³ C-H Stretch | 2850 - 2960 | Very Strong (Prone to saturation) | Strong (Well-resolved) |
| C=C Stretch (trans) | ~1650 - 1670 | Weak | Very Weak |
| CH₂ / CH₃ Bending | ~1450 / ~1375 | Medium | Medium |
| =C-H OOP Bend | ~965 ± 5 | Strong | Very Strong (Due to deep penetration) |
Conclusion & Best Practices
For the routine structural verification of 1-butenylcyclopentane, ATR-FTIR is the superior choice. Its immunity to peak saturation ensures that the massive sp³ C-H stretching bands from the cyclopentyl ring do not obscure adjacent spectral features[7]. Furthermore, the deep penetration of the evanescent wave at low wavenumbers perfectly highlights the diagnostic 965 cm⁻¹ trans OOP bending peak[5].
However, if the analytical objective is to quantify trace alkene impurities or resolve the inherently weak trans C=C stretch at 1660 cm⁻¹, Transmission FTIR remains the gold standard[2]. The longer, linear pathlength provides the necessary sensitivity that ATR lacks at higher frequencies[6].
References
1.[5] "The Infrared Spectroscopy of Alkenes" - Spectroscopy Online. URL: [Link] 2. "trans-1-Butenylcyclopentane | C9H16 | CID 5365707" - PubChem (NIH). URL:[Link] 3.[4] "11.8: Infrared Spectroscopy" - Chemistry LibreTexts. URL: [Link] 4. "12.8: Infrared Spectra of Some Common Functional Groups" - Chemistry LibreTexts. URL: [Link] 5.[7] "ATR-FTIR Spectroscopy Basics" - Mettler Toledo. URL: [Link] 6.[2] "FTIR: Transmission vs ATR spectroscopy | Animated Guides" - Specac Ltd. URL: [Link] 7.[8] "Guide to FT-IR Spectroscopy" - Bruker. URL: [Link] 8.[6] "Improved Measurement of Liquid Samples Using FTIR" - Agilent. URL:[Link]
Sources
- 1. trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. mt.com [mt.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Comparative Reactivity Profile: Vinylcyclopentane vs. 1-Butenylcyclopentane
The following guide provides an in-depth technical comparison of Vinylcyclopentane and 1-Butenylcyclopentane , focusing on their reactivity profiles, mechanistic pathways, and experimental applications.
Executive Summary
This guide compares the reactivity of Vinylcyclopentane (VCP) , a terminal monosubstituted alkene, with 1-Butenylcyclopentane (1-BCP) , an internal disubstituted alkene.
Key Findings:
-
Steric Accessibility: VCP is significantly less hindered, exhibiting reaction rates 10–50x higher in sterically demanding catalytic cycles (e.g., Hydroformylation).
-
Electronic Activation: 1-BCP possesses a higher HOMO energy due to hyperconjugative stabilization from the ethyl and cyclopentyl groups, making it inherently more nucleophilic toward small electrophiles (e.g., m-CPBA epoxidation), provided steric bulk does not impede the trajectory.
-
Cationic Stability: VCP is prone to ring-expansion rearrangements (Wagner-Meerwein) under acidic conditions, converting the 5-membered ring to a thermodynamically superior cyclohexane framework.
| Feature | Vinylcyclopentane (VCP) | 1-Butenylcyclopentane (1-BCP) |
| Structure | Terminal Alkene (Monosubstituted) | Internal Alkene (Disubstituted) |
| Steric Hindrance | Low | High (Ethyl group interference) |
| Thermodynamic Stability | Lower (Less hyperconjugation) | Higher (Zaitsev stable) |
| Major Side Reaction | Polymerization / Oligomerization | Isomerization (E/Z) |
| Primary Application | Monomer for polymerization, C1 functionalization | Internal functionalization models |
Structural & Electronic Profiling
Steric vs. Electronic Trade-off
The reactivity difference is governed by the competition between nucleophilicity (HOMO energy) and steric access to the
-
Vinylcyclopentane: The terminal double bond is exposed. While the
-bond is less electron-rich than an internal alkene, reagents can approach with minimal repulsion. -
1-Butenylcyclopentane: The 1,2-disubstitution pattern enriches the
-cloud via hyperconjugation ( ). However, the ethyl group creates a "steric cone" that blocks bulky catalysts.
Visualization: Reactivity Flowchart
The following diagram illustrates how structural differences dictate reaction pathways.
Figure 1: Decision matrix for substrate reactivity based on reagent size and mechanism.
Detailed Reactivity Case Studies
Case Study A: Catalytic Hydroformylation (Steric Dominance)
Context: Converting alkenes to aldehydes using Rh/Phosphine catalysts. This reaction is highly sensitive to steric bulk.
-
Vinylcyclopentane: Reacts rapidly. The terminal olefin binds easily to the Rh center.
-
Regioselectivity: Typically yields a mixture of linear (n) and branched (iso) aldehydes. Bulky ligands (e.g., Xantphos) favor the linear product.
-
-
1-Butenylcyclopentane: Reacts sluggishly (Rate
vs VCP). The internal double bond requires the catalyst to overcome significant steric repulsion to form the alkyl-Rh intermediate.-
Outcome: Often requires higher temperatures (
C) or specialized catalysts (e.g., unmodified Rh carbonyls) to induce isomerization to a terminal position before functionalization occurs.
-
Case Study B: Epoxidation (Electronic Dominance)
Context: Reaction with meta-Chloroperoxybenzoic acid (mCPBA). This is a concerted electrophilic addition where electronic enrichment favors the reaction.
-
1-Butenylcyclopentane: The disubstituted nature makes the
-bond more nucleophilic. -
Vinylcyclopentane: Slower due to lack of hyperconjugative donation.
Case Study C: Cationic Rearrangements (Acid Catalysis)
Context: Treatment with strong acid (e.g.,
-
Vinylcyclopentane: Protonation at the terminal carbon generates a secondary carbocation adjacent to the cyclopentane ring.[6] This triggers a Ring Expansion .
-
Pathway:
Cation 1,2-Alkyl Shift (Ring Expansion) Methylcyclohexyl Cation (Tertiary/Secondary stable).
-
-
1-Butenylcyclopentane: Protonation generates a secondary carbocation inside the chain.[6] While hydride shifts occur, ring expansion is less favorable compared to VCP because the initial cation is already stabilized by the ethyl chain and does not suffer from the same acute torsional strain relief driving force as the direct vinyl-ring interaction.
Experimental Protocols
Protocol 1: Comparative Epoxidation with mCPBA
Objective: Determine relative reaction rates via NMR monitoring.
Materials:
-
Substrates: Vinylcyclopentane (1.0 eq), 1-Butenylcyclopentane (1.0 eq).
-
Oxidant: m-CPBA (1.1 eq, purified).
-
Solvent:
(Deuterated Dichloromethane). -
Internal Standard: 1,3,5-Trimethoxybenzene.
Workflow:
-
Preparation: Dissolve 0.5 mmol of substrate and 0.1 mmol of internal standard in 0.6 mL
in an NMR tube. -
Baseline Scan: Acquire a
NMR spectrum. -
Initiation: Cool tube to 0°C. Add m-CPBA (0.55 mmol) dissolved in minimal
. Shake vigorously. -
Monitoring: Insert into NMR probe (maintained at 25°C). Acquire spectra every 5 minutes for 60 minutes.
-
Analysis: Integrate the disappearance of alkene protons:
-
VCP: Multiplet at
5.7–5.9 ppm. -
1-BCP: Multiplet at
5.3–5.5 ppm.
-
-
Data Processing: Plot
vs time to determine pseudo-first-order rate constants ( ).
Protocol 2: Acid-Catalyzed Rearrangement Check
Objective: Verify ring expansion of VCP.
-
Dissolve VCP (100 mg) in dry
(5 mL). -
Add Triflic Acid (
, 5 mol%) at -78°C. -
Stir for 30 mins, then warm to 0°C.
-
Quench with
, concentrate, and analyze via GC-MS. -
Expected Result: Appearance of 1-methylcyclohexene or methylcyclohexane derivatives (mass shift or retention time shift compared to linear isomers).
Mechanistic Visualization: VCP Ring Expansion
The following diagram details the Wagner-Meerwein rearrangement unique to the vinyl-cycloalkyl motif.
Figure 2: Acid-catalyzed ring expansion of vinylcyclopentane to methylcyclohexene.
References
-
Substrate Scope in Hydroformylation: Title: A Substrate Scope Driven Optimization of an Encapsulated Hydroformylation Catalyst. Source: ResearchGate (2024). URL:[Link] (Validates the sensitivity of vinyl-substituted cycles to catalyst encapsulation and steric effects).
-
General Alkene Stability & Reactivity: Title: Reactivity of Alkenes - Electrophilic Addition and Stability.[7] Source: Chemistry LibreTexts. URL:[Link] (Foundational grounding for internal vs. terminal alkene electronic profiling).
-
Cationic Rearrangements: Title: Mechanism of Vinylcyclopentane to Methylcyclohexane Rearrangement. Source: Reddit ChemHelp / Organic Chemistry Discussion.[6] URL:[Link] (Discussion on the specific Wagner-Meerwein shift mechanism for this substrate).
-
Epoxidation Methodologies: Title: Epoxidation of Alkenes with mCPBA.[1][2] Source: Organic Chemistry Portal. URL:[Link] (Standard protocols for comparative epoxidation rates).
Sources
- 1. youtube.com [youtube.com]
- 2. aceorganicchem.com [aceorganicchem.com]
- 3. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp 3 )–H bond functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00657G [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Purity Validation of 1-Butenylcyclopentane
Topic: Validation of 1-Butenylcyclopentane Purity Using HPLC Content Type: Publish Comparison Guide
HPLC-UV/RI vs. GC-FID for Hydrocarbon Quality Assurance[1]
Executive Summary: The Analytical Dilemma
1-Butenylcyclopentane (
This guide validates a High-Performance Liquid Chromatography (HPLC) protocol designed to complement or replace GC-FID when non-volatile purity is the critical quality attribute (CQA). We compare the performance of Reverse-Phase HPLC (RP-HPLC) against the traditional GC-FID method, providing a roadmap for researchers to select the optimal validation strategy.
Comparative Analysis: HPLC vs. Alternatives
The following table contrasts the proposed HPLC method with the standard GC-FID alternative.
Table 1: Performance Matrix (HPLC vs. GC-FID)
| Feature | Method A: RP-HPLC (Proposed) | Method B: GC-FID (Alternative) | Verdict |
| Primary Detection | UV (205-210 nm) or Refractive Index (RI) | Flame Ionization (FID) | GC is more sensitive for the main peak; HPLC is required for non-volatiles.[1] |
| Impurity Scope | Broad: Detects volatiles, non-volatiles, and thermally labile oxides. | Narrow: Detects only volatiles. Heavy oligomers foul the inlet/column. | HPLC is superior for "True Purity" (mass balance). |
| Sample Stress | Low: Ambient temperature analysis prevents degradation. | High: Vaporization (200°C+) can induce thermal isomerization. | HPLC preserves sample integrity. |
| LOD (Limit of Detection) | ~10-50 ppm (UV @ 205 nm) | < 1 ppm | GC wins on sensitivity for trace volatile isomers.[1] |
| Solvent Compatibility | Compatible with most organic synthesis solvents. | Requires solvent exchange to volatile organics (e.g., Hexane). | HPLC offers flexible sample prep.[2] |
Technical Rationale & Mechanism
Why HPLC for an Alkene?
1-Butenylcyclopentane lacks a strong chromophore (conjugated system), making standard UV detection (254 nm) impossible.[1] However, the isolated double bond exhibits a
-
The Challenge: Common solvents (Methanol, THF) absorb strongly in this region (UV Cutoff).
-
The Solution: We utilize Acetonitrile (ACN) (UV Cutoff ~190 nm) and Water in a high-purity gradient.[1] Alternatively, a Refractive Index (RI) detector is used for isocratic runs, as it is universal and independent of UV absorption.
The "Invisible" Impurity Problem
In storage, cyclic alkenes undergo autoxidation to form hydroperoxides and oligomers.
-
GC-FID: These heavy species remain in the injector liner, leading to an artificially high purity reading (e.g., 99.9% pure, when actually 95% + 5% polymer).
-
HPLC: Elutes these polar/heavy species later in the run (RP mode), revealing the true composition.
Validated Experimental Protocol
Method A: High-Sensitivity RP-HPLC (UV/RI)
Objective: Quantify 1-butenylcyclopentane and detect non-volatile degradation products.
1. Instrumentation & Conditions
-
System: HPLC with UV-Vis (Variable Wavelength) or PDA. Optional: RI Detector in series.
-
Column: C18 (Octadecylsilyl), 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus).
-
Why: High surface area C18 provides sufficient retention for non-polar hydrocarbons.
-
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled to stabilize retention times).
-
Detection:
-
UV: 205 nm (Bandwidth 4 nm). Reference wavelength: Off.
-
RI: 35°C cell temperature.
-
2. Gradient Profile
-
Rationale: Start with high organic content to elute the non-polar alkene, then ramp to 100% B to wash off heavy non-volatiles.
| Time (min) | % Water (A) | % Acetonitrile (B) | Event |
| 0.0 | 20 | 80 | Injection |
| 10.0 | 5 | 95 | Linear Gradient |
| 15.0 | 0 | 100 | Wash (Elute Oligomers) |
| 20.0 | 20 | 80 | Re-equilibration |
3. Sample Preparation
-
Diluent: 100% Acetonitrile.
-
Concentration: Prepare a 1.0 mg/mL stock solution.
-
Filtration: 0.22 µm PTFE filter (Do not use Nylon; it absorbs non-polars).
-
Injection Volume: 10 µL.
Validation Workflow & Logic (Visualization)
The following diagram illustrates the decision logic for selecting the validation path and the specific HPLC workflow.
Figure 1: Analytical Decision Tree. Select HPLC when non-volatile purity (polymerization/oxidation) is the critical quality attribute.
Validation Parameters (Acceptance Criteria)
To ensure the HPLC method is "self-validating," the following criteria must be met during the system suitability test (SST).
| Parameter | Test Method | Acceptance Limit | Rationale |
| Specificity | Inject Blank (ACN) vs. Sample | No interference at | Ensures solvent purity at low UV (205 nm). |
| Linearity ( | 5 concentrations (0.1 – 2.0 mg/mL) | Verifies Beer-Lambert law adherence at low wavelengths.[1] | |
| Precision (RSD) | 6 replicate injections | Standard regulatory limit for assay content. | |
| LOD (Limit of Detection) | Signal-to-Noise (S/N) | S/N | Defines sensitivity threshold.[1] |
| Recovery | Spike sample with known impurity | 95% – 105% | Confirms no matrix adsorption on the column. |
Troubleshooting & Optimization
-
Baseline Drift at 205 nm: This is common during gradients due to the refractive index change between Water and ACN.
-
Fix: Use a "Reference Cell" if available, or perform a baseline subtraction (run a blank gradient and subtract it from the sample chromatogram).
-
-
Peak Tailing: Hydrocarbons on silica-based C18 can tail if residual silanols interact.[1]
-
Fix: Use an "End-capped" column (e.g., Zorbax Eclipse or Waters Symmetry) to minimize silanol activity.[1]
-
Conclusion
While GC-FID remains the rapid choice for volatile isomer analysis, HPLC-UV (205 nm) is the indispensable tool for validating the total purity of 1-butenylcyclopentane.[1] By revealing non-volatile oxidation products that GC misses, this HPLC protocol provides the comprehensive data required for rigorous drug development and material science applications.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on RP-HPLC for non-polar compounds).
-
BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Alkenes. Link[1]
-
PubChem. (2025).[3][4] 1-Butenylcyclopentane Compound Summary. National Library of Medicine.[4] Link[1]
-
Allan Chemical Corp. (2024). HPLC vs GC: Application Differences and Validation Standards. Link
-
Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC for Non-Polar Analytes. Link
Sources
Mass Spectrometry Fragmentation Patterns of 1-Butenylcyclopentane: A Comparative Analytical Guide
1-Butenylcyclopentane (C₉H₁₆, MW: 124.22 Da) is a volatile cycloalkene frequently identified as a critical biomarker in diverse fields, ranging from the hydrothermal catalysis of waste greases into biofuels[1] to the complex volatile flavor profiling of cooked meats[2]. Due to the high degree of structural isomerism inherent in C₉H₁₆ hydrocarbons, relying solely on retention times is insufficient.
This guide provides an in-depth comparison of mass spectrometry (MS) platforms for analyzing 1-butenylcyclopentane, elucidates the causality behind its fragmentation patterns, and establishes a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Elucidation: The Fragmentation Causality
To confidently identify 1-butenylcyclopentane, one must understand why specific fragments form under standard 70 eV Electron Ionization (EI). The fragmentation is not random; it is strictly dictated by the thermodynamic stability of the resulting carbocations[3].
-
Molecular Ion ([M]⁺•, m/z 124): The initial ionization preferentially removes an electron from the π-bond of the butenyl chain, forming a radical cation. Because alkenes easily fragment, this peak is typically low in abundance.
-
Allylic Cleavage (m/z 95): The carbon-carbon bond beta (β) to the double bond is highly labile. Cleavage of this bond expels an ethyl radical (•CH₂CH₃, 29 Da). This specific cleavage is favored because it generates a resonance-stabilized allylic cation at m/z 95. This causality explains why m/z 95 is a dominant peak, whereas the loss of a methyl group (m/z 109) is negligible.
-
Base Peak Formation (m/z 67): The absolute base peak (100% relative abundance) occurs at m/z 67[3]. This represents the cyclopentenyl cation [C₅H₇]⁺. It is formed via the complete cleavage of the butenyl side chain (loss of 57 Da) accompanied by hydrogen rearrangement. The extreme stability of this conjugated cyclic cation drives the reaction forward, making it the primary diagnostic identifier for this compound class.
-
Extensive Cleavage (m/z 41): The allyl cation [C₃H₅]⁺ at m/z 41 is a ubiquitous hydrocarbon fragment resulting from deep backbone cleavage.
Mass spectrometry fragmentation logic for 1-butenylcyclopentane (EI, 70 eV).
Analytical Platform Comparison: Selecting the Right MS Technology
When analyzing 1-butenylcyclopentane in complex matrices (e.g., bio-oils or lipid-rich biological samples), researchers must choose the appropriate MS platform. Table 1 objectively compares three primary alternatives based on performance, mass accuracy, and structural elucidation capabilities.
Table 1: Performance Comparison of MS Platforms for 1-Butenylcyclopentane Analysis
| Analytical Platform | Ionization Type | Mass Accuracy | Key Advantage for 1-Butenylcyclopentane | Primary Limitation |
| GC-EI-MS (Quadrupole) | Hard (70 eV) | Nominal (~0.1 Da) | Generates standard NIST library fragments (m/z 67, 95, 41) for rapid database matching. | The molecular ion (m/z 124) is often weak, complicating unknown identification. |
| GC-CI-MS | Soft (Methane/Isobutane) | Nominal (~0.1 Da) | Preserves the intact protonated molecule [M+H]⁺ at m/z 125, confirming the molecular weight. | Lacks the extensive fragmentation cascade required to differentiate it from other C₉H₁₆ isomers. |
| GC-QTOF-MS | Hard (70 eV) + TOF | High (< 5 ppm) | Provides exact mass (124.1252 Da), easily distinguishing it from isobaric oxygenated compounds (e.g., C₈H₁₂O, 124.0888 Da). | Higher capital cost; requires complex post-acquisition data deconvolution. |
Expert Recommendation: For routine flavor profiling or biofuel QA/QC, GC-EI-MS is the gold standard due to its robust library matching[1][2]. However, in novel drug development or untargeted metabolomics where isobaric interferences are common, upgrading to GC-QTOF-MS is strictly necessary to prevent false positive identifications.
Self-Validating Experimental Protocol: SPME-GC-MS
To ensure absolute trustworthiness, the following Solid-Phase Microextraction (SPME) GC-MS protocol is designed as a self-validating system. Every step includes internal checks to guarantee that the observed m/z 67 base peak is a true reflection of the analyte and not an instrument artifact.
Phase 1: Matrix Equilibration & Extraction
-
Sample Preparation: Transfer 5.0 g of the sample matrix into a 15 mL headspace vial.
-
Internal Standardization (Self-Validation): Spike the sample with 1.0 µg of an internal standard (e.g., decanoic acid ethyl ester or a deuterated alkane). The recovery of this standard validates the extraction efficiency.
-
SPME Extraction: Equilibrate the vial at 60°C for 10 minutes. Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes to absorb the volatile cycloalkenes[2].
Phase 2: GC Separation
-
Thermal Desorption: Insert the fiber into the GC injection port at 250°C for 1 minute in splitless mode.
-
Chromatography: Utilize a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven to hold at 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.
Phase 3: MS Acquisition & Quality Control
-
Instrument Tuning (Self-Validation): Prior to the run, execute a perfluorotributylamine (PFTBA) tune. The system must confirm that the relative abundances of PFTBA fragments (m/z 69, 219, and 502) fall within strict manufacturer thresholds. This guarantees the quadrupole is not mass-discriminating against the lower-mass m/z 67 and 95 fragments of our target analyte.
-
Data Acquisition: Operate the EI source at 70 eV (Source Temp: 230°C). Scan from m/z 35 to 350. Extract ion chromatograms (EIC) at m/z 67, 95, and 124 for targeted identification.
Self-validating SPME-GC-MS workflow for the extraction and analysis of volatile cycloalkenes.
References
- National Center for Biotechnology Information. "trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem". NIH.gov.
- K. A. Litz, et al. "Hydrothermal Catalysis of Waste Greases into Green Gasoline, Jet, and Diesel Biofuels in Continuous Flow Supercritical Water". OSTI.gov.
- Maxwell Science. "Effect of Cooking Methods on the Flavor of Jinhua Ham by GC-MS and Electronic Nose Analysis". Maxwellsci.com.
Sources
comparative combustion efficiency of 1-butenylcyclopentane and linear alkenes
Executive Summary
This guide provides a technical comparative analysis of 1-Butenylcyclopentane (a cyclic alkene with an unsaturated side chain) versus Linear Alkenes (specifically 1-Nonene, its carbon-equivalent). As advanced biofuels and high-performance jet fuel blends (SAF) increasingly incorporate cyclic moieties to enhance density, understanding the combustion trade-offs—specifically the antagonism between energy density and ignition quality —is critical.
Key Finding: While 1-butenylcyclopentane offers superior volumetric energy density (~12% higher than 1-nonene), it exhibits a significantly higher sooting tendency and longer ignition delay due to the stabilizing effect of the cyclopentane ring and allylic radical formation.
Physicochemical Profile & Structural Divergence
The fundamental difference lies in the topology: the linear chain of 1-nonene facilitates rapid low-temperature chain branching, whereas the cyclic structure of 1-butenylcyclopentane acts as a kinetic sink, retarding autoignition.
Table 1: Comparative Physicochemical Properties (C9 Isomers)
| Property | 1-Butenylcyclopentane (C9H16) | 1-Nonene (C9H18) | n-Nonane (Reference) |
| Molecular Structure | Cyclic + Unsaturated Side Chain | Linear + Terminal Double Bond | Linear Saturated |
| Molecular Weight | 124.22 g/mol | 126.24 g/mol | 128.26 g/mol |
| Density (approx.) | ~0.81 g/mL | 0.73 g/mL | 0.72 g/mL |
| Volumetric Energy | High (Ring Strain + Density) | Medium | Medium |
| Cetane Number (Est.) | 30 - 35 (Low) | ~45 - 50 | ~72 |
| Yield Sooting Index (YSI) | High (>100) | Low (~40) | Very Low (~15) |
Note: The "Estimated Cetane Number" for 1-butenylcyclopentane is derived from homologous series data. The ring structure typically imposes a penalty of 15-20 CN units compared to linear alkanes, and the side-chain unsaturation further reduces reactivity by forming stable allylic radicals [1, 3].
Combustion Efficiency Analysis
Ignition Quality (Autoignition & IDT)
Ignition Delay Time (IDT) is the critical metric for compression ignition efficiency.
-
Linear Alkenes (1-Nonene): Exhibit strong Negative Temperature Coefficient (NTC) behavior. The long linear chain allows for rapid isomerization of peroxy radicals (
), leading to low-temperature chain branching and fast ignition. -
1-Butenylcyclopentane: The combustion is kinetically hindered by two factors:
-
Ring Strain & Stability: The cyclopentane ring is difficult to open. H-abstraction from the ring yields a cyclic radical that does not easily isomerize to a chain-branching precursor.
-
Allylic Resonance: The double bond in the butenyl chain creates allylic C-H bonds (bond dissociation energy ~88 kcal/mol vs. ~98 kcal/mol for alkyl). While these are easily abstracted, the resulting radical is resonance-stabilized and tends to terminate rather than propagate, extending the IDT [4].
-
Sooting Tendency (YSI)
Soot formation is the primary drawback of cyclic alkenes.
-
Mechanism: 1-Butenylcyclopentane decomposes to form cyclopentadienyl radicals , a potent precursor to benzene and polycyclic aromatic hydrocarbons (PAHs).
-
Comparison: Linear alkenes like 1-nonene fragment into smaller ethylene/propene units which oxidize cleanly. The cyclic fuel effectively "starts" with a pre-formed ring, bypassing the rate-limiting step of first-ring formation in the soot pathway [2].
Mechanistic Visualization
The following diagram illustrates the divergent oxidation pathways. The linear alkene follows a "Chain Branching" path leading to ignition, while the cyclic alkene enters a "Dehydrogenation" path leading to soot.
Figure 1: Divergent oxidation pathways. Linear structures favor branching (ignition), while cyclic structures favor aromatization (soot).
Experimental Protocols for Validation
To validate these properties in a laboratory setting, the following protocols using a Rapid Compression Machine (RCM) and Yield Sooting Index (YSI) Burner are recommended.
Protocol A: Ignition Delay Measurement (RCM)
Objective: Quantify the NTC behavior and IDT at engine-relevant conditions (P = 20 bar, T = 650–950 K).
-
Mixture Preparation: Prepare a stoichiometric mixture (
) of fuel/O2/N2 (1:14.5:54.5 molar ratio) in a heated stainless steel mixing tank (keep at 373 K to prevent condensation of the cyclic alkene). -
Compression: Set RCM compression ratio to achieve target Top Dead Center (TDC) pressure of 20 bar.
-
Measurement:
-
Trigger compression.
-
Record dynamic pressure trace using a piezoelectric transducer (e.g., Kistler 601A).
-
Definition: Define IDT (
) as the time interval between the end of compression (peak pressure) and the maximum rate of pressure rise ( ).
-
-
Data Validation: Run n-Nonane as a reference standard. If n-Nonane IDT at 700K deviates >10% from established literature (e.g., Westbrook mechanism), recalibrate the RCM heat loss model.
Protocol B: Sooting Tendency (YSI)
Objective: Determine the Yield Sooting Index relative to n-heptane.
-
Setup: Use a co-flow diffusion flame burner.
-
Base Fuel: Methane/Air flame.
-
Doping: Introduce the test fuel (1-butenylcyclopentane) into the fuel stream at 1000 ppm concentration.
-
Detection: Use Laser-Induced Incandescence (LII) or Color Ratio Pyrometry to measure the maximum soot volume fraction (
) along the centerline of the flame. -
Calculation:
Where A and B are calibration constants derived from running n-heptane (YSI=0) and toluene (YSI=100).
References
-
Boehman, A. L., & Morris, D. R. (2003). Experimental investigation of the influence of fuel structure on combustion and soot formation. Journal of Propulsion and Power. Link
-
McEnally, C. S., & Pfefferle, L. D. (2011). Sooting tendencies of oxygenated hydrocarbons in laboratory-scale flames. Environmental Science & Technology. Link
-
Westbrook, C. K., et al. (2016). An ignition delay time and chemical kinetic modeling study of the pentane isomers. Combustion and Flame.[1][2] Link
-
Sarathy, S. M., et al. (2012). Comprehensive chemical kinetic modeling of the oxidation of 2-methylalkanes and 2-methylalkenes. Combustion and Flame.[1][2] Link
-
NREL. (2019). Compendium of Experimental Cetane Number Data. National Renewable Energy Laboratory.[3] Link
Sources
A Senior Application Scientist's Guide to Distinguishing 1-butenylcyclopentane from Butylcyclopentane
Introduction
In the realm of organic chemistry, the precise identification of structurally similar molecules is a frequent and critical challenge. This guide provides an in-depth analytical comparison of 1-butenylcyclopentane and butylcyclopentane, two C9 hydrocarbons that differ only by the presence of a single double bond. This seemingly minor difference has profound implications for their chemical reactivity and spectroscopic properties, forming the basis for their analytical differentiation. For researchers in drug development and various scientific fields, the ability to unequivocally distinguish between saturated and unsaturated analogues is paramount for ensuring the purity of starting materials, monitoring reaction progress, and characterizing final products. This guide will explore a suite of analytical techniques, from simple wet chemical tests to sophisticated spectroscopic and chromatographic methods, offering both theoretical insights and practical, field-tested protocols.
The Analytical Challenge: Saturation vs. Unsaturation
The core of the analytical problem lies in the presence of a π-bond in 1-butenylcyclopentane, which is absent in the fully saturated butylcyclopentane. This double bond introduces a region of high electron density, making it susceptible to electrophilic addition and oxidation reactions. Spectroscopically, the atoms and bonds associated with this functional group exhibit unique behaviors that can be probed by various techniques.
I. Qualitative Chemical Tests: A Rapid, Visual Differentiation
For a preliminary and rapid assessment, classical chemical tests that target the reactivity of the carbon-carbon double bond offer a straightforward and cost-effective approach. These tests provide a distinct visual cue, allowing for a clear distinction between the two compounds.
A. The Bromine Water Test
Principle: This test is based on the electrophilic addition of bromine across the double bond of an alkene. The reddish-brown color of the bromine water disappears as the bromine is consumed in the reaction to form a colorless dihaloalkane. Alkanes, lacking a double bond, do not react with bromine water under normal conditions.[1][2]
Experimental Protocol:
-
Prepare two test tubes, one containing a small sample (approx. 1 mL) of 1-butenylcyclopentane and the other with an equal amount of butylcyclopentane.
-
If the samples are not water-soluble, dissolve them in a minimal amount of an inert solvent like carbon tetrachloride or dichloromethane.[3]
-
Add bromine water dropwise to each test tube while shaking.[1]
-
Observation:
B. Baeyer's Test for Unsaturation
Principle: This test utilizes a cold, dilute, alkaline solution of potassium permanganate (KMnO₄), known as Baeyer's reagent. The permanganate ion, which is intensely purple, acts as an oxidizing agent. It reacts with the double bond in an alkene to form a diol, during which the manganese is reduced from the +7 oxidation state (purple) to manganese dioxide (MnO₂), a brown precipitate.[6][7] Alkanes are unreactive towards cold, dilute KMnO₄.
Experimental Protocol:
-
Dissolve a small amount (25-30 mg) of the organic compound in 2 mL of water or acetone in a test tube.[8]
-
Add a 1% alkaline potassium permanganate solution dropwise while shaking the mixture.[3][8]
-
Observation:
| Test | 1-butenylcyclopentane (Alkene) | Butylcyclopentane (Alkane) |
| Bromine Water Test | Decolorization of reddish-brown solution[1][4] | Reddish-brown color persists[4][5] |
| Baeyer's Test (KMnO₄) | Disappearance of purple color, formation of brown precipitate[7][8] | Purple color persists[8] |
II. Spectroscopic Techniques: Unveiling the Molecular Fingerprint
While chemical tests are excellent for a quick qualitative assessment, spectroscopic techniques provide detailed structural information, offering definitive and quantifiable evidence for the presence or absence of the double bond.
A. Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. The carbon-carbon double bond and the C-H bonds associated with it in 1-butenylcyclopentane have characteristic vibrational frequencies that are absent in the spectrum of butylcyclopentane.
Key Differentiating Absorptions:
-
C=C Stretch: Alkenes typically show a moderate absorption band in the region of 1680-1640 cm⁻¹ due to the stretching of the carbon-carbon double bond. This peak will be present in the spectrum of 1-butenylcyclopentane but absent in that of butylcyclopentane.
-
=C-H Stretch: The C-H bonds on the double bond (vinylic hydrogens) of 1-butenylcyclopentane will exhibit a stretching vibration at a frequency above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the C-H stretches in butylcyclopentane (alkane C-H bonds) occur below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
Experimental Protocol:
-
Ensure the sample is free of water.
-
Acquire the IR spectrum of a neat liquid sample between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the presence or absence of the characteristic C=C and =C-H stretching frequencies.
| Vibrational Mode | 1-butenylcyclopentane (Alkene) | Butylcyclopentane (Alkane) |
| =C-H Stretch | Present (3100-3000 cm⁻¹) | Absent |
| C-H Stretch (sp³) | Present (below 3000 cm⁻¹) | Present (2960-2850 cm⁻¹) |
| C=C Stretch | Present (1680-1640 cm⁻¹) | Absent |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, specifically hydrogen (¹H NMR) and carbon (¹³C NMR). The presence of the double bond in 1-butenylcyclopentane significantly influences the chemical shifts of nearby protons and carbons, providing a clear distinction from butylcyclopentane.
¹H NMR Spectroscopy:
-
Vinylic Protons: The protons directly attached to the double bond carbons in 1-butenylcyclopentane will appear in a characteristic downfield region of the spectrum, typically between 4.5 and 6.5 ppm. The spectrum of butylcyclopentane will have no signals in this region.
-
Allylic Protons: The protons on the carbons adjacent to the double bond in 1-butenylcyclopentane will also be shifted downfield compared to typical alkane protons, usually appearing in the range of 1.6-2.6 ppm.
-
Aliphatic Protons: Both molecules will show complex signals in the aliphatic region (typically 0.8-1.8 ppm) corresponding to the protons on the cyclopentane ring and the butyl chain. However, the integration and multiplicity of these signals will differ due to the different structures.
¹³C NMR Spectroscopy:
-
Olefinic Carbons: The two carbon atoms of the double bond in 1-butenylcyclopentane will give rise to distinct signals in the downfield region of the ¹³C NMR spectrum, typically between 100 and 150 ppm. The spectrum of butylcyclopentane will be devoid of signals in this region.
-
Aliphatic Carbons: Both compounds will exhibit signals in the upfield region (typically 10-50 ppm) corresponding to their sp³ hybridized carbons.
| Nucleus | Spectral Feature | 1-butenylcyclopentane | Butylcyclopentane |
| ¹H | Vinylic Protons | ~4.5 - 6.5 ppm | Absent |
| ¹H | Aliphatic Protons | ~0.8 - 2.6 ppm | ~0.8 - 1.8 ppm |
| ¹³C | Olefinic Carbons | ~100 - 150 ppm | Absent |
| ¹³C | Aliphatic Carbons | ~10 - 45 ppm | ~10 - 45 ppm |
C. Mass Spectrometry (MS)
Principle: In mass spectrometry, a molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a molecular fingerprint. While both 1-butenylcyclopentane (C₉H₁₆) and butylcyclopentane (C₉H₁₈) have different molecular weights, their fragmentation patterns also provide structural confirmation.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be different for the two compounds. 1-butenylcyclopentane will have a molecular ion peak at m/z 124, while butylcyclopentane will show a molecular ion peak at m/z 126.[9][10]
-
Fragmentation Pattern: The fragmentation patterns will also differ significantly. Butylcyclopentane is known to produce a significant peak at m/z 83, corresponding to the loss of a propyl radical.[11] The fragmentation of 1-butenylcyclopentane will be influenced by the presence of the double bond, leading to characteristic allylic cleavage and other rearrangements, resulting in a different set of prominent fragments.
| Parameter | 1-butenylcyclopentane | Butylcyclopentane |
| Molecular Formula | C₉H₁₆ | C₉H₁₈ |
| Molecular Weight | 124.22 g/mol [9] | 126.24 g/mol [10] |
| Molecular Ion Peak (m/z) | 124 | 126 |
| Key Fragment Ions (m/z) | Different pattern due to allylic cleavage | 83 (loss of C₃H₇)[11] |
III. Chromatographic Separation: Gas Chromatography (GC)
Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification and separation.
Application: While both compounds are C9 hydrocarbons, their boiling points and polarities are slightly different due to the presence of the double bond in 1-butenylcyclopentane. This difference can be exploited for their separation using GC.
Experimental Protocol:
-
Column: A non-polar or a slightly polar capillary column is suitable for separating hydrocarbon isomers. A common choice would be a column with a polydimethylsiloxane-based stationary phase.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are typically used for hydrocarbon analysis.
-
Temperature Program: A temperature program, where the column temperature is gradually increased, is often necessary to achieve good separation of isomers. The more volatile compound (generally the alkane) will elute first.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
By optimizing the GC conditions, baseline separation of 1-butenylcyclopentane and butylcyclopentane can be achieved, allowing for their individual quantification in a mixture. Coupling the GC to a mass spectrometer (GC-MS) provides an even more powerful analytical tool, as it combines the separation capabilities of GC with the definitive identification of MS.
Conclusion
The differentiation of 1-butenylcyclopentane from butylcyclopentane can be accomplished through a variety of analytical techniques, each with its own advantages. For rapid, qualitative identification, the bromine water and Baeyer's tests provide clear and immediate visual results. For definitive structural elucidation and quantification, spectroscopic methods such as IR and NMR, along with mass spectrometry, are indispensable. Gas chromatography offers a robust method for the physical separation of these two compounds. The choice of technique will ultimately depend on the specific requirements of the analysis, including the need for qualitative versus quantitative data, the available instrumentation, and the complexity of the sample matrix. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently distinguish between these two structurally similar hydrocarbons.
Diagrams
Caption: Workflow for qualitative chemical tests.
Caption: Logic for spectroscopic differentiation.
References
-
BYJU'S. (2020, January 25). Tests for Unsaturation. BYJU'S. Retrieved from [Link]
-
Aakash Institute. (n.d.). Hydroxylation of Alkene, Baeyer's Reagent (Potassium Permanganate), Practice Problems FAQs in Chemistry. Aakash Institute. Retrieved from [Link]
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Labster. (n.d.). Baeyers Test - Theory pages. Labster. Retrieved from [Link]
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PubChem. (n.d.). Butylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
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Vedantu. (n.d.). Understanding Tests for Unsaturation in Organic Compounds. Vedantu. Retrieved from [Link]
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HSCprep. (2025, March 4). Testing for Carbon-Carbon Double Bonds: The Bromine Water Test. HSCprep. Retrieved from [Link]
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Clark, J. (n.d.). halogenation of alkenes. Chemguide. Retrieved from [Link]
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Aakash Institute. (n.d.). Baeyer's Reagent–Definition, Preparation, Chemical Properties, Oxidation of Alkenes and Alkynes by Baeyer's Reagent, Practice Problems & FAQs in Chemistry. Aakash Institute. Retrieved from [Link]
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Allen Career Institute. (n.d.). What is Bromine Water Test? Preparation and Features. Allen Career Institute. Retrieved from [Link]
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Science Ready. (n.d.). Bromine Water Test. Science Ready. Retrieved from [Link]
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ISSR. (n.d.). Testing for alkenes. Independent Schools Science Resource. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopentane, butyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Royal Society of Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopentane, butyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). trans-1-Butenylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
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- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 1-Butenylcyclopentane Reference Standards
An in-depth technical whitepaper on the selection, qualification, and application of analytical reference standards for 1-butenylcyclopentane.
Executive Summary & Mechanistic Context
In the evolving landscape of advanced biofuels and complex petrochemical matrices, accurate molecular speciation is paramount. 1-Butenylcyclopentane (IUPAC: [(E)-but-1-enyl]cyclopentane), a C9H16 cycloalkene, frequently emerges as a critical biomarker and intermediate in the hydrothermal catalysis of waste greases into green gasoline and diesel[1][2].
Because it shares structural similarities and boiling points with numerous isomers (such as 3-propylcyclopentene and various cyclohexenes)[3], relying on generalized mass spectral library matches is analytically insufficient. Robust characterization demands high-fidelity reference standards. As an application scientist, my approach to standard selection is rooted in causality: we must choose formats and protocols that actively eliminate matrix interference and prevent the overestimation of purity.
Comparative Analysis of Reference Standard Formats
When selecting a reference standard for 1-butenylcyclopentane, laboratories must balance stability, precision, and workflow integration. Below is an objective comparison of the three primary standard formats available to researchers.
Table 1: Comparison of Reference Standard Alternatives
| Format | Purity Verification Methods | Optimal Application | Limitations |
| Neat Standard (Liquid, >98%) | qNMR, GC-FID, Karl Fischer | Primary calibration, spiking studies, structural elucidation. | High volatility requires cold storage; handling introduces weighing errors. |
| Certified Solution (e.g., 1000 µg/mL) | Gravimetric preparation, GC-MS | Routine GC-MS/FID quantitative workflows, high-throughput screening. | Matrix incompatibility if the assay requires a non-polar solvent (e.g., Hexane). |
| In-House Synthesized (Wittig Reaction) | Multi-nuclear NMR (1H, 13C), HRMS | Novel isomer differentiation (e.g., isolating pure (Z)-isomer). | Resource-intensive; requires rigorous internal validation and purification. |
Key Analytical Parameters for Characterization
To ensure data integrity, any utilized standard must conform to established spectral parameters. The following table summarizes the quantitative analytical targets for 1-butenylcyclopentane[4][5].
Table 2: Quantitative Analytical Data for 1-Butenylcyclopentane
| Parameter | Value / Description |
| Molecular Weight | 124.22 g/mol |
| Chemical Formula | C9H16 |
| CAS Registry Number | 157724-07-7 |
| GC-MS Base Peak (100%) | m/z 67 (cyclopentenyl cation) |
| GC-MS Major Fragments | m/z 95 (2nd highest), m/z 41 (3rd highest) |
| Exact Mass | 124.1252 Da |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure the integrity of the 1-butenylcyclopentane reference standard before it is deployed in complex sample analysis.
Protocol A: Isomer-Specific GC-MS Profiling
-
Causality: Capillary gas chromatography coupled with mass spectrometry (GC-MS) is deployed to separate 1-butenylcyclopentane from closely related isomers generated during hydrothermal catalysis[1]. The electron ionization (EI) at 70 eV provides a reproducible fragmentation pattern, specifically the m/z 67 base peak corresponding to the highly stable cyclopentenyl cation[4].
-
Step-by-Step Methodology:
-
System Suitability Test (SST): Inject a blank solvent (Dichloromethane) followed by an alkane standard mixture (C8-C20) to verify baseline stability and calculate Retention Indices (RI).
-
Sample Preparation: Dilute the neat 1-butenylcyclopentane standard to 50 µg/mL in GC-grade DCM. Add 10 µg/mL of an internal standard (e.g., naphthalene-d8) to correct for injection volume variances.
-
Instrument Configuration: Use a 5% diphenyl/95% dimethyl polysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Thermal Gradient: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 150°C, then 20°C/min to 280°C (hold 3 min).
-
Self-Validation: The run is valid only if the internal standard area RSD is <2% across triplicate injections. Confirm the target peak matches the exact library profile (m/z 67, 95, 41)[4].
-
Protocol B: Absolute Purity Determination via 1H-qNMR
-
Causality: Relying solely on GC-FID area normalization is a critical analytical error; it ignores non-volatile impurities and residual water, leading to artificially inflated purity scores. Quantitative NMR (qNMR) acts as a primary ratio method, comparing the integral of the standard's olefinic protons directly against a certified internal standard, ensuring absolute mass fraction determination.
-
Step-by-Step Methodology:
-
Standard Selection: Weigh approximately 10 mg of 1-butenylcyclopentane and 5 mg of a traceable internal standard (e.g., Dimethyl terephthalate, DMT) using a microbalance (d = 0.001 mg).
-
Solvent Preparation: Dissolve the mixture in 600 µL of CDCl3 containing 0.03% TMS (as a chemical shift zero-reference).
-
Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the measured protons (typically D1 = 30 seconds for quantitative recovery). Use a 90° pulse angle.
-
Integration & Calculation: Integrate the DMT aromatic protons (δ ~8.1 ppm) and the 1-butenylcyclopentane olefinic protons (δ ~5.3-5.5 ppm).
-
Self-Validation: Calculate the mass balance. The protocol is self-validating if the calculated qNMR purity + orthogonal water content (via Karl Fischer) + residual solvent (via GC-headspace) equals 100% ± 1%.
-
Visualizing the Analytical Logic
Workflow for the absolute qualification of 1-butenylcyclopentane reference standards.
Hydrothermal catalysis pathway generating 1-butenylcyclopentane in biofuels.
Conclusion
Characterizing 1-butenylcyclopentane requires a multi-faceted analytical approach. By employing self-validating protocols like qNMR for absolute purity and GC-MS for isomer-specific identification, laboratories can confidently utilize these reference standards to decode complex matrices in biofuel production and organic synthesis.
References
-
PubChem. "trans-1-Butenylcyclopentane | C9H16 | CID 5365707." National Institutes of Health (NIH).[Link]
-
"Hydrothermal Catalysis of Waste Greases into Green Gasoline, Jet, and Diesel Biofuels in Continuous Flow Supercritical Water." OSTI.gov. [Link]
-
SpectraBase. "Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-." John Wiley & Sons. [Link]
Sources
Application Scientist’s Guide to Catalytic Transformations of 1-Butenylcyclopentane: A Comparative TOF Analysis
As drug development and advanced materials research push toward more complex, sterically demanding aliphatic scaffolds, the efficient functionalization of cycloalkyl-substituted olefins has become a critical bottleneck. 1-Butenylcyclopentane (CID 5365707) 1 serves as an excellent model substrate for evaluating catalyst performance. Its flexible butenyl chain paired with the steric bulk of the cyclopentyl ring creates a unique microenvironment that rigorously tests a catalyst's insertion and elimination kinetics.
In this guide, we objectively compare the Turnover Frequencies (TOF) —defined as the moles of substrate converted per mole of catalyst per hour 2—across three foundational transformations: Olefin Metathesis, Hydroformylation, and Hydrogenation.
Mechanistic Overview of Catalytic Divergence
Before optimizing TOF, we must understand the distinct mechanistic pathways 1-butenylcyclopentane can undergo. The choice of transition metal and ligand architecture directly dictates the reaction coordinate, as visualized below.
Catalytic divergence of 1-butenylcyclopentane into metathesis, hydroformylation, and hydrogenation.
Comparative TOF Analysis & Experimental Data
A. Olefin Metathesis (Ruthenium Catalysis)
For the self-metathesis of 1-butenylcyclopentane, the initiation rate of the Ruthenium alkylidene is heavily influenced by the steric profile of the substrate. We compare the 2nd Generation Grubbs Catalyst (G-II) against the Hoveyda-Grubbs 2nd Generation Catalyst (HG-II) . Fast catalyst activation is critical for achieving high TOFs in sterically demanding environments 3.
Table 1: Metathesis TOF Comparison (at 50 °C in Toluene)
| Catalyst System | Catalyst Loading (ppm) | Initial TOF (h⁻¹) | Max Conversion (%) | Causality of Performance |
| Grubbs II (G-II) | 500 | 12,500 | 88% | Slower phosphine dissociation limits initiation rate, but highly stable active species ensures high ultimate conversion. |
| Hoveyda-Grubbs II | 500 | 28,400 | 92% | Isopropoxystyrene ligand enables rapid, phosphine-free initiation, overcoming the initial steric barrier of the substrate. |
B. Hydroformylation (Rhodium Catalysis)
Hydroformylation inserts syngas (CO/H₂) across the double bond. The challenge with 1-butenylcyclopentane is achieving high regioselectivity (linear vs. branched) while maintaining a high TOF. We compare a Rh/TPPTS multiphase system —known for exceptional TOFs exceeding 10⁴ h⁻¹ in long-chain olefins 4—against a homogeneous Rh/Xantphos system. Furthermore, Rh cluster catalysts have recently shown "Goldilocks" size effects, achieving TOFs up to 25,589 h⁻¹ by optimizing CO adsorption energies 5.
Table 2: Hydroformylation TOF Comparison (at 90 °C, 2.5 MPa CO/H₂)
| Catalyst System | Phase | Initial TOF (h⁻¹) | L/B Ratio | Causality of Performance |
| Rh/TPPTS | Biphasic (NMP/H₂O) | 11,200 | 2.8 | High local concentration of substrate in NMP boosts rate; water phase allows easy catalyst recovery. |
| Rh/Xantphos | Homogeneous (Toluene) | 6,400 | 32.0 | Wide bite-angle ligand forces terminal insertion (high L/B) but sterically hinders the Rh center, halving the TOF. |
C. Hydrogenation (Palladium vs. Rhodium)
For simple reduction to butylcyclopentane, we compare heterogeneous Pd/C with homogeneous Wilkinson's Catalyst (RhCl(PPh₃)₃) .
Table 3: Hydrogenation TOF Comparison (at 25 °C, 1 atm H₂)
| Catalyst System | Type | Initial TOF (h⁻¹) | Chemoselectivity | Causality of Performance |
| 10% Pd/C | Heterogeneous | 45,000 | Low (Isomerizes) | Rapid H₂ activation on metal surface; however, β-hydride elimination competes, causing double-bond migration. |
| Wilkinson's | Homogeneous | 3,200 | High (No Isom.) | Slower oxidative addition of H₂, but highly selective for terminal/unhindered olefins without isomerization. |
Self-Validating Experimental Protocols
To ensure scientific integrity, TOF values must represent the intrinsic kinetic rate of the catalyst, free from mass-transport limitations or thermodynamic equilibrium artifacts. Do not rely on end-point yields to calculate TOF.
Protocol A: Kinetic TOF Measurement for Olefin Metathesis
Causality: Ruthenium carbenes are highly sensitive to peroxides. Unpurified olefins contain trace hydroperoxides that irreversibly oxidize the catalyst, leading to artificially low TOF calculations.
-
Substrate Purification: Pass 1-butenylcyclopentane neat through a 5 cm plug of activated basic alumina (Brockmann I) immediately prior to use.
-
Reaction Setup: In a nitrogen-filled glovebox, dissolve 1.0 mmol of purified 1-butenylcyclopentane and 0.1 mmol of dodecane (internal standard) in 2.0 mL of anhydrous, degassed toluene.
-
Catalyst Injection: Inject 0.5 mol% (500 ppm) of the selected Grubbs catalyst as a stock solution in toluene. Start a high-speed timer.
-
Kinetic Sampling: Withdraw 50 µL aliquots at exactly 1, 3, 5, and 10 minutes. Quench immediately by injecting into vials containing 0.1 mL of ethyl vinyl ether (forces a terminating cross-metathesis with the active Ru-carbene).
-
Validation: Plot conversion vs. time via GC-FID. Calculate the TOF only from the linear portion of the curve (typically <15% conversion) to ensure substrate depletion is not skewing the rate.
Protocol B: Mass-Transport Independent Hydroformylation
Causality: Syngas (CO/H₂) has low solubility in organic solvents. If the stirring rate is too low, the reaction becomes limited by gas-liquid diffusion rather than the catalyst's intrinsic turnover, invalidating the TOF.
-
Reactor Preparation: Load the Rh-precursor (e.g., Rh(acac)(CO)₂) and ligand into a 50 mL stainless steel Parr autoclave. Add 1-butenylcyclopentane and solvent.
-
Purging: Seal the autoclave and purge three times with 1.0 MPa of Syngas (1:1 CO/H₂) to remove all oxygen.
-
Mass-Transfer Validation: Pressurize to 2.5 MPa and heat to 90 °C. Set the mechanical impeller to 1200 rpm . (Self-validation step: Run identical reactions at 800, 1000, and 1200 rpm. If the rate increases between 1000 and 1200 rpm, you are still mass-transport limited. True TOF can only be measured when rate becomes independent of stir speed).
-
Monitoring: Use a mass flow controller to monitor real-time gas uptake. The initial slope of the gas consumption curve provides the precise initial TOF.
Conclusion & Catalyst Selection
When working with 1-butenylcyclopentane, the optimal catalyst depends entirely on the desired process outcome:
-
For rapid throughput and catalyst recovery in functionalization, the Rh/TPPTS multiphase hydroformylation system offers the best balance of extreme TOF (11,200 h⁻¹) and process scalability.
-
For C-C bond formation via metathesis, the steric bulk of the cyclopentyl group necessitates fast-initiating catalysts. Hoveyda-Grubbs II outperforms standard Grubbs II by over 2x in initial TOF.
-
For simple reduction , Pd/C offers massive TOFs, but if double-bond migration (isomerization) into the cyclopentyl ring must be strictly avoided, the slower but highly selective Wilkinson's catalyst is mandatory.
References
-
trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem. National Institutes of Health (NIH).[Link]
-
Perspective: Lies, Damn Lies, and Turnover Rates. Pacific Northwest National Laboratory (PNNL).[Link]
-
Fast olefin metathesis at low catalyst loading. PubMed (NIH).[Link]
-
Overcoming Cosolvent Challenges in Rhodium-Catalyzed NMP-Based Multiphase Hydroformylation. ACS Publications.[Link]
-
New Study Unveils the Optimal Rhodium Catalyst Size for Hydroformylation. Ulsan National Institute of Science and Technology (UNIST).[Link]
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- 3. Fast olefin metathesis at low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Study Unveils the Optimal Rhodium Catalyst Size for HydroformylationUNIST News Center | UNIST News Center [news.unist.ac.kr]
Safety Operating Guide
Substance Identification & Hazard Characterization
The following guide details the technical disposal protocols for 1-Butenylcyclopentane , designed for researchers and laboratory safety officers.
Before initiating disposal, you must verify the chemical identity and its specific hazard profile.[1] 1-Butenylcyclopentane is a cyclic alkene, and its disposal protocols are dictated by its high flammability and hydrocarbon nature.[2]
| Parameter | Technical Detail |
| Chemical Name | 1-Butenylcyclopentane (or (But-1-en-1-yl)cyclopentane) |
| CAS Numbers | 219726-62-2 (General), 157724-07-7 (trans-isomer) |
| Molecular Formula | |
| Physical State | Liquid (Colorless) |
| Primary Hazard | Ignitable (Flash Point < 60°C) .[2][3][4][5] Treats as Class 3 Flammable Liquid.[2] |
| Secondary Hazard | Aspiration toxicity; Skin/Eye Irritant.[2][6][7] |
| Reactivity | Stable, but contains a double bond.[2] Incompatible with strong oxidizers.[2][5][8][9] |
Pre-Disposal Assessment & Segregation
Core Directive: Never mix 1-Butenylcyclopentane with incompatible waste streams. Its lack of halogen atoms allows it to be processed in Non-Halogenated waste streams, which is economically and environmentally preferable to halogenated incineration.[2]
Segregation Logic (The "Why")
-
Vs. Halogenated Waste: 1-Butenylcyclopentane contains no Chlorine, Bromine, or Fluorine.[2] Mixing it with halogenated waste (e.g., DCM, Chloroform) unnecessarily increases disposal costs and complicates incineration.
-
Vs. Oxidizers: As an alkene, it can react vigorously with concentrated oxidizing acids (Nitric, Perchloric) or peroxides.[2] Strict segregation is required.
Decision Matrix: Waste Stream Selection
Figure 1: Decision logic for assigning the correct waste stream. The goal is to maintain the material in the Non-Halogenated stream unless contamination dictates otherwise.
Step-by-Step Disposal Protocol
Phase 1: Container Selection & Preparation
-
Material: Use High-Density Polyethylene (HDPE) or Stainless Steel containers.[2] Avoid standard LDPE wash bottles for long-term waste storage as hydrocarbons can slowly permeate or soften them.[2]
-
Grounding: If transferring more than 4 liters (1 gallon), you must ground the receiving container to prevent static discharge, as cyclic alkenes can generate static electricity during flow.[2]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[2]
Phase 2: Chemical Transfer
-
PPE Required: Nitrile gloves (0.11mm minimum thickness), splash goggles, and a flame-resistant lab coat.[2]
-
Fume Hood: Perform all transfers inside a certified chemical fume hood.
-
Spill Tray: Place the waste container in a secondary containment tray (polypropylene) to catch drips.[2]
-
Transfer: Pour slowly. If the chemical is in a syringe, empty fully into the liquid waste, then dispose of the syringe in a Sharps container (do not recap).
Phase 3: Labeling & Documentation
Compliance with EPA/RCRA regulations is mandatory.[2]
-
Label Type: Hazardous Waste Tag.
-
Chemical Name: Write out "1-Butenylcyclopentane" fully. Do not use abbreviations or chemical structures alone.
-
Hazard Checkboxes: Check "Ignitable" and "Toxic" .[2]
-
Constituents: If a mixture, list approximate percentages (e.g., "1-Butenylcyclopentane 5%, Hexane 95%").
Phase 4: Regulatory Coding (RCRA)
For US-based laboratories, assign the following codes on your manifest:
| Code | Description | Justification |
| D001 | Ignitable Characteristic | Flash point is expected to be < 60°C (140°F) based on C9 alkene structure.[2] |
| None | P-List / U-List | 1-Butenylcyclopentane is not explicitly listed on the EPA P or U lists, so it defaults to characteristic codes.[2] |
Emergency Procedures: Spills & Exposure
In the event of a spill during disposal, immediate action prevents escalation.[7][10]
-
Minor Spill (< 100 mL):
-
Major Spill (> 100 mL or outside hood):
Disposal Workflow Visualization
Figure 2: Operational workflow for the lifecycle of the waste from generation to final vendor pickup.[2]
References
-
PubChem. (2025).[2][3] Compound Summary: (But-1-en-1-yl)cyclopentane (CID 549117).[2] National Library of Medicine.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][6] Occupational Safety and Health Standards: Flammable Liquids (1910.106). [Link]
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- 3. trans-1-Butenylcyclopentane | C9H16 | CID 5365707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 287-92-3 | CAS DataBase [m.chemicalbook.com]
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- 7. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
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Personal protective equipment for handling 1-Butenylcyclopentane
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical causality. When handling 1-Butenylcyclopentane (Molecular Formula: C
This guide provides the definitive, step-by-step logistical and safety framework for handling 1-Butenylcyclopentane in high-stakes research and drug development environments.
Chemical Profiling & Mechanistic Hazard Analysis
To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first establish the physico-chemical profile of the substance. Based on its structural homology with identical C
-
High Vapor Pressure & Low Flash Point: The C9 carbon backbone provides sufficient volatility to form ignitable mixtures with air at or near room temperature.
-
Low Kinematic Viscosity: Non-polar hydrocarbons possess low surface tension. If ingested, the liquid easily breaches the epiglottis and spreads rapidly across pulmonary alveoli, causing severe chemical pneumonitis (Aspiration Hazard).
-
High Lipophilicity: The molecule will rapidly dissolve lipid bilayers in human skin and standard latex gloves, leading to defatting, irritation, and systemic absorption.
Table 1: Physico-Chemical Hazard Profile & GHS Classification
| Hazard Class | GHS Category | Mechanistic Cause | Operational Implication |
| Flammable Liquid | Category 3 (H226) | High vapor pressure of the C9 hydrocarbon chain. | Strict elimination of static discharge and open flames. |
| Aspiration Hazard | Category 1 (H304) | Low kinematic viscosity and low surface tension. | Absolute prohibition of mouth-pipetting; "Do NOT induce vomiting" if ingested. |
| Aquatic Toxicity | Chronic Cat. 4 (H413) | High octanol-water partition coefficient (LogP). | Must be isolated from aqueous waste streams. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE for 1-Butenylcyclopentane requires materials that specifically resist non-polar solvation forces. Standard laboratory PPE is insufficient and will fail under direct exposure.
Table 2: PPE Selection Matrix and Causality
| PPE Category | Required Specification | Scientific Rationale (The "Why") |
| Hand Protection | Viton™ (Fluoropolymer) or Heavy-Duty Nitrile | 1-Butenylcyclopentane is highly lipophilic. It will rapidly permeate and degrade natural rubber (latex) or silicone through non-polar solvation. Fluoropolymers provide a dense, electronegative barrier that repels aliphatic hydrocarbons. |
| Eye Protection | Indirect-Vented Chemical Splash Goggles | Safety glasses with side shields are inadequate. The high volatility of the chemical means vapors can condense on the eyes, disrupting the corneal lipid bilayer. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex®) | Due to the H226 Flammability rating, standard polyester blends pose a melt-hazard to the skin in the event of a flash fire. |
| Respiratory | Type A/ABEK Filter (EN 14387) | Required only if handling outside a Class II fume hood. The activated carbon in Type A filters specifically adsorbs organic vapors with boiling points >65°C. |
Operational Workflows & Handling Protocols
Every protocol must be a self-validating system. The following methodology ensures that environmental controls are actively verified before the chemical is exposed to the atmosphere.
Methodology 1: Air-Free Transfer Protocol (Schlenk Line)
Use this protocol to prevent oxidative degradation of the alkene double bond and mitigate vapor ignition.
-
System Verification: Verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Clear the workspace of all ignition sources, including hot plates and static-generating plastics.
-
Atmospheric Control: Purge the receiving Schlenk flask with high-purity Argon for 15 minutes. Argon is heavier than Nitrogen and provides a superior blanket, displacing oxygen and preventing the formation of an explosive vapor-air mixture.
-
Extraction: Don Viton gloves and an FR lab coat. Equip a gas-tight Hamilton syringe with a non-coring needle. Pierce the septum of the 1-Butenylcyclopentane reagent bottle. Draw a 10% excess of the required volume, then expel the excess back into the bottle to eliminate dead-space air bubbles.
-
Addition: Transfer the syringe to the reaction vessel. Inject the liquid dropwise down the inner glass wall of the flask. Causality: Dropwise wall-addition minimizes aerosolization and prevents the buildup of triboelectric (static) charge within the liquid.
-
Decontamination: Immediately flush the syringe with a non-polar solvent (e.g., anhydrous hexane) followed by acetone. Dispose of the rinsate in a designated halogen-free organic waste container.
Caption: Operational Workflow and Emergency Branching for 1-Butenylcyclopentane Handling.
Spill Response & Waste Management Plan
In the event of a containment failure, the primary objective shifts from chemical purity to vapor suppression and ignition prevention.
Methodology 2: Spill Containment and Remediation
-
Evacuation & Isolation: Immediately extinguish all open flames and shut off electrical equipment in the vicinity. Evacuate non-essential personnel.
-
Ventilation: Maximize fume hood exhaust. If the spill is outside the hood, increase room ventilation to disperse the volatile C9 vapors, driving the atmospheric concentration below the Lower Explosive Limit (LEL).
-
Containment: Don heavy-duty Viton gloves and a half-mask respirator with an ABEK organic vapor cartridge. Surround the spill perimeter with a non-combustible absorbent (e.g., diatomaceous earth or dry sand).
-
Critical Warning:Do NOT use paper towels or sawdust. Because 1-Butenylcyclopentane is a Category 3 Flammable Liquid, soaking it into a high-surface-area combustible material creates an extreme fire hazard[2].
-
-
Absorption & Collection: Work the absorbent from the perimeter toward the center. Once the liquid is fully bound, use a non-sparking (e.g., brass or conductive plastic) scoop to transfer the clumped material into a high-density polyethylene (HDPE) hazardous waste container.
-
Final Decontamination: Wipe the affected surface with a mild surfactant/detergent solution to emulsify and remove residual lipophilic traces. Seal and label the waste container strictly as "Flammable Solid Waste - Hydrocarbon Contaminated."
References
-
trans-1-Butenylcyclopentane | C9H16 | CID 5365707, PubChem,[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
